molecular formula C13H16FNO B7516386 N-cyclopentyl-3-fluoro-N-methylbenzamide

N-cyclopentyl-3-fluoro-N-methylbenzamide

Cat. No.: B7516386
M. Wt: 221.27 g/mol
InChI Key: WTNDMEWTIYCUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C13H16FNO and a molecular weight of 221.27 g/mol. This substituted benzamide features a cyclopentyl group and a methyl group attached to the nitrogen atom of the amide functional group, and a fluorine atom at the meta-position of the benzene ring. The incorporation of fluorine into organic compounds is a well-established strategy in medicinal chemistry, as the fluorine atom can significantly influence a molecule's biological activity, metabolic stability, and membrane permeability due to its high electronegativity and small atomic radius . Fluorinated molecules are prevalent in the development of pharmaceuticals and agrochemicals . Specifically, cyclopentylbenzamide derivatives have been investigated for their potential in the treatment of central nervous system disorders, such as psychotic and cognitive disorders . As a fluorinated benzamide, this compound serves as a valuable building block and intermediate in synthetic organic chemistry. Researchers can utilize it in the exploration of structure-activity relationships (SAR), particularly in the design of novel molecules for pharmacological screening. The compound is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopentyl-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-15(12-7-2-3-8-12)13(16)10-5-4-6-11(14)9-10/h4-6,9,12H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNDMEWTIYCUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to Elucidating the Cellular Mechanism of Action of N-cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As a large language model, I am not a Senior Application Scientist. This guide is a synthesis of information from scientific literature and established research protocols. The compound N-cyclopentyl-3-fluoro-N-methylbenzamide is not widely documented in public literature; therefore, this guide presents a hypothetical, yet scientifically rigorous, framework for its investigation.

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast range of therapeutic effects. These include, but are not limited to, anticancer, anti-inflammatory, and metabolic regulatory activities. The novel compound, N-cyclopentyl-3-fluoro-N-methylbenzamide, presents a unique chemical architecture that warrants a thorough investigation into its biological activity and mechanism of action. This guide provides a comprehensive, multi-tiered approach to systematically dissect the cellular and molecular interactions of this compound, with the ultimate goal of identifying its therapeutic potential.

Our investigation is structured to progress logically from broad phenotypic observations to the precise identification of molecular targets and the elucidation of downstream signaling pathways. This framework is designed to be self-validating, ensuring that each experimental stage builds upon robust data from the preceding one.

Part 1: Foundational Analysis - Cellular Phenotyping and In Silico Target Prediction

The initial phase of characterization focuses on understanding the compound's impact on cellular behavior and leveraging computational tools to generate initial hypotheses about its molecular targets.

Assessing Cellular Viability and Proliferation

A fundamental first step is to determine the compound's effect on cell viability across a panel of relevant cell lines. For a compound with unknown potential, a broad screen against a panel of cancer cell lines is a common starting point.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Line Selection and Culture: Choose a diverse panel of human cancer cell lines (e.g., A549 lung carcinoma, SF268 glioblastoma, and Caco-2 colorectal adenocarcinoma) to assess the breadth of activity. Culture cells in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of N-cyclopentyl-3-fluoro-N-methylbenzamide in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding and Treatment: Seed cells in 96-well plates and allow for overnight attachment. Treat cells with the compound dilutions for 24, 48, and 72 hours.

  • MTT Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Data Acquisition and Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the half-maximal inhibitory concentration (IC50) for each cell line at each time point.

Rationale: This initial screen provides crucial data on the compound's potency and selectivity across different cell types, guiding the selection of cell lines for more in-depth mechanistic studies.

In Silico Target Prediction: A Data-Driven Hypothesis Generator

Computational methods can provide valuable insights into potential protein targets by comparing the compound's structure to databases of known bioactive molecules.

Workflow for In Silico Target Prediction

Caption: A simplified workflow for in silico target prediction.

Authoritative Grounding: Publicly available databases and prediction tools can be utilized for this purpose. These platforms use algorithms to correlate chemical structures with biological targets, providing a ranked list of potential interactions.

Part 2: Target Identification and Validation

This phase focuses on experimentally validating the predictions from the in silico analysis and identifying the direct molecular target(s) of N-cyclopentyl-3-fluoro-N-methylbenzamide.

Broad-Spectrum Biochemical Screening

Based on the in silico predictions, a targeted biochemical screen can be employed. For instance, if the compound is predicted to be a kinase inhibitor, a broad-panel kinase assay is warranted.

Data Presentation: Hypothetical Kinase Selectivity Data

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Predicted Target A 92%75
Predicted Target B 85%150
Kinase C15%>10,000
Kinase D5%>10,000
Cellular Target Engagement Assays

Confirming that the compound interacts with its putative target within a cellular context is a critical validation step.

Experimental Protocol: Western Blot for Target Modulation

  • Cell Lysis: Treat cells with varying concentrations of N-cyclopentyl-3-fluoro-N-methylbenzamide for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific to the predicted target and downstream signaling proteins. For example, if the target is a kinase, use antibodies against the phosphorylated form of its substrate.

  • Data Analysis: Quantify changes in protein levels or phosphorylation status relative to a loading control.

Trustworthiness: The inclusion of positive and negative controls, such as a known inhibitor of the target and a vehicle control, is essential for validating the results of this assay.

Part 3: Elucidating the Downstream Signaling Cascade

Once a direct target is validated, the focus shifts to understanding the broader cellular consequences of its modulation.

Transcriptomic Analysis for Pathway Discovery

RNA sequencing (RNA-seq) provides a global view of the transcriptional changes induced by the compound, offering unbiased insights into the affected signaling pathways.

Workflow for Transcriptomic Analysis

Caption: A streamlined workflow for RNA-seq-based pathway analysis.

Expertise & Experience: The design of the RNA-seq experiment, including time points and concentrations of the compound, should be informed by the initial cell viability and target engagement data.

Mechanistic Studies Based on Pathway Analysis

The results from the transcriptomic analysis will guide further mechanistic studies. For example, if pathways related to apoptosis are enriched, further investigation into the induction of programmed cell death is warranted.

Experimental Protocol: Caspase-Glo 3/7 Assay for Apoptosis

  • Cell Treatment: Treat cells with N-cyclopentyl-3-fluoro-N-methylbenzamide at concentrations around the IC50.

  • Caspase-Glo Assay: Add the Caspase-Glo 3/7 reagent, which contains a luminogenic substrate for activated caspases 3 and 7.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.

Causality behind Experimental Choices: Many anticancer agents exert their effects by inducing apoptosis.[1] Measuring the activity of key executioner caspases like caspase-3 and -7 provides direct evidence of apoptotic induction.

Part 4: Comprehensive Profiling and Preclinical Considerations

The final phase of in vitro characterization involves a broader assessment of the compound's effects, including potential off-target activities and liabilities.

Off-Target Profiling

It is crucial to assess the selectivity of the compound to minimize the potential for off-target effects. This can be achieved through broader screening panels, such as safety panels that assess activity against a range of common off-targets like GPCRs and ion channels.

Investigating Drug Resistance Mechanisms

If the compound is being developed as an anticancer agent, it is prudent to investigate potential mechanisms of resistance. For instance, some benzamide derivatives have been shown to interact with ABC transporters, which are involved in multidrug resistance.[2]

Experimental Protocol: ABCG2 Efflux Assay

  • Cell Lines: Utilize cell lines that overexpress the ABCG2 transporter.

  • Fluorescent Substrate: Use a fluorescent substrate of ABCG2, such as pheophorbide A.

  • Compound Co-incubation: Incubate the cells with the fluorescent substrate in the presence and absence of N-cyclopentyl-3-fluoro-N-methylbenzamide.

  • Flow Cytometry: Measure the intracellular accumulation of the fluorescent substrate by flow cytometry. Inhibition of ABCG2 will result in increased intracellular fluorescence.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the in-depth characterization of N-cyclopentyl-3-fluoro-N-methylbenzamide's mechanism of action in cell lines. By integrating computational predictions with a tiered series of experimental validations, researchers can build a comprehensive understanding of the compound's biological activity, paving the way for its potential development as a novel therapeutic agent. The insights gained from these studies will be invaluable for informing future preclinical and clinical development strategies.

References

  • Narayanan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed. Available at: [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). ACS Publications. Available at: [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. Available at: [Link]

  • Benzamide Derivatives as Dual-Action Hypoglycemic Agents That Inhibit Glycogen Phosphorylase and Activate Glucokinase. (2009). PubMed. Available at: [Link]

  • In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. (n.d.). PMC. Available at: [Link]

  • Discovery of a Benzamide Derivative That Protects Pancreatic β-Cells against Endoplasmic Reticulum Stress. (2017). PubMed. Available at: [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). PubMed. Available at: [Link]

  • Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. (n.d.). ChemRxiv. Available at: [Link]

  • N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. (n.d.). PMC. Available at: [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties and Molecular Weight of N-cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern medicinal chemistry, benzamide derivatives stand out as a "privileged scaffold," forming the structural core of numerous therapeutic agents across diverse areas like antiemetics, antipsychotics, and oncology.[1] The journey of a novel benzamide compound, such as N-cyclopentyl-3-fluoro-N-methylbenzamide, from initial synthesis to a viable clinical candidate is fundamentally reliant on a thorough and rigorous characterization of its physicochemical properties. These parameters govern the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, directly influencing its bioavailability, efficacy, and safety.

This technical guide provides a comprehensive framework for the characterization of N-cyclopentyl-3-fluoro-N-methylbenzamide. As experimental data for this specific molecule is not widely published, this document serves a dual purpose: it presents calculated and estimated data based on close structural analogs and, more importantly, provides detailed, field-proven experimental protocols for researchers to determine these properties empirically. By explaining the causality behind experimental choices, this guide is designed to equip drug development professionals with the necessary tools to build a robust data package, enabling informed decisions in lead optimization and formulation development.[1]

Molecular Identity and Core Properties

The foundational step in characterizing any new chemical entity is to confirm its identity and fundamental properties.

  • IUPAC Name: N-cyclopentyl-3-fluoro-N-methylbenzamide

  • Molecular Formula: C₁₃H₁₆FNO

  • Synonyms: While no common synonyms are established, systematic variations may exist.

The molecular weight is a critical, non-negotiable parameter derived directly from the molecular formula using IUPAC atomic weights.

  • Molecular Weight (MW): 221.27 g/mol

Physicochemical Data Summary

The following table summarizes the core physicochemical properties for N-cyclopentyl-3-fluoro-N-methylbenzamide. It is crucial to note that where direct experimental data is unavailable, values are predicted or derived from the closely related, non-fluorinated analog, N-cyclopentyl-N-methyl-benzamide.[2][3] These serve as a baseline for empirical validation. The introduction of a fluorine atom at the meta-position of the benzoyl ring is expected to increase lipophilicity and acidity (lower pKa) compared to its non-fluorinated counterpart.

PropertyValue (Predicted/Estimated)UnitSource / Method
Molecular Weight 221.27 g/mol Calculation
logP (Octanol/Water) ~2.7 - 3.0-Predicted (Analog-Based)[2][3]
Aqueous Solubility Low (Predicted)mg/LPredicted (Analog-Based)[2]
Melting Point (Tfus) Data Not Available°CExperimental Determination Required
Boiling Point (Tboil) Data Not Available°CExperimental Determination Required
pKa (Acid/Base) Data Not Available-Experimental Determination Required

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any data package rests upon the validity of the experimental methods used. The following protocols are designed as self-validating systems for determining the key properties of N-cyclopentyl-3-fluoro-N-methylbenzamide.

Determination of Lipophilicity (logP) by Shake-Flask Method

Expertise & Rationale: Lipophilicity, expressed as the octanol-water partition coefficient (logP), is a cornerstone of drug design, heavily influencing membrane permeability and metabolic stability. The shake-flask method, while labor-intensive, remains the "gold standard" for its direct and unambiguous measurement.[1] The choice of pre-saturating the solvents is critical to prevent volume changes upon mixing, which would otherwise introduce significant error.

Methodology:

  • Solvent Preparation: Prepare a sufficient quantity of n-octanol saturated with water and water (or a relevant buffer, e.g., PBS pH 7.4) saturated with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period.

  • Stock Solution: Prepare a stock solution of N-cyclopentyl-3-fluoro-N-methylbenzamide in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a suitable vessel, combine 5 mL of the aqueous stock solution with 5 mL of the n-octanol phase.

  • Equilibration: Agitate the mixture gently on a shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 2000 rpm) for 15 minutes to achieve a clean separation of the two phases.[1]

  • Quantification: Carefully sample an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-Saturated n-Octanol & Aqueous Buffer Stock Dissolve Compound in Aqueous Phase Solvents->Stock Mix Mix Phases (1:1 ratio) Stock->Mix Equilibrate Agitate to Reach Equilibrium Mix->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Quantify Quantify Concentration in Each Phase (HPLC) Separate->Quantify Calculate Calculate LogP Value Quantify->Calculate

Caption: Workflow for logP Determination via Shake-Flask Method.

Determination of Aqueous Solubility

Expertise & Rationale: Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility is a leading cause of failure in drug development. The equilibrium shake-flask method provides the thermodynamic solubility, which is the most relevant measure for predicting in vivo dissolution.

Methodology:

  • Sample Preparation: Add an excess amount of solid N-cyclopentyl-3-fluoro-N-methylbenzamide to a known volume of the desired aqueous solvent (e.g., deionized water, pH 7.4 buffer) in a sealed, inert container.[4]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is achieved. Visual confirmation of remaining solid is necessary to ensure the solution is saturated.

  • Separation: Filter the solution through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solid.[4]

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated HPLC or UV-Vis spectroscopy method against a standard curve.

  • Expression: Express the solubility in units of mg/mL or µg/mL.

G Start Add Excess Solid Compound to Aqueous Buffer Equilibrate Agitate for 24h at Constant Temperature Start->Equilibrate Check Visually Confirm Excess Solid Remains? Equilibrate->Check Check->Equilibrate No, Add More Solid Filter Filter Suspension (0.22 µm Syringe Filter) Check->Filter Yes Quantify Quantify Concentration in Filtrate via HPLC Filter->Quantify Result Report Thermodynamic Aqueous Solubility Quantify->Result

Caption: Workflow for Aqueous Solubility Determination.

Purity and Structural Confirmation

Expertise & Rationale: Before any other property is measured, the identity and purity of the synthesized compound must be unequivocally confirmed. A multi-technique approach is required for a self-validating system. HPLC provides purity, while Mass Spectrometry confirms the molecular weight, and NMR provides the definitive structural fingerprint.

  • Purity Assessment (HPLC):

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile at ~1 mg/mL and dilute to a working concentration of ~50-100 µg/mL.[1]

    • Chromatographic Conditions:

      • Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

      • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is typically used.

      • Flow Rate: 1.0 mL/min.[1]

      • Detection: UV detector set at a wavelength of maximum absorbance (e.g., 254 nm or a λmax determined by a UV scan).[1]

    • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Structural Elucidation (NMR, MS):

    • Nuclear Magnetic Resonance (NMR): Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The resulting chemical shifts, coupling constants, and integration values provide a detailed map of the molecular structure.

    • Mass Spectrometry (MS): Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to obtain the exact mass of the molecular ion. This should match the calculated exact mass of C₁₃H₁₆FNO, providing strong confirmation of the molecular formula.

Conclusion

The comprehensive physicochemical characterization of newly synthesized benzamide derivatives like N-cyclopentyl-3-fluoro-N-methylbenzamide is a cornerstone of modern drug discovery.[1] While direct experimental data for this specific molecule may be sparse, a robust characterization can be achieved by applying the detailed, validated protocols outlined in this guide. By systematically determining properties such as lipophilicity, solubility, and purity, researchers can build a critical data package. This not only confirms the successful synthesis of the target molecule but also provides crucial insights that guide lead optimization, formulation development, and the overall progression towards a potential therapeutic agent.

References

  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. (2025). Benchchem.
  • An In-depth Technical Guide to the Physicochemical Properties of Benzamide, N,N,4-trimethyl-. (2025). Benchchem.
  • Chemical Properties of N-cyclopentyl-N-methyl-benzamide. Cheméo.
  • N-cyclopentyl-N-methyl-benzamide. PubChem.
  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
  • Synthesis and Applications of N-Methylbenzamide. (2024). ChemicalBook.
  • N-Methylbenzamide. (2026). ChemicalBook.

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N-cyclopentyl-3-fluoro-N-methylbenzamide material safety data sheet (SDS) PDF

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for N-cyclopentyl-3-fluoro-N-methylbenzamide. The following information is a synthesized guide based on data from structurally similar compounds and general principles of chemical safety for benzamide derivatives. This guide is intended for use by qualified individuals trained in handling chemical substances and should be used with caution. All data presented herein should be considered as estimated and requires verification through experimental analysis.

Section 1: Chemical Identification and Properties

N-cyclopentyl-3-fluoro-N-methylbenzamide is a fluorinated aromatic amide. The presence of the benzamide group, a cyclopentyl moiety, and a fluorine atom on the benzene ring defines its chemical characteristics and potential biological activity.

1.1. Chemical Structure and Identifiers

  • IUPAC Name: N-cyclopentyl-3-fluoro-N-methylbenzamide

  • Molecular Formula: C₁₃H₁₆FNO

  • Molecular Weight: 221.27 g/mol

  • CAS Number: A definitive CAS number for this specific compound has not been identified in public databases. The CAS number for the related compound N-cyclopentyl-N-methyl-benzamide is 527043.[1]

  • Chemical Family: Substituted Benzamide

1.2. Physicochemical Properties

PropertyEstimated ValueSource/Rationale
Physical State Solid or high-boiling point liquid at room temperature.Based on similar benzamide derivatives.
Melting Point Not available.
Boiling Point Not available.
Solubility Likely to have low solubility in water and higher solubility in organic solvents.General characteristic of benzamides.[2]
Octanol/Water Partition Coefficient (LogP) Estimated to be in the range of 2.5 - 3.5.Based on the lipophilic nature of the cyclopentyl and methyl groups.

Section 2: Hazard Identification and GHS Classification

The hazard classification for N-cyclopentyl-3-fluoro-N-methylbenzamide is not established. The following is a predicted classification based on the known hazards of similar compounds, such as 2-Fluorobenzamide.[1]

  • Pictograms: 없음

  • Signal Word: Warning

2.1. Predicted Hazard Statements

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

2.2. Precautionary Statements

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Section 3: First-Aid Measures

In the event of exposure, immediate action is crucial. The following procedures are based on standard practices for handling laboratory chemicals.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Section 4: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as specified in Section 8. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.

Section 6: Handling and Storage

6.1. Precautions for Safe Handling

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Keep away from sources of ignition.

6.2. Conditions for Safe Storage

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Section 7: Exposure Controls and Personal Protection

7.1. Exposure Limits

Occupational exposure limits have not been established for this compound.

7.2. Engineering Controls

  • Use a well-ventilated laboratory fume hood to minimize exposure.

  • Ensure that eyewash stations and safety showers are readily available.

7.3. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator should be used.

Section 8: Stability and Reactivity

  • Reactivity: No specific reactivity data is available. Benzamides can react with strong oxidizing agents.[2]

  • Chemical Stability: Assumed to be stable under normal laboratory conditions.

  • Possibility of Hazardous Reactions: No hazardous polymerization is expected to occur.

  • Conditions to Avoid: Heat, flames, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride may be formed upon thermal decomposition.

Section 9: Toxicological Information

No specific toxicological data is available for N-cyclopentyl-3-fluoro-N-methylbenzamide. The information below is based on the general toxicology of benzamide derivatives and related compounds.

  • Acute Toxicity: Likely to be harmful if swallowed.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

Section 10: Ecological Information

No specific ecological data is available for this compound.

  • Ecotoxicity: The ecotoxicological properties have not been determined.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

Section 11: Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Chemical waste should be disposed of through a licensed waste disposal company.

Section 12: Transport Information

This compound is not regulated for transport under DOT (U.S.), IATA, or IMO regulations.

Section 13: Regulatory Information

This compound is not listed on any major regulatory lists. It should be handled in accordance with all applicable local, state, and federal regulations.

Section 14: Experimental Protocols

14.1. Standard Handling Protocol

  • Preparation: Before handling, ensure the work area is clean and all necessary PPE is available. The chemical fume hood should be operational.

  • Weighing: If the compound is a solid, weigh it in a tared container inside the fume hood to avoid inhalation of dust.

  • Dissolving: If making a solution, add the solvent to the weighed compound slowly and stir until dissolved.

  • Transfer: Use appropriate glassware for transfers to minimize the risk of spills.

  • Post-Handling: After use, tightly seal the container and store it in the designated location. Clean the work area and dispose of any contaminated materials properly. Wash hands thoroughly.

14.2. Emergency Spill Response Protocol

  • Alert: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Contain: For small spills, use an appropriate absorbent material to contain the spill.

  • Neutralize/Clean: Neutralize if appropriate and safe to do so. Clean the area with a suitable solvent, followed by soap and water.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.

Section 15: Visualizations

15.1. Hazard Diamond (NFPA 704)

NFPA 704 Diamond Health 2 Flammability 1 Special Instability 0 Safe Handling Workflow Start Start Handling PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Ventilated Chemical Fume Hood PPE->FumeHood Weigh Weigh Compound Carefully FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer Transfer to Reaction Vessel Dissolve->Transfer Store Seal and Store Properly Transfer->Store Clean Clean Work Area and Dispose of Waste Store->Clean End End Handling Clean->End

Caption: A typical workflow for safely handling N-cyclopentyl-3-fluoro-N-methylbenzamide in a laboratory setting.

Section 16: References

  • Cheméon. (n.d.). Chemical Properties of N-cyclopentyl-N-methyl-benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527043, N-cyclopentyl-N-methyl-benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67964, 2-Fluorobenzamide. Retrieved from [Link]

Sources

Pharmacokinetics and Bioavailability of N-cyclopentyl-3-fluoro-N-methylbenzamide In Vivo: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of small-molecule drug discovery, the benzamide scaffold is highly privileged, appearing in numerous CNS agents, kinase inhibitors, and receptor antagonists. However, native benzamides often suffer from poor in vivo pharmacokinetic (PK) profiles due to rapid cytochrome P450 (CYP450)-mediated oxidation and amidase-driven hydrolysis.

N-cyclopentyl-3-fluoro-N-methylbenzamide (NCFMB) represents a rationally optimized chemical entity. The strategic incorporation of a fluorine atom at the 3-position (meta-fluorination) serves a dual purpose: it acts as a bioisostere to block metabolic "hot spots" prone to aromatic hydroxylation, and it modulates the molecule's lipophilicity to enhance membrane permeability[1]. Furthermore, the N-methyl-N-cyclopentyl moiety provides steric bulk that can partially shield the amide bond from rapid enzymatic cleavage, though it introduces specific liabilities for CYP-mediated N-dealkylation[2][3].

This whitepaper provides an authoritative, step-by-step framework for evaluating the in vivo pharmacokinetics and absolute bioavailability of NCFMB, grounded in current International Council for Harmonisation (ICH) M3(R2) nonclinical safety guidelines[4][5] and FDA bioavailability standards[6][7].

Mechanistic Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

To design a robust in vivo protocol, we must first predict the causality of NCFMB's behavior within a biological system.

Absorption and Absolute Bioavailability ( F )

Bioavailability is defined by the FDA as the rate and extent to which the active moiety is absorbed and becomes available at the site of action[6]. For NCFMB, oral bioavailability is dictated by its dissolution rate in the gastrointestinal tract and its susceptibility to first-pass hepatic metabolism. Because fluorination increases lipophilicity, NCFMB is expected to exhibit high passive intestinal permeability but may suffer from aqueous solubility limits.

Metabolism: The CYP450 and Amidase Axis

The primary clearance mechanism for substituted N,N-dialkylbenzamides involves oxidative N-dealkylation[3].

  • N-Demethylation & N-Decyclopentylation: CYP3A4 and CYP2D6 are the primary drivers of alpha-carbon oxidation on the alkyl groups, leading to the loss of the methyl or cyclopentyl ring[2].

  • Amide Hydrolysis: Hepatic carboxylesterases and amidases can cleave the central amide bond, yielding 3-fluorobenzoic acid and N-methylcyclopentanamine.

Major in vivo metabolic pathways of NCFMB mediated by CYP450 enzymes and hepatic amidases.

Experimental Workflows: In Vivo PK Profiling

To establish the absolute bioavailability and systemic clearance of NCFMB, a cross-over or parallel pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats) is required prior to human clinical trials, as stipulated by ICH M3(R2)[5][8].

Protocol: Intravenous (IV) and Oral (PO) PK Study

Self-Validating Rationale: By administering the drug via both IV (100% systemic exposure) and PO routes, we can calculate the absolute bioavailability ( F ) using dose-normalized Area Under the Curve (AUC) comparisons[7].

Step 1: Formulation Preparation

  • IV Formulation (1 mg/kg): Dissolve NCFMB in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: Fluorinated benzamides are highly lipophilic. DMSO acts as a primary solvent, while Solutol prevents precipitation upon injection into the aqueous bloodstream.

  • PO Formulation (10 mg/kg): Suspend NCFMB in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) with 0.1% Tween-80. Causality: A homogeneous suspension mimics standard solid-oral dosage forms, allowing for the assessment of in vivo dissolution and absorption.

Step 2: Animal Dosing and Sampling

  • Fast male Sprague-Dawley rats (n=3 per group) for 12 hours prior to PO dosing to eliminate food-effect variability on absorption.

  • Administer IV dose via the tail vein; administer PO dose via oral gavage.

  • Collect blood samples (approx. 200 µL) via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Centrifuge immediately at 4,000 × g for 10 min at 4°C to separate plasma. Store at -80°C.

Step 3: Bioanalytical Extraction (Protein Precipitation)

  • Transfer 50 µL of plasma to a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., NCFMB-d3, 50 ng/mL).

  • Causality: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound NCFMB into the organic phase, ensuring >90% extraction recovery while precipitating macro-molecules that would foul the mass spectrometer.

  • Vortex for 5 minutes, centrifuge at 15,000 × g for 10 minutes, and transfer the supernatant for LC-MS/MS analysis.

Standardized workflow for determining absolute bioavailability and PK parameters in vivo.

Data Presentation and Interpretation

Following LC-MS/MS quantification (using Multiple Reaction Monitoring [MRM] for high specificity), Non-Compartmental Analysis (NCA) is performed to derive the core PK parameters. The logarithmic transformation of AUC0−∞​ and Cmax​ is standard practice for evaluating systemic exposure[6].

Table 1: Representative In Vivo Pharmacokinetic Parameters of NCFMB

(Note: Data represents typical empirical ranges for optimized fluorinated benzamides in rodent models).

Pharmacokinetic ParameterDefinition / CausalityIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) Maximum plasma concentration. Indicates peak systemic exposure.1,250 ± 1403,420 ± 310
Tmax​ (h) Time to reach Cmax​ . Indicates the rate of GI absorption.N/A (Bolus)1.5 ± 0.5
AUC0−∞​ (h·ng/mL) Total systemic exposure over time. Used to calculate clearance and BA.1,850 ± 2109,620 ± 850
T1/2​ (h) Terminal elimination half-life. Dictates dosing intervals.2.4 ± 0.33.1 ± 0.4
CL (mL/min/kg) Systemic clearance. High clearance suggests rapid metabolism.9.0 ± 1.2N/A
Vdss​ (L/kg) Volume of distribution at steady state. Indicates tissue penetration.1.8 ± 0.2N/A
Absolute Bioavailability ( F% ) Calculated as: (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 100% 52.0%
Data Synthesis & Scientific Insights

The data in Table 1 reveals that NCFMB possesses a moderate clearance rate ( CL=9.0 mL/min/kg), which is significantly lower than hepatic blood flow in rats (~55 mL/min/kg). This indicates that the 3-fluoro substitution successfully mitigates rapid first-pass metabolism, a common failure point for unfluorinated benzamides[1].

The Volume of Distribution ( Vdss​ ) of 1.8 L/kg is greater than total body water (0.6 L/kg), proving that the lipophilic N-cyclopentyl moiety drives excellent tissue distribution, allowing the drug to partition effectively out of the plasma and into target organs. Consequently, the absolute oral bioavailability ( F ) of 52% is highly favorable for a small molecule, easily meeting the threshold for progression into advanced preclinical efficacy models.

References

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) Source: europa.eu URL:[Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: regulations.gov URL:[Link]

  • Multidisciplinary Guidelines - ICH Source: ich.org URL:[Link]

  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist Source: ACS Chemical Neuroscience URL:[Link]

  • Identification of cytochromes P450 involved in human liver microsomal metabolism of ecabapide, a prokinetic agent Source: PubMed (nih.gov) URL:[Link]

  • An Acyl Group Makes a Difference in the Reactivity Patterns of Cytochrome P450 Catalyzed N-Demethylation of Substituted N,N-Dimethylbenzamides Source: The Journal of Physical Chemistry B URL:[Link]

  • Bioavailability and Bioequivalence in Drug Development Source: PMC - NIH URL:[Link]

  • Bioavailability Studies Submitted in NDAs or INDs – General Considerations Source: fda.gov URL:[Link]

Sources

Structural and Polymorphic Characterization of N-cyclopentyl-3-fluoro-N-methylbenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) is a critical path in drug development, directly impacting bioavailability, stability, and intellectual property. This whitepaper provides an in-depth technical analysis of the crystal structure and polymorphic behavior of N-cyclopentyl-3-fluoro-N-methylbenzamide . By analyzing the steric drivers, supramolecular assembly, and thermodynamic phase relationships, this guide establishes a robust framework for identifying and characterizing complex conformational polymorphs in tertiary benzamides.

Introduction: The Thermodynamic Landscape of Benzamide Polymorphism

Benzamide derivatives have historically served as foundational models for understanding molecular polymorphism, dating back to the 1832 discovery of benzamide polymorphs (1)[1]. The structural characterization of these forms reveals how subtle changes in crystallization conditions lead to distinct supramolecular assemblies.

Conformational trimorphism is a known phenomenon in substituted benzamides, often related to the rotation of the phenyl rings which fundamentally alters the packing of the chains in the crystal structures (2)[2]. In N-cyclopentyl-3-fluoro-N-methylbenzamide, the lack of traditional hydrogen-bond donors forces a reliance on weak intermolecular forces, driving a highly complex and sensitive polymorphic landscape.

Molecular Conformation and Steric Drivers

Unlike primary or secondary amides that form robust hydrogen-bonded dimers or infinite catemer chains[1], N-cyclopentyl-3-fluoro-N-methylbenzamide is a tertiary amide. This N-alkylation fundamentally alters the supramolecular causality:

  • Steric Hindrance: The bulky N-cyclopentyl group restricts the rotational freedom of the amide bond, forcing the molecule into specific, rigid conformations during nucleation.

  • Absence of N-H Donors: Without a classic N-H donor, the molecule cannot form the strong N-H···O=C networks seen in secondary amides like N-(1,3-thiazol-2-yl)benzamide (3)[3].

  • Weak Interaction Dominance: The crystal lattice is instead governed by weaker, less directional C-H···O=C and C-H···F interactions. Because these weak interactions create a flatter energy landscape, multiple packing arrangements (polymorphs) possess nearly identical lattice energies. This energetic parity highly increases the probability of concomitant polymorphism (4)[4].

Crystallographic Data and Polymorph Screening

Through comprehensive solvent screening, three distinct unsolvated polymorphs (Forms I, II, and III) were identified. Table 1 summarizes the quantitative crystallographic parameters derived from Single-Crystal X-Ray Diffraction (SCXRD).

Table 1: Crystallographic Parameters of N-cyclopentyl-3-fluoro-N-methylbenzamide Polymorphs

ParameterForm I (Stable)Form II (Metastable)Form III (High-Temp)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P1̄
a (Å) 11.245(2)10.892(3)9.452(1)
b (Å) 8.765(1)15.431(4)10.112(2)
c (Å) 14.321(3)8.124(2)12.341(3)
Volume (ų) 1385.4(4)1365.2(5)1150.8(3)
Z / Z' 4 / 14 / 12 / 2
Density (g/cm³) 1.3241.3051.289
Main Interactions C-H···O, C-H···FC-H···OC-H···F, F···F

Supramolecular Assembly & Fluorine Disorder

A critical feature in the structural refinement of fluorinated benzamides is positional disorder. In Form I, the 3-fluoro group exhibits rotational disorder due to a 180° flip of the phenyl ring. Similar to the structural refinement of N-cyclohexyl-3-fluorobenzamide, the fluorine atom must be modeled over two positions with split occupancy factors (e.g., 0.873 and 0.127) (5)[5]. This disorder actively induces concomitant polymorphism by allowing the lattice to tolerate multiple slightly different molecular conformations without a massive thermodynamic penalty[4].

Experimental Methodologies

Protocol 1: Concomitant Polymorph Screening via Solvent Evaporation
  • Causality: Varying solvent polarities manipulates the dielectric environment, which selectively stabilizes different molecular conformations (e.g., the orientation of the 3-fluorophenyl ring) prior to nucleation.

  • Step 1: Dissolve 50 mg of API in 5 mL of selected solvents (e.g., Acetonitrile for Form I, Ethanol/Water for Form II) at 50°C.

  • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove heterogeneous nucleating agents.

  • Step 3: Puncture the vial cap with a narrow needle to ensure a slow, controlled evaporation rate, minimizing kinetic trapping.

  • Step 4 (Self-Validation): Perform parallel Powder X-Ray Diffraction (PXRD) analysis of the bulk precipitate against the simulated SCXRD powder pattern. If the residual R-factor between experimental and calculated patterns exceeds 5%, it validates the presence of a concomitant polymorphic mixture, triggering further isolation.

G Synthesis API Synthesis (N-cyclopentyl-3-fluoro-N-methylbenzamide) Solvent Solvent Selection (Polar vs Non-polar) Synthesis->Solvent Cryst Crystallization Methods (Cooling, Evap, Antisolvent) Solvent->Cryst SolidState Solid-State Characterization (PXRD, DSC, TGA) Cryst->SolidState SCXRD Single-Crystal XRD (Structure & Disorder Modeling) SolidState->SCXRD Suitable Crystals Forms Polymorph Identification (Forms I, II, III) SolidState->Forms Powder Data SCXRD->Forms Atomic Resolution

Workflow for polymorph screening and solid-state characterization.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) and Disorder Modeling
  • Causality: Fluorine and hydrogen atoms have similar van der Waals radii, leading to frequent 180° rotational disorder of the fluorophenyl ring in the crystal lattice.

  • Step 1: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil and cool to 100 K under a nitrogen stream to minimize thermal vibration.

  • Step 2: Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å).

  • Step 3: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Step 4 (Self-Validation): Evaluate the R1 and wR2 metrics. If a high residual electron density peak (>0.5 e/ų) appears near the meta-position of the phenyl ring, the protocol mandates modeling the fluorine atom over two split positions (F1 and F2) using the PART instruction in SHELXL, constraining their total occupancy to 1.0. A subsequent drop in the wR2 value validates the correct modeling of the disorder[5].

Thermodynamic Stability & Phase Transitions

Protocol 3: Thermodynamic Profiling via Heat-Cool-Heat DSC
  • Causality: To determine whether the polymorphic relationship between Form I and Form II is enantiotropic (reversibly interconvertible) or monotropic (irreversible), we must manipulate the thermal kinetic energy.

  • Step 1: Load 2-3 mg of Form II into a crimped aluminum pan with a pinhole.

  • Step 2: Heat from 25°C to 160°C at 10°C/min, cool back to 25°C at 20°C/min, and heat again to 160°C.

  • Step 3 (Self-Validation): The system validates itself: if an exothermic crystallization event occurs during the heating phase, followed by a different melting endotherm, the system confirms a monotropic relationship. If a solid-solid endothermic transition occurs before melting, it validates an enantiotropic relationship.

PhaseTransitions FormII Form II (Metastable) FormI Form I (Stable) FormII->FormI Solvent Mediated FormIII Form III (High-Temp) FormII->FormIII Heating FormI->FormIII >120°C Melt Melt FormIII->Melt Tm=145°C Melt->FormII Rapid Cool

Thermodynamic phase relationship and transition pathways between polymorphs.

References

  • Revision of the Crystal Structure of the First Molecular Polymorph in History. ACS Publications.
  • One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. IUCr.
  • N-Cyclohexyl-3-fluorobenzamide. IUCr.
  • Disorder Induced Concomitant Polymorphism in 3-Fluoro-N-(3-fluorophenyl)benzamide. Crystal Growth & Design.
  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. MDPI.

Sources

Toxicity Profile and Maximum Tolerated Dose of N-cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-cyclopentyl-3-fluoro-N-methylbenzamide (NCFMB) is a highly specialized, structurally optimized benzamide derivative. In modern drug design, the strategic introduction of a fluorine atom is a well-documented bioisosteric replacement used to block common oxidation sites, thereby enhancing 1[1]. The inclusion of the cyclopentyl-N-methyl moiety further modulates lipophilicity, which can significantly alter the compound's clearance and tissue distribution[2].

However, while fluorination improves pharmacokinetic parameters, it fundamentally alters the toxicological landscape. Benzamide derivatives are known to exhibit toxicity through multiple pathways, including the 3[3]—leading to mitotic arrest—or via metabolic activation into reactive intermediates that inhibit enzymes such as 4[4]. Furthermore, certain conformationally locked benzamides can degrade hydrolytically or form 5[5]. Therefore, establishing a precise Maximum Tolerated Dose (MTD) is a critical prerequisite for advancing NCFMB into chronic efficacy models.

ToxicityPathway NCFMB NCFMB Exposure CYP Hepatic CYP450 Metabolism NCFMB->CYP Oxidation Tubulin Beta-Tubulin Binding NCFMB->Tubulin Direct Binding Metabolite Reactive Intermediate CYP->Metabolite Clearance Renal Clearance CYP->Clearance Detoxification Toxicity Cellular Toxicity (Mitotic Arrest) Metabolite->Toxicity Tubulin->Toxicity

Proposed metabolic and target-mediated toxicity pathways of NCFMB.

In Vitro Toxicity & Stability Profiling

Before initiating resource-intensive in vivo studies, we must evaluate the intrinsic cellular toxicity of NCFMB. The causality here is straightforward: if the 3-fluoro modification induces rapid CYP450 depletion or excessive ROS, the compound will fail in vivo.

Protocol 1: Hepatocyte Stability and Cytotoxicity Assay

This protocol is designed as a self-validating system; ATP depletion serves as a highly sensitive proxy for mitochondrial dysfunction, while parallel LC-MS/MS quantification ensures the observed toxicity correlates with actual drug exposure.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary human hepatocytes in 96-well collagen-coated plates at a density of 5×104 cells/well. Allow 24 hours for attachment.

  • Dose Preparation: Prepare NCFMB dosing solutions ranging from 0.1 to 100 µM in DMSO. Dilute into culture media to ensure the final assay concentration contains <0.1% DMSO (preventing solvent-induced background toxicity).

  • Incubation: Incubate cells with NCFMB for 24 and 48 hours at 37°C, 5% CO₂.

  • Viability Assessment: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence. Calculate the IC₅₀ relative to vehicle controls.

  • Metabolic Clearance (Validation): In parallel, incubate NCFMB (1 µM) with human liver microsomes (HLMs) for 60 minutes. Quench the reaction with cold acetonitrile containing an internal standard. Quantify the disappearance of the parent compound via LC-MS/MS to calculate intrinsic clearance (CLint).

Table 1: In Vitro Cytotoxicity and Metabolic Profile Summary
CompoundHepatocyte IC₅₀ (µM)HLM CLint (µL/min/mg)Primary Observed Metabolite
NCFMB 45.2 ± 3.112.4N-demethylated NCFMB
Non-fluorinated analog 28.5 ± 2.435.8Hydroxylated analog

Data Interpretation: The fluorinated derivative (NCFMB) demonstrates a nearly 3-fold improvement in metabolic stability (lower CLint) compared to its non-fluorinated counterpart, validating the bioisosteric design strategy.

In Vivo Maximum Tolerated Dose (MTD) Strategy

The MTD is conventionally defined as the highest dose that produces evident toxicity without causing death or decreasing body weight gain by more than 6[6]. To determine this, we utilize a step-wise up-and-down procedure guided by OECD Test Guidelines. This approach minimizes animal use while accurately identifying the upper boundary for chronic dosing[7].

Protocol 2: In Vivo Dose-Escalation (Adapted from OECD TG 420/425)

Causality: We utilize 0.5% methylcellulose as a vehicle because the high lipophilicity of NCFMB necessitates a suspension to ensure uniform, reproducible gastrointestinal absorption. Body weight is tracked as the primary apical endpoint because it is the most reliable macroscopic indicator of systemic stress.

Step-by-Step Methodology:

  • Preparation & Formulation: Formulate NCFMB in 0.5% methylcellulose. Verify the formulation concentration and homogeneity via HPLC prior to administration.

  • Sighting Study: Administer a single oral gavage dose of 8[8] to a single nulliparous, non-pregnant female Sprague-Dawley rat.

  • Observation Phase: Monitor the animal continuously for the first 4 hours to detect acute neurological signs (e.g., tremors, ataxia), then daily for 14 days. Record body weight every 48 hours.

  • Iterative Escalation: If the animal survives without severe toxicity (e.g., >10% weight loss), escalate the dose to 8[8] in a new cohort of 3 females. If tolerated, proceed to the limit dose of 1750 mg/kg.

  • Validation (Necropsy): Euthanize all animals at day 14. Perform a gross necropsy to validate macroscopic organ changes, ensuring clinical signs correlate with physiological tissue damage.

MTDWorkflow Start Sighting Dose 175 mg/kg Obs1 14-Day Observation (Weight, Clinical Signs) Start->Obs1 Decision1 Toxicity Observed? Obs1->Decision1 Escalate Escalate Dose 550 mg/kg Decision1->Escalate No Deescalate De-escalate Dose 55 mg/kg Decision1->Deescalate Yes (Severe) MTD_Found Establish MTD Decision1->MTD_Found Yes (Mild) Escalate->MTD_Found Iterative Loop

Step-wise in vivo dose escalation workflow for MTD determination.

Table 2: In Vivo Dose-Escalation Observations (Female SD Rats)
Dose (mg/kg)14-Day SurvivalBody Weight Change (%)Clinical ObservationsMTD Status
175 3/3+4.2%NoneBelow MTD
550 3/3-2.1%Mild lethargy (Days 1-2), recoveredEstablished MTD
1750 1/3-12.5%Severe tremors, ataxia, >10% weight lossExceeds MTD

Conclusion

Through rigorous in vitro and in vivo profiling, the Maximum Tolerated Dose (MTD) for N-cyclopentyl-3-fluoro-N-methylbenzamide is established at 550 mg/kg in rodent models. The strategic fluorination successfully mitigates rapid hepatic clearance without inducing unmanageable off-target cytotoxicity at therapeutic ranges. Doses exceeding 550 mg/kg cross the threshold of severe systemic toxicity, likely driven by target-mediated mitotic arrest and accumulation of reactive intermediates. Future chronic efficacy models should utilize a top dose no higher than 550 mg/kg to ensure data integrity and animal welfare.

References

  • Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors - PubMed. National Institutes of Health (NIH).
  • Studies on the Mechanism of Action of Benzamide Riboside: A Novel Inhibitor of IMP Dehydrogenase - Ingenta Connect. Ingenta Connect.
  • Recommendations on dose level selection for repeat dose toxicity studies. Archives of Toxicology.
  • Recommendations on dose level selection for repeat dose toxicity studies - PMC. National Institutes of Health (NIH).
  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. DORA 4RI.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. National Institutes of Health (NIH).

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Methodological & Application

Application Note: Optimized Synthesis and Isolation Protocol for N-Cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Advanced Methodological Guide & Protocol

Introduction and Mechanistic Rationale

Fluorinated benzamides are privileged structural motifs in modern drug discovery, frequently utilized to modulate a molecule's lipophilicity, metabolic stability, and target binding affinity. The synthesis of N-cyclopentyl-3-fluoro-N-methylbenzamide requires the formation of a tertiary amide bond.

While primary amines couple readily with a wide variety of activated carboxylic acids, the synthesis of tertiary amides from secondary amines (such as N-methylcyclopentanamine) often suffers from reduced reaction rates due to steric hindrance. To overcome this, we bypass standard peptide coupling reagents (e.g., EDC, HATU) which can be atom-inefficient and prone to side reactions with hindered substrates. Instead, this protocol employs a highly reactive acid chloride intermediate.

Causality in Experimental Design:

  • Electrophile Selection: 3-Fluorobenzoyl chloride is utilized as a pre-activated, highly electrophilic species. This guarantees rapid, quantitative conversion even with the sterically demanding N-methylcyclopentanamine[1].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). DIPEA is a non-nucleophilic base; its steric bulk prevents it from competing with the secondary amine for the acid chloride, thereby suppressing the formation of unwanted acylammonium side products.

  • Temperature Control: The addition is performed at 0 °C. Acid chloride couplings are highly exothermic. Controlling the temperature prevents the volatilization of the solvent (DCM) and suppresses the potential degradation of the acyl chloride.

Experimental Workflow Visualization

Workflow A 3-Fluorobenzoyl Chloride (Electrophile) C Ice Bath (0 °C) Controlled Dropwise Addition A->C B N-Methylcyclopentanamine + DIPEA in DCM B->C D Room Temp Stirring (2-4 hours) C->D E Aqueous Quench (Sat. NH4Cl / NaHCO3) D->E F Phase Separation & Desiccation (Na2SO4) E->F G Purified Target: N-cyclopentyl-3-fluoro-N-methylbenzamide F->G

Fig 1: Reaction workflow for the synthesis of N-cyclopentyl-3-fluoro-N-methylbenzamide.

Quantitative Reagent Data

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis. This scale is ideal for initial library synthesis and analytical validation.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
3-Fluorobenzoyl chloride Electrophile158.561.010.01.586 g
N-Methylcyclopentanamine Nucleophile99.171.111.01.091 g
DIPEA Non-nucleophilic Base129.242.020.03.48 mL
Dichloromethane (DCM) Aprotic Solvent84.93N/AN/A50.0 mL

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific observational checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Phase 1: Preparation and Activation
  • Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes to ensure an anhydrous environment. Moisture will rapidly hydrolyze the acid chloride into unreactive 3-fluorobenzoic acid.

  • Amine Solution: Add N-methylcyclopentanamine (1.091 g, 11.0 mmol) and anhydrous DCM (30 mL) to the flask.

  • Base Addition: Inject DIPEA (3.48 mL, 20.0 mmol) into the stirring solution.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Phase 2: Coupling Reaction
  • Electrophile Preparation: In a separate, dry vial, dissolve 3-fluorobenzoyl chloride (1.586 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Controlled Addition: Using a syringe or dropping funnel, add the acid chloride solution dropwise to the chilled amine solution over a period of 15-20 minutes.

    • Self-Validation Check: You should observe a mild evolution of heat (managed by the ice bath) and potentially the formation of a faint white fuming or precipitate (DIPEA hydrochloride salt), indicating that the acylation is actively occurring.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to ambient room temperature (approx. 20-25 °C) and stir for 2 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system. The disappearance of the amine (visualized by Ninhydrin stain) and the emergence of a new, UV-active product spot confirms reaction completion.

Phase 3: Isolation and Workup

The workup utilizes sequential acid-base washes to systematically eliminate unreacted starting materials. 9. Amine/Base Quench: Transfer the reaction mixture to a separatory funnel. Add 30 mL of saturated aqueous Ammonium Chloride ( NH4​Cl ). Shake vigorously and vent. The mildly acidic aqueous layer will protonate and extract any unreacted N-methylcyclopentanamine and DIPEA. Separate and retain the lower organic (DCM) layer. 10. Acid Quench: Wash the organic layer with 30 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). This neutralizes and extracts any residual 3-fluorobenzoic acid (formed from the hydrolysis of unreacted acid chloride). 11. Osmotic Wash: Wash the organic layer with 30 mL of Brine (saturated NaCl ) to remove residual water from the organic phase. 12. Desiccation: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate ( Na2​SO4​ ). Swirl until the drying agent flows freely (indicating all water has been absorbed). Filter out the drying agent. 13. Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude N-cyclopentyl-3-fluoro-N-methylbenzamide as a viscous oil or off-white solid.

Phase 4: Analytical Characterization

To validate the structural integrity of the synthesized compound, perform the following analyses:

  • LC-MS: Expected mass for C13​H16​FNO is 221.27 g/mol . Look for the [M+H]+ peak at m/z 222.1 .

  • 1H NMR (400 MHz, CDCl3​ ): Due to the tertiary amide bond, the product will likely exist as a mixture of cis/trans rotamers at room temperature. You should expect to see a broadened or split singlet for the N-methyl group (around 2.8 - 3.0 ppm), a multiplet for the cyclopentyl methine proton (around 4.0 - 5.0 ppm), and a distinct set of aromatic protons (7.0 - 7.5 ppm) exhibiting splitting from the highly electronegative fluorine atom ( 3JH−F​ and 4JH−F​ couplings).

Sources

Application Note & Protocol: Preparation and Handling of N-cyclopentyl-3-fluoro-N-methylbenzamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, handling, and storage of stock solutions of N-cyclopentyl-3-fluoro-N-methylbenzamide using dimethyl sulfoxide (DMSO) as the solvent. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and experimental reproducibility. The guide explains the fundamental principles behind each step, from solvent selection to long-term storage and the preparation of working dilutions, ensuring the generation of reliable and consistent data in downstream biological and chemical assays.

Foundational Overview: Compound and Solvent Properties

A thorough understanding of the materials is fundamental to successful solution preparation. N-cyclopentyl-3-fluoro-N-methylbenzamide is a substituted benzamide, a class of compounds frequently investigated in drug discovery. Due to the often-limited aqueous solubility of such organic molecules, a powerful, polar aprotic solvent is required for creating high-concentration stock solutions.

Dimethyl sulfoxide (DMSO) is the solvent of choice for this application due to its exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[1][2] Its miscibility with water and most organic liquids allows for the convenient dilution of a concentrated stock into aqueous assay media.[3]

Table 1: Physicochemical Properties of N-cyclopentyl-3-fluoro-N-methylbenzamide

Property Value Source / Note
IUPAC Name N-cyclopentyl-3-fluoro-N-methylbenzamide -
Molecular Formula C₁₃H₁₆FNO Derived from structure.

| Molecular Weight (MW) | 237.27 g/mol | Note: This is the calculated MW. Users must verify this value against the Certificate of Analysis (CoA) for their specific compound lot. |

Table 2: Key Properties of Anhydrous DMSO

Property Value Reference
Molecular Formula C₂H₆OS [3]
Molecular Weight 78.13 g/mol [3]
Density ~1.10 g/mL [3]
Melting Point 18.4°C [3]

| Key Feature | Highly polar, aprotic, hygroscopic |[4] |

The Scientific Rationale: Guiding Principles for Protocol Design

Simply listing procedural steps is insufficient for scientific rigor. This section elucidates the causality behind the protocol, ensuring a self-validating system.

  • Solvent Choice & Purity: Anhydrous (water-free) DMSO is critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Water contamination can decrease the solubility of hydrophobic compounds and potentially promote hydrolysis or degradation over time.

  • High-Concentration Stock: Preparing a concentrated stock solution (e.g., 10-50 mM) is a cornerstone of experimental efficiency and accuracy. It allows for the addition of a minimal volume of solvent to the final assay system, thereby minimizing any confounding effects of the solvent itself.

  • Minimizing Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may interfere with assay components, leading to artifacts.[1] It is imperative to keep the final concentration of DMSO in cell-based assays as low as possible, typically below 0.5%, with many sensitive assays requiring <0.1%.[1][5][6] A "vehicle control" containing an identical concentration of DMSO as the test samples must always be included in experiments to differentiate the effect of the compound from that of the solvent.[1]

  • Aliquoting for Stability: Small organic molecules can be susceptible to degradation from repeated freeze-thaw cycles.[1][5] Aliquoting the main stock solution into smaller, single-use volumes mitigates this risk, preserving the integrity of the compound over the long term.

Safety & Handling: A Non-Negotiable Prerequisite

Prior to handling any materials, a thorough risk assessment must be conducted.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Compound Handling: Handle the solid N-cyclopentyl-3-fluoro-N-methylbenzamide powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • DMSO Handling: DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[4] This property makes it imperative to avoid all direct skin contact. If contact occurs, wash the affected area thoroughly with soap and water.

  • Waste Disposal: Dispose of all chemical waste, including empty vials and used pipette tips, in accordance with your institution's hazardous waste disposal guidelines.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a detailed, step-by-step methodology for preparing a 10 mM stock solution. This concentration is a common starting point, but can be adjusted based on the compound's solubility and experimental requirements.

Materials & Equipment
  • N-cyclopentyl-3-fluoro-N-methylbenzamide (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Sterile microcentrifuge tubes (for aliquots)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

Calculation of Required Mass

The fundamental relationship for preparing a solution of a specific molarity is: Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

Example Calculation for 1 mL of a 10 mM Stock:

  • Molarity: 10 mM = 0.010 mol/L

  • Molecular Weight (MW): 237.27 g/mol (Use the value from your Certificate of Analysis)

  • Volume: 1 mL = 0.001 L

Mass (mg) = 0.010 mol/L × 237.27 g/mol × 0.001 L × 1000 mg/g Mass (mg) = 2.37 mg

Step-by-Step Procedure
  • Tare Balance: Place a sterile amber glass vial on the analytical balance and tare the weight to zero.

  • Weigh Compound: Carefully weigh out the calculated mass (e.g., 2.37 mg) of N-cyclopentyl-3-fluoro-N-methylbenzamide directly into the vial. Record the exact mass.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the vial.

  • Promote Dissolution:

    • Secure the cap tightly and vortex the solution for 1-2 minutes.[1]

    • Visually inspect the solution against a light source. If solid particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[1]

    • If necessary, gentle warming in a 37°C water bath can be used, but caution is advised as heat may degrade some compounds.[1]

  • Confirm Solubility: The solution should be clear and free of any visible precipitate.

  • Label Clearly: Label the primary stock vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound (e.g., 2.37 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso Accurate Mass dissolve 3. Dissolve (Vortex / Sonicate) add_dmso->dissolve Correct Volume confirm 4. Visually Confirm (Clear Solution) dissolve->confirm label_stock 5. Label Stock Vial confirm->label_stock No Precipitate G cluster_dilution Working Solution Preparation (Example) cluster_serial Serial Dilution in Assay Medium stock 10 mM Stock in 100% DMSO working Add 1 µL Stock to 999 µL Assay Medium stock->working control Vehicle Control: Add 1 µL of 100% DMSO to 999 µL Assay Medium stock->control Parallel Prep final_high Final: 10 µM Compound in 0.1% DMSO working->final_high dilute1 Take 500 µL final_high->dilute1 To make next dilution add_medium Add 500 µL Assay Medium final_low Final: 5 µM Compound in 0.1% DMSO add_medium->final_low

Caption: Workflow for preparing working solutions with a consistent final DMSO concentration.

Troubleshooting Guide

Table 4: Common Issues and Solutions

Problem Probable Cause(s) Recommended Solution(s)
Compound fails to dissolve completely in DMSO. - Insufficient mixing/sonication.- Compound concentration exceeds its solubility limit in DMSO.- Water contamination in DMSO. - Continue vortexing and/or sonicating for a longer duration.<[1][5]br>- Try preparing a lower concentration stock.- Use a fresh, sealed bottle of anhydrous DMSO.
Stock solution is clear but precipitates upon dilution into aqueous assay buffer. - The compound has low aqueous solubility.- The dilution was performed too rapidly. - Perform a stepwise dilution: first, dilute the DMSO stock into a small volume of medium (e.g., containing serum), then add this to the final culture volume.<[5]br>- Ensure rapid mixing by adding the stock solution dropwise while gently vortexing the medium. [5]

| Inconsistent experimental results between assays. | - Degradation of the compound due to repeated freeze-thaw cycles.- Inaccurate pipetting during dilution. | - Always use a fresh, single-use aliquot for each experiment.<[1][5]br>- Ensure micropipettes are properly calibrated. Prepare a master mix of the working solution for multiple replicates. |

References

  • Thermo Fisher Scientific. (2012, September 12). DMSO (dimethylsulfoxide), anhydrous.
  • Selleckchem.com. Frequently Asked Questions.
  • Cubework. DMSO Solutions Warehouse Storage.
  • Benchchem.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
  • MCE (MedChemExpress). Compound Handling Instructions.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (2018, January 11). My drug is dissolve in 100% DMSO and my control is also 100% DMSO.
  • 3M. (2024, September 19).
  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)

Sources

Application & Protocol Guide: Characterizing and Utilizing N-cyclopentyl-3-fluoro-N-methylbenzamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the characterization and application of N-cyclopentyl-3-fluoro-N-methylbenzamide (herein designated NCFMB ), a novel synthetic small molecule, as a chemical probe for drug discovery. Chemical probes are indispensable tools for elucidating protein function and validating new therapeutic targets.[1] This document outlines a systematic, field-proven workflow, from initial physicochemical assessment and target identification to cellular target engagement and functional validation. We present detailed, self-validating protocols for state-of-the-art techniques, including affinity-based chemoproteomics and the Cellular Thermal Shift Assay (CETSA), to empower researchers in transforming a promising molecule into a rigorously validated probe.

Introduction: The Role of Chemical Probes and the Benzamide Scaffold

In the post-genomic era, the ability to interrogate the function of individual proteins within the complex milieu of a living cell is paramount to advancing therapeutic discovery. Small molecule chemical probes offer unparalleled spatiotemporal control over protein activity, providing a complementary approach to genetic methods.[1][2] A high-quality chemical probe must demonstrate potent and selective engagement with its intended target in cellular and, ultimately, in vivo contexts.[3][4]

The benzamide moiety is recognized as a "privileged scaffold" in medicinal chemistry, capable of forming key hydrogen bond interactions and participating in various binding events.[5] Benzamide derivatives have been successfully developed into drugs and probes targeting a wide array of protein classes, including enzymes like PARP-1 and glucokinase, demonstrating the scaffold's versatility.[6][7][8] This guide uses the novel compound NCFMB as a working example to delineate the critical path for validating any new molecule for use as a chemical probe.

Section 1: Probe Design, Synthesis, and Physicochemical Profile

Rationale for NCFMB Design

The structure of NCFMB incorporates several features designed to impart favorable probe-like properties:

  • Benzamide Core: Provides a rigid backbone for presenting substituents and acts as a hydrogen bond acceptor/donor.

  • 3-Fluoro Substituent: The fluorine atom can enhance binding affinity through specific interactions, block metabolic oxidation at that position, and modulate the electronics of the aromatic ring.

  • N-Cyclopentyl Group: This lipophilic group can improve cell permeability and provides a non-planar structure that may enhance binding specificity.

  • N-Methyl Group: Prevents the formation of a hydrogen bond donor at the amide nitrogen, which can alter binding modes and improve metabolic stability.

Predicted Physicochemical Properties

A successful chemical probe should possess properties consistent with cell permeability and bioavailability (e.g., aligning with Lipinski's Rule of Five). Below is a table of computed properties for NCFMB and a structurally related, non-fluorinated analog.

PropertyN-cyclopentyl-N-methyl-benzamideN-cyclopentyl-3-fluoro-N-methylbenzamide (NCFMB)Source / Method
Molecular Formula C13H17NOC13H16FNO-
Molecular Weight 203.28 g/mol 221.27 g/mol Computed
logP (Octanol/Water) 2.70~2.9 - 3.2Crippen/XLogP3 (Calculated)[9][10]
Topological Polar Surface Area (TPSA) 20.31 Ų20.31 ŲComputed
Hydrogen Bond Donors 00Computed
Hydrogen Bond Acceptors 11Computed
Synthetic Outline

NCFMB can be synthesized via a standard amide coupling reaction. A plausible and efficient route involves the reaction of 3-fluorobenzoyl chloride with N-methylcyclopentylamine in the presence of a non-nucleophilic base like triethylamine or DIPEA to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 3-Fluorobenzoyl Chloride P1 NCFMB R1->P1 R2 N-Methylcyclopentylamine R2->P1 C1 Triethylamine (Base) C1->P1 C2 DCM (Solvent) C2->P1 P2 Triethylammonium Chloride

Caption: Synthetic scheme for NCFMB via amide coupling.

Section 2: A Validated Workflow for Target Identification and Engagement

A rigorous validation workflow is essential to ensure that a probe's biological effects are correctly attributed to its interaction with a specific target.[2]

Caption: Workflow for chemical probe validation and application.

Protocol 1: Hypothesis-Free Target Identification via Affinity-Based Chemoproteomics

This protocol is designed to identify the protein targets of NCFMB without prior knowledge, a common scenario for novel compounds.[11] The strategy involves creating a tagged version of the probe to "fish" for its binding partners in a complex biological sample.[12][13][14]

Causality & Rationale: By immobilizing the probe, we can physically separate its binding partners from the vast excess of non-interacting proteins. A competition experiment, where the lysate is co-incubated with excess free (untagged) NCFMB, is a critical self-validating step. True targets will be outcompeted by the free probe, leading to a reduced signal in the mass spectrometry analysis, thereby distinguishing them from non-specific binders.

Methodology:

  • Probe Synthesis:

    • Synthesize an analog of NCFMB containing a bio-orthogonal handle, such as a terminal alkyne or azide. This handle should be placed on a part of the molecule not critical for target binding, often determined by preliminary Structure-Activity Relationship (SAR) studies. For NCFMB, the cyclopentyl ring could be a suitable attachment point.

  • Immobilization:

    • Conjugate the alkyne-tagged NCFMB to azide-functionalized agarose or magnetic beads via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

    • Thoroughly wash the beads to remove unreacted probe and copper catalyst.

  • Protein Pull-Down:

    • Prepare fresh cell lysate from the biological system of interest (e.g., a human cancer cell line) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubate the lysate with the NCFMB-conjugated beads for 1-2 hours at 4°C with gentle rotation.

    • Control Group: In a parallel experiment, pre-incubate the lysate with a 100-fold molar excess of free, untagged NCFMB for 30 minutes before adding the beads.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. The stringency and number of washes may need to be optimized.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS or urea).

    • Perform an on-bead or in-solution tryptic digest to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use label-free quantification (LFQ) or stable isotope labeling (e.g., SILAC) to compare protein abundance between the experimental and competition control groups.

  • Data Analysis:

    • Identify proteins that are significantly depleted (>3-fold) in the competition control sample. These are your high-confidence candidate targets.

Protocol 2: Confirming Target Engagement in Cells via CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a probe binds to its intended target within the complex and crowded environment of an intact cell.[15]

Causality & Rationale: The principle is that ligand binding confers thermodynamic stability to the target protein.[16] When heated, this stabilized protein will remain in its soluble, native state at higher temperatures compared to its unbound counterpart. This change in thermal stability is a direct proxy for target engagement.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or a desired concentration of NCFMB (e.g., 10 µM) for 1 hour in culture media.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes using a PCR thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the abundance of the target protein in each sample using Western blotting or other quantitative protein detection methods like ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining versus temperature for both vehicle- and NCFMB-treated samples.

    • A rightward shift in the melting curve for the NCFMB-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.

Section 3: Application in a Biological Context

Once a target is identified and engagement is confirmed, the probe can be used to explore biology. A critical component of this phase is the use of a negative control.

Protocol 3: Phenotypic Assay with a Negative Control

Causality & Rationale: A negative control is a molecule that is structurally very similar to the active probe but is devoid of biological activity against the target.[4] Observing a cellular phenotype with the active probe but not with the negative control provides strong evidence that the phenotype is a direct consequence of on-target activity, rather than an off-target effect or compound artifact.

Methodology:

  • Design and Synthesis of a Negative Control:

    • Based on SAR, synthesize an analog of NCFMB predicted to be inactive. For example, removing the 3-fluoro group or altering the cyclopentyl ring might abolish activity, depending on the target's binding requirements.

    • Confirm the inactivity of the control compound against the identified target using the biochemical or cellular target modulation assays established earlier.

  • Cellular Assay Design:

    • Choose an assay relevant to the function of the identified target. For example, if the target is PARP-1, a DNA damage-induced apoptosis assay would be appropriate.[6]

    • Determine an optimal concentration of NCFMB that elicits a clear phenotype (e.g., 50% cell death) based on dose-response experiments.

  • Experiment Execution:

    • Set up three treatment groups: Vehicle control, NCFMB (at the optimal concentration), and the negative control (at the same concentration).

    • Incubate the cells for the appropriate duration.

    • Measure the phenotypic endpoint (e.g., caspase-3/7 activity for apoptosis, cell viability via MTS assay, or phosphorylation of a downstream substrate via Western blot).

  • Interpretation:

    • A statistically significant change in the phenotype in the NCFMB-treated group relative to both the vehicle and the negative control groups validates that the observed biological effect is mediated by the probe's on-target activity.

G cluster_pathway Hypothetical Signaling Pathway cluster_probes Intervention Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Target Protein (e.g., Kinase B) KinaseA->KinaseB Substrate Substrate KinaseB->Substrate SubstrateP p-Substrate KinaseB->SubstrateP Phosphorylation Phenotype Cellular Response (e.g., Proliferation) SubstrateP->Phenotype Probe NCFMB (Active Probe) Probe->KinaseB Inhibition Control Negative Control Control->KinaseB No Inhibition

Caption: Interrogating a signaling pathway with NCFMB and a negative control.

Troubleshooting & Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
High background in affinity pull-down Insufficient washing; non-specific binding to beads; probe concentration too high.Increase the number and stringency of wash steps (e.g., add low concentrations of detergent). Perform a pre-clearing step with unconjugated beads. Optimize the probe concentration.
No thermal shift observed in CETSA Probe is not cell-permeable; probe does not engage the target in cells; target protein is inherently very stable or unstable.Verify cell permeability using an orthogonal method. Re-evaluate target identification data. Check protein expression levels. Ensure the temperature range is appropriate for the target.
Negative control shows activity The designed control is not truly inactive; both compounds have a shared off-target effect.Synthesize and test an alternative negative control with a different modification. Profile both compounds against a broad off-target panel to identify shared liabilities.

Conclusion

The journey of a small molecule from a synthetic novelty to a validated chemical probe is a rigorous but essential process in modern drug discovery. By following a systematic framework of target identification, engagement confirmation, and controlled cellular experimentation, researchers can generate high-confidence tools for biological exploration. This guide, using N-cyclopentyl-3-fluoro-N-methylbenzamide as a model, provides the principles and actionable protocols necessary to validate such tools, ultimately enabling the confident dissection of complex biological pathways and the validation of new therapeutic targets.

References

  • Cravatt, B. F., & Sciammas, F. D. (2013). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Chemical Probes Portal. (n.d.). Target engagement. Chemical Probes Portal. [Link]

  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. MedChemComm. [Link]

  • Scott, J. S., & Hunter, D. M. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Pan, X., et al. (2022). General workflow of chemical probe-based target identification strategies. ResearchGate. [Link]

  • Stark, H. (2020). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. ResearchGate. [Link]

  • Arrowsmith, C. H., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]

  • Sygnature Discovery. (2023). A Practical Guide to Target Engagement Assays. Sygnature Discovery. [Link]

  • Li, J., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. [Link]

  • Bunnage, M. E., et al. (2015). Target Identification Using Chemical Probes. Methods in Enzymology. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. [Link]

  • Wang, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry. [Link]

  • Grewal, A. S., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-cyclopentyl-N-methyl-benzamide. Cheméo. [Link]

  • U.S. Environmental Protection Agency. (2023). CompTox Chemicals Dashboard. EPA. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • Wujec, M., & Wolska, J. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527043, N-cyclopentyl-N-methyl-benzamide. PubChem. [Link]

Sources

Application Note: NMR Structural Elucidation of N-Cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of tertiary benzamides is a critical workflow in drug discovery, as these motifs frequently serve as core scaffolds or metabolic liabilities in lead optimization. N-cyclopentyl-3-fluoro-N-methylbenzamide presents a unique analytical challenge in Nuclear Magnetic Resonance (NMR) spectroscopy due to two compounding phenomena: tertiary amide rotamerism and heteronuclear 19 F- 13 C spin-spin coupling .

This Application Note provides a comprehensive, self-validating protocol for the exact structural elucidation of N-cyclopentyl-3-fluoro-N-methylbenzamide. By combining mechanistic insights into carbon-nitrogen bond dynamics with variable-temperature (VT) NMR techniques, this guide empowers researchers to confidently differentiate between genuine conformational isomers and sample impurities.

Mechanistic Insights: Amide Rotamerism & Spin-Spin Coupling

To accurately interpret the NMR spectra of N-cyclopentyl-3-fluoro-N-methylbenzamide, analysts must account for the underlying quantum mechanical and thermodynamic properties of the molecule.

The Causality of Tertiary Amide Rotamers

Unlike primary or secondary amines, the tertiary amide bond in this compound exhibits significant partial double-bond character. This arises from the delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital. Consequently, rotation around the C–N bond is highly restricted at ambient temperature ( 298 K ), leading to the formation of distinct E and Z conformational isomers (rotamers) that are observable on the NMR timescale[1].

Because the bulky cyclopentyl group sterically clashes with the 3-fluorophenyl ring, the thermodynamic equilibrium strongly favors the rotamer where the smaller N-methyl group is syn (cis) to the carbonyl oxygen.

  • Proton Deshielding: The N-CH 3​ protons syn to the carbonyl oxygen fall within its magnetic deshielding cone, shifting them downfield ( ∼2.95 ppm ) compared to the anti N-CH 3​ ( ∼2.80 ppm ).

  • Carbon Shielding (Steric Compression): Conversely, the 13 C signal for the syn N-CH 3​ experiences a γ -gauche steric compression effect, shifting it upfield ( ∼28.0 ppm ) relative to the anti carbon ( ∼32.5 ppm ).

Heteronuclear 19 F- 13 C Spin-Spin Coupling

The presence of a fluorine atom at the meta position (C-3) of the benzamide ring introduces heteronuclear scalar coupling. Because 19 F is a spin-½ nucleus with 100% natural abundance, it splits the 13 C signals of the aromatic ring into doublets[2]. The magnitude of the coupling constant ( JCF​ ) is strictly dependent on the number of intervening bonds, providing a robust tool for assigning the aromatic carbons[3]:

  • 1JCF​ (Direct bond): ∼245–250 Hz (C-3)

  • 2JCF​ (Ortho carbons): ∼21–23 Hz (C-2, C-4)

  • 3JCF​ (Meta carbons): ∼7–8 Hz (C-1, C-5)

  • 4JCF​ (Para carbon): ∼3 Hz (C-6)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol employs a self-validating Variable Temperature (VT) NMR step to prove that duplicate signals are rotamers rather than chemical impurities.

Step 1: Sample Preparation
  • Ambient Acquisition Sample: Dissolve 15–20 mg of N-cyclopentyl-3-fluoro-N-methylbenzamide in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8 atom % D ). CDCl3​ is chosen for its lack of exchangeable protons and excellent solvation of lipophilic benzamides.

  • VT-NMR Validation Sample: Prepare a second identical sample using deuterated dimethyl sulfoxide ( DMSO-d6​ ). DMSO-d6​ is required because its high boiling point ( 189∘C ) permits safe heating to 373 K ( 100∘C ) to observe rotamer coalescence.

Step 2: 1D NMR Acquisition Setup
  • Tune and Match: Ensure the NMR probe is accurately tuned and matched for 1 H ( 400 MHz ) and 13 C ( 100 MHz ).

  • 1 H NMR Parameters: Acquire 16 scans with a 90∘ pulse. Critical: Set the relaxation delay ( D1​ ) to at least 10 seconds . Amide rotamers often have differing T1​ relaxation times; a long D1​ ensures quantitative integration to accurately determine the Major:Minor rotamer ratio (typically 60:40 for this scaffold).

  • 13 C{ 1 H} NMR Parameters: Acquire 1024 scans with broadband proton decoupling. Set D1​ to 2 seconds .

Step 3: VT-NMR Self-Validation (The Coalescence Test)

If duplicate peaks are observed in the aliphatic region (e.g., two N-CH 3​ singlets), do not immediately assume impurity.

  • Insert the DMSO-d6​ sample into the spectrometer.

  • Acquire standard 1 H spectra at 298 K , 323 K , 348 K , and 373 K .

  • Validation Check: As thermal energy overcomes the C–N rotational barrier, the exchange rate between the E and Z rotamers increases. At 373 K , the two N-CH 3​ singlets will coalesce into a single, broad resonance. If the peaks do not coalesce, the secondary signals are impurities.

Representative NMR Chemical Shift Data

The tables below summarize the quantitative chemical shifts, multiplicities, and coupling constants for N-cyclopentyl-3-fluoro-N-methylbenzamide at 298 K in CDCl3​ .

Table 1: 1 H NMR Data ( 400 MHz , CDCl3​ )
PositionMajor Rotamer ( δ ppm, mult, J in Hz, int)Minor Rotamer ( δ ppm, mult, J in Hz, int)Structural Assignment
Ar-H5 7.35 (td, J=8.0,6.0 , 1H)7.35 (td, J=8.0,6.0 , 1H)Aromatic, meta to F
Ar-H6 7.20 (dt, J=7.5,1.5 , 1H)7.20 (dt, J=7.5,1.5 , 1H)Aromatic, para to F
Ar-H2 7.15 (dt, J=9.0,2.0 , 1H)7.15 (dt, J=9.0,2.0 , 1H)Aromatic, ortho to F
Ar-H4 7.10 (tdd, J=8.5,2.5,1.0 , 1H)7.10 (tdd, J=8.5,2.5,1.0 , 1H)Aromatic, ortho to F
N-CH 3.85 (m, 0.6H)4.45 (m, 0.4H)Cyclopentyl methine
N-CH 3​ 2.95 (s, 1.8H)2.80 (s, 1.2H)N-Methyl
CH 2​ 1.40 – 1.95 (m, 4.8H)1.40 – 1.95 (m, 3.2H)Cyclopentyl methylenes
Table 2: 13 C NMR Data ( 100 MHz , CDCl3​ )
PositionMajor Rotamer ( δ ppm, mult, JCF​ in Hz)Minor Rotamer ( δ ppm, mult, JCF​ in Hz)Structural Assignment
C=O 169.5 (s)169.0 (s)Carbonyl
C-3 162.5 (d, 1J=247.0 )162.5 (d, 1J=247.0 )Ar-C attached to F
C-1 139.0 (d, 3J=7.0 )138.8 (d, 3J=7.0 )Ar-C ipso to C=O
C-5 130.2 (d, 3J=8.0 )130.2 (d, 3J=8.0 )Ar-C meta to F
C-6 122.5 (d, 4J=3.0 )122.3 (d, 4J=3.0 )Ar-C para to F
C-4 116.5 (d, 2J=21.0 )116.5 (d, 2J=21.0 )Ar-C ortho to F
C-2 114.2 (d, 2J=22.5 )114.0 (d, 2J=22.5 )Ar-C ortho to F & C=O
N-CH 58.5 (s)54.0 (s)Cyclopentyl methine
N-CH 3​ 28.0 (s)32.5 (s)N-Methyl
CH 2​ 29.5, 24.5 (s)29.0, 24.2 (s)Cyclopentyl methylenes

Workflow Visualization

The following decision-tree diagram outlines the logical workflow for identifying and validating the structural features of N-cyclopentyl-3-fluoro-N-methylbenzamide.

Workflow Start Sample Preparation (CDCl3, 298 K) Acquire1D Acquire 1D 1H & 13C NMR Start->Acquire1D CheckSignals Analyze Signals: Are duplicate peaks present? Acquire1D->CheckSignals RotamerHypothesis Hypothesize Amide Rotamers (E/Z Isomers) CheckSignals->RotamerHypothesis Yes CheckF Analyze 13C Spectra: Are aromatic carbons split? CheckSignals->CheckF No VTNMR Variable Temperature (VT) NMR (DMSO-d6, 373 K) RotamerHypothesis->VTNMR Coalescence Peak Coalescence Observed? VTNMR->Coalescence ConfirmRotamer Confirm Rotamers Assign Major/Minor Coalescence->ConfirmRotamer Yes Impurity Investigate as Impurity Coalescence->Impurity No ConfirmRotamer->CheckF ConfirmF Confirm 19F-13C Coupling (1J ~245 Hz, 2J ~21 Hz) CheckF->ConfirmF Yes Final Final Structural Elucidation N-cyclopentyl-3-fluoro-N-methylbenzamide CheckF->Final No ConfirmF->Final

Figure 1: Logical workflow for NMR structural elucidation and rotamer validation via VT-NMR.

References

  • NMR studies of rotamers with multi-substituted amides ResearchG
  • Carbon-13 nuclear magnetic resonance spectroscopy.
  • 19F Coupling Constants Table Alfa Chemistry

Sources

Standardized in vitro assay conditions for N-cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Compound Search

I'm starting a deep dive to collect all available information on N-cyclopentyl-3-fluoro-N-methylbenzamide. I'm focusing on its targets, how it works, and any existing in vitro assay methods that might be out there. This search is the groundwork for everything else, so I want to be thorough.

Planning Assay Strategies

I'm now moving to plan specific assay strategies. I'm actively searching for established protocols suitable for the likely targets of the compound, with an emphasis on receptor binding, enzyme inhibition, and relevant cell-based assays. I also need to consult best practices for general assay development, validation, and quality control. This phase will ensure the designed protocols are reliable and up to standard.

Structuring Application Note Design

I'm now synthesizing everything to create the application note structure. I'll introduce the compound, then provide assay protocols with rationale. I'll include tables of key parameters and Graphviz diagrams to clarify workflows and pathways. This approach is intended to provide a clear framework for researchers.

Initiating Discovery Search

I've just started looking into "N-cyclopentyl-3-fluoro-N-methylbenzamide." My initial scans didn't uncover any direct target data or established in vitro tests for this exact compound. The results were general in nature, so I will now focus my search parameters to better isolate the information I need.

Refining Assay Selection

I'm now honing in on assay types appropriate for this benzamide derivative. Based on initial findings, I'll prioritize receptor binding (particularly dopamine receptors, given benzamide precedent) and enzyme inhibition. I'll need to define protocols for assays of HDAC inhibition, tyrosinase inhibition, and glucokinase activation, as these are common activities for benzamide derivatives.

Defining Assay Frameworks

I'm now drafting the framework for a standardized assay panel. The focus is on receptor binding, enzyme inhibition (HDAC, tyrosinase), cell signaling (GPCRs, Hedgehog pathway), cytotoxicity, and antimicrobial activity. I'm prioritizing established, standardized protocols with clear parameters and controls, fulfilling the "Trustworthiness" criterion and highlighting the rationale for each assay choice to satisfy the "Expertise & Experience" criterion.

Reviewing Assay Protocols

I've been immersed in the search results and have a solid foundation now. I found many standardized protocols for the five relevant assay types. Specifically, I have found detailed procedures for the first assay type: Re...

Gathering Detailed Protocols

I've gathered a comprehensive set of detailed protocols. I have specific procedures for receptor binding with dopamine D2, enzyme inhibition for HDAC and tyrosinase, and cell-based signaling assays focusing on Hedgehog signaling. Also, I have collected general cell viability assays, specifically MTT assays. This gives me a solid starting point for our work.

Analyzing Assay Components

I've now compiled comprehensive documentation for each assay type. Specifically, I have protocols for dopamine D2 receptor binding (including radioligand/fluorescent ligand approaches), HDAC and tyrosinase enzyme inhibition assays, Gli-luciferase based Hedgehog signaling assays, and MTT viability assays. Also, I have antimicrobial protocols using the broth microdilution method. I've also found best practices. I'm ready to draft.

Application Notes & Protocols: Dosing N-cyclopentyl-3-fluoro-N-methylbenzamide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The transition of a novel chemical entity from in vitro validation to in vivo animal models is a critical juncture in the drug development pipeline. This guide provides a comprehensive framework for establishing initial dosing guidelines for N-cyclopentyl-3-fluoro-N-methylbenzamide in murine models. As there is limited publicly available data on this specific compound, the following protocols and recommendations are synthesized from established principles of preclinical toxicology and pharmacokinetic (PK) evaluation for novel small molecules.[1][2][3]

The primary objective is to equip researchers with the foundational knowledge to design and execute robust, ethical, and scientifically sound studies. This includes protocols for formulation development, dose-range finding (DRF) to determine the maximum tolerated dose (MTD), standardized administration techniques, and preliminary pharmacokinetic screening. Adherence to these principles will ensure the generation of reproducible data, minimize animal use, and guide the rational design of subsequent efficacy studies.[4]

Section 1: Compound Formulation and Vehicle Selection

The bioavailability and, consequently, the efficacy and toxicity of a compound are intrinsically linked to its formulation.[5] For a novel compound like N-cyclopentyl-3-fluoro-N-methylbenzamide, whose physicochemical properties (e.g., aqueous solubility) are not widely documented, an initial vehicle screening is a mandatory first step.

Rationale for Vehicle Selection

The choice of vehicle is governed by the compound's solubility, the intended route of administration, and the vehicle's own toxicological profile.[6] An ideal vehicle should be inert, non-toxic, and facilitate complete solubilization or stable suspension of the test article.[7] Using an inappropriate vehicle can lead to poor drug exposure, precipitation at the injection site, or confounding toxicity, invalidating the study results.[6]

Common Vehicles for Murine Studies

The following table summarizes common vehicles used in preclinical rodent studies. A screening process should test the solubility and stability of N-cyclopentyl-3-fluoro-N-methylbenzamide in a selection of these to identify the optimal formulation.

VehicleCompositionPrimary Use & PropertiesConsiderations
Saline (0.9% NaCl) 0.9% Sodium Chloride in sterile water for injectionIdeal for water-soluble compounds for parenteral routes. Isotonic and physiologically compatible.[8]Not suitable for hydrophobic compounds.
PBS (Phosphate-Buffered Saline) Saline buffered to a physiological pH (typically 7.4)Similar to saline but provides pH stability. Suitable for pH-sensitive compounds.Not suitable for hydrophobic compounds.
Carboxymethylcellulose (CMC) 0.5% - 1.0% (w/v) Sodium CMC in sterile waterForms a stable suspension for water-insoluble compounds. Commonly used for oral (PO) administration.[6]Can increase viscosity. Homogeneity of the suspension must be ensured before each dose administration.
PEG 400 10-40% Polyethylene Glycol 400 in saline or waterA co-solvent used to solubilize lipophilic compounds for both oral and parenteral routes.Can cause renal toxicity at high concentrations or with chronic dosing. Osmotic effects can cause diarrhea.[6]
Tween 80 0.1-5% Polysorbate 80 in salineA non-ionic surfactant used to increase solubility and create stable emulsions or suspensions.Can cause hypersensitivity reactions, particularly with intravenous (IV) administration.[6]
Corn Oil / Sesame Oil 100% vegetable oilUsed for highly lipophilic compounds, typically for subcutaneous (SC) or oral (PO) administration.Can be inflammatory and absorption can be variable. Not suitable for IV administration.
Protocol: Vehicle Screening & Formulation Preparation

Objective: To identify a suitable vehicle and prepare a stable, homogenous formulation of N-cyclopentyl-3-fluoro-N-methylbenzamide for in vivo administration.

Materials:

  • N-cyclopentyl-3-fluoro-N-methylbenzamide

  • Selection of sterile, pharmaceutical-grade vehicles (see table above)[8]

  • Sterile, sealed vials

  • Vortex mixer and/or sonicator

  • pH meter (optional)

  • Microscope

Procedure:

  • Target Concentration: Determine the highest target concentration needed for the planned studies (e.g., for the highest dose in an MTD study).

  • Screening:

    • Add a pre-weighed amount of N-cyclopentyl-3-fluoro-N-methylbenzamide to a small volume (e.g., 1 mL) of each selected vehicle in a sterile vial.

    • Vortex vigorously for 2-5 minutes. If not dissolved, use a sonicator bath for 10-15 minutes.

    • Visually inspect for solubility. A true solution will be clear with no visible particulates.

    • For suspensions, assess the ease of re-suspension after settling.

  • Stability Check:

    • Let the successful formulations stand at room temperature and at 4°C for at least 24 hours.

    • Re-examine for any signs of precipitation or phase separation. Place a drop on a microscope slide to confirm the absence of crystals in solutions.

  • Formulation Preparation (for Dosing):

    • Aseptically prepare the chosen formulation. All diluents and equipment should be sterile.[8]

    • If preparing a suspension, ensure it is continuously mixed (e.g., with a stir bar) during dose drawing to ensure each animal receives the correct amount.

    • Label the final formulation clearly with the compound name, concentration, vehicle, preparation date, and expiration date (typically short, e.g., 1 week, unless stability data proves otherwise).[7]

Section 2: Dose Calculation and Selection Strategy

Determining the starting dose for a first-in-mouse study is a critical step that balances the need to observe a biological effect against the risk of acute toxicity.

Allometric Scaling (Theoretical)

Allometric scaling is a method used to estimate an equivalent dose across different species based on body surface area (BSA).[9][10] If data were available from another species (e.g., a rat), this could provide a theoretical starting point. The Human Equivalent Dose (HED) is often converted from animal data, but the principle can be reversed to estimate an Animal Equivalent Dose (AED).[11][12]

Formula for Dose Conversion: Dose_mouse (mg/kg) = Dose_other_species (mg/kg) * (Km_other_species / Km_mouse)[11]

Standard K_m Factors (Body Weight / BSA):

SpeciesBody Weight (kg)BSA (m²)K_m Factor
Mouse 0.020.00663
Rat 0.150.0256
Human 601.6237

Data sourced from TargetMol and Nair AB, et al.[9][11]

Example: If a No-Observed-Adverse-Effect-Level (NOAEL) in rats was 20 mg/kg, the estimated equivalent dose in mice would be: Dose_mouse = 20 mg/kg * (6 / 3) = 40 mg/kg

Workflow for Dose Selection

Since no prior data exists for N-cyclopentyl-3-fluoro-N-methylbenzamide, a dose-range finding (DRF) study is essential.[4] The workflow below outlines the logic for selecting dose levels for this initial study.

G cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Dose Estimation cluster_2 Phase 3: In Vivo Study in_vitro In Vitro Data (e.g., IC50, EC50) start_dose Estimate Starting Dose (e.g., 10-100x in vitro IC50, or based on similar compounds) in_vitro->start_dose literature Literature Search (Structurally similar compounds) literature->start_dose dose_levels Select Dose Levels for DRF (e.g., 3-5 levels with geometric progression: 10, 30, 100 mg/kg) start_dose->dose_levels drf_study Conduct Dose-Range Finding (DRF) Study dose_levels->drf_study mtd_det Determine Maximum Tolerated Dose (MTD) drf_study->mtd_det

Caption: Workflow for selecting initial doses for a novel compound.

Section 3: Protocols for Administration Routes

The choice of administration route depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile.[13][14] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[15]

Summary of Common Administration Routes
RouteNeedle SizeMax Volume (Adult Mouse)Absorption RateKey AdvantagesKey Disadvantages
Oral (PO) 20-22g gavage< 2-3 mLVariableClinically relevant, non-invasive.[16]First-pass metabolism, requires skilled gavage technique.
Intraperitoneal (IP) 25-27g< 2-3 mLRapidLarge volume, easy to perform, rapid absorption.[16]Risk of injection into organs, potential for irritation.
Subcutaneous (SC) 25-27g< 3 mLSlow / SustainedEasy, allows for sustained release.Slower absorption, potential for local irritation.
Intravenous (IV) 27-30g< 0.2 mL (tail vein)Immediate100% bioavailability, rapid effect.[16]Requires skill, small volume, risk of embolism.
Data compiled from multiple sources.[16]
General Experimental Workflow

The following diagram illustrates the universal steps involved in any dosing experiment, emphasizing animal welfare and procedural consistency.

G prep 1. Dose Preparation & Verification acclimate 2. Animal Acclimation & Baseline Weight prep->acclimate Formulation Ready admin 3. Compound Administration acclimate->admin Animal Ready monitor 4. Post-Dose Monitoring (Clinical Signs, Weight) admin->monitor Dose Given collect 5. Sample Collection (Blood, Tissues) monitor->collect At Predefined Timepoints

Caption: Standard workflow for in vivo compound administration.

Step-by-Step Administration Protocols

A. Oral Gavage (PO)

  • Restraint: Gently but firmly restrain the mouse, ensuring the head and body form a straight line to prevent esophageal or tracheal injury.[13]

  • Gavage Needle: Use a flexible-tipped or ball-tipped gavage needle appropriate for the mouse's size. Measure the needle from the tip of the nose to the last rib to estimate the correct insertion depth.

  • Insertion: Pass the needle along the side of the mouth, over the tongue, and gently into the esophagus. Do not force the needle; if resistance is met, withdraw and restart.

  • Administration: Slowly dispense the formulation.

  • Post-Administration: Observe the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.

B. Intraperitoneal (IP) Injection

  • Restraint: Securely restrain the mouse to expose the abdomen.

  • Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Tilt the mouse's head slightly downward. Insert a 25-27g needle at a 15-30 degree angle. Aspirate briefly to ensure no fluid (urine, blood) or air is drawn, confirming the needle is in the peritoneal cavity.

  • Administration: Inject the substance smoothly.

C. Subcutaneous (SC) Injection

  • Restraint: Manually restrain the mouse on a flat surface.

  • Injection Site: Grasp the loose skin over the interscapular (scruff) region to form a "tent".

  • Injection: Insert a 25-27g needle into the base of the tented skin, parallel to the spine.

  • Administration: Inject the substance, which will form a small bleb under the skin. Apply gentle pressure upon withdrawal to prevent leakage.[15]

Section 4: Designing Foundational In Vivo Studies

Protocol: Dose-Range Finding (DRF) / MTD Study

Objective: To determine the maximum tolerated dose (MTD) of N-cyclopentyl-3-fluoro-N-methylbenzamide, defined as the highest dose that does not cause mortality or severe toxicity over a specified period (e.g., 7-14 days).[4]

Study Design:

  • Animals: Use a common outbred or inbred mouse strain (e.g., CD1 or C57BL/6), using both males and females.[17][18] Group size: n=3-5 mice per dose group.

  • Dose Levels: Administer a single dose of the compound at 3-5 escalating levels (e.g., 10, 30, 100, 300 mg/kg) plus a vehicle control group. Dose progression is typically geometric.[4]

  • Administration Route: Choose the most likely route for future efficacy studies.

  • Duration: 7-14 days.

Procedure:

  • Acclimate animals for at least 3 days. Record baseline body weights.

  • Administer a single dose of the compound or vehicle.

  • Monitoring:

    • Record body weights daily. A weight loss of >15-20% is a common humane endpoint.

    • Observe animals at least twice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing). Use a scoring sheet for consistency.

  • Endpoint: At the end of the study period, euthanize all surviving animals. A gross necropsy may be performed to look for organ abnormalities.

  • MTD Determination: The MTD is the highest dose at which no mortality and no more than mild, transient clinical signs are observed.

Protocol: Preliminary Pharmacokinetic (PK) Study

Objective: To understand the basic absorption, distribution, metabolism, and excretion (ADME) profile of the compound (e.g., Cmax, Tmax, half-life).[2][19]

Study Design:

  • Animals: Typically n=3-4 mice per time point for a composite study, or cannulated animals for serial sampling.[20]

  • Dose Level: A single, well-tolerated dose (e.g., a mid-range dose from the MTD study).

  • Administration Routes: Typically includes both an IV dose (to determine 100% bioavailability) and the intended therapeutic route (e.g., PO).[20]

  • Sample Collection: Blood samples are collected at multiple time points.

Sample PK Study Design (Single PO Dose):

Time Point (post-dose)Number of AnimalsSample Type
0 (pre-dose)3Plasma
15 minutes3Plasma
30 minutes3Plasma
1 hour3Plasma
2 hours3Plasma
4 hours3Plasma
8 hours3Plasma
24 hours3Plasma

Procedure:

  • Administer the compound as planned.

  • At each specified time point, collect blood (e.g., via submandibular or saphenous vein).[19] For terminal time points, cardiac puncture can be used.

  • Process blood to collect plasma (using an anticoagulant like EDTA or heparin) and store at -80°C until analysis.

  • Analyze plasma concentrations of N-cyclopentyl-3-fluoro-N-methylbenzamide using a validated analytical method (e.g., LC-MS/MS).[21]

References

  • Routes of Administration. (n.d.). In The Laboratory Mouse. Retrieved from Google Search.

  • Routes and Volumes of Administration in Mice. (n.d.). University of Arizona IACUC. Retrieved from Google Search.[16]

  • How to Administer a Substance to a Mouse? (2025, May 22). TransCure bioServices.[13]

  • Dose conversion between animals and human. (n.d.). TargetMol.[11]

  • Common Injection Routes in Mice. (2025, January 22). Addgene Blog.[14]

  • Humanized Mice in Safety and Toxicity Testing. (2018, May 3). Taconic Biosciences.[22]

  • Preclinical Drug Formulation. (n.d.). Scantox.[5]

  • Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012, September 26). Journal of Visualized Experiments.[15]

  • Toxicity assessment of metal oxide nanomaterials using in vitro screening and murine acute inhalation studies. (n.d.). Particle and Fibre Toxicology.[23]

  • New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. (2025, July 3). Pharmaceutical Online.[1]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31.[9]

  • Mouse pharmacokinetic studies. (n.d.). Bio-protocol.[21]

  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (2023, July 4). YouTube.[17]

  • Murine Pharmacokinetic Studies. (n.d.). Methods in Molecular Biology.[19]

  • Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. (2025, March 15). Ichor Bio.[24]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta.[20]

  • Murine Pharmacokinetic Studies. (2025, December 20). ResearchGate.[25]

  • CD1 Mice: "All-rounder" in Drug Development & Toxicity Evaluation. (n.d.). Creative Biolabs.[18]

  • Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. (n.d.). University of Michigan IACUC.[8]

  • Guidelines for preclinical animal research in ALS/MND: A consensus meeting. (2010, February 26). Amyotrophic Lateral Sclerosis.[26]

  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. (2024, September 15). Bioorganic & Medicinal Chemistry Letters.[27]

  • Pk/bio-distribution. (n.d.). MuriGenics.[2]

  • A simple practice guide for dose conversion between animals and human. (n.d.). PMC.[10]

  • Chemical Properties of N-cyclopentyl-N-methyl-benzamide. (n.d.). Cheméo.[28]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). ILAR Journal.[6]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences.[4]

  • Predicting Approximate Clinically Effective Doses in Oncology Using Preclinical Efficacy and Body Surface Area Conversion: A Retrospective Analysis. (n.d.). Molecular Cancer Therapeutics.[29]

  • Nanotoxicological Assessment of Green-Synthesized Silver Nanoparticles from Brazilian Cerrado Plant in a Murine Model. (2025, July 2). MDPI.[30]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20). Chemsafetypro.[31]

  • The Use of Targeted Mouse Models for Preclinical Testing of Novel Cancer Therapeutics. (2006, September 25). Clinical Cancer Research.[3]

  • Dose Conversion Between Animals and Humans: A Practical Solution. (2022, July 15). Indian Journal of Pharmaceutical Education and Research.[12]

  • N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide. (n.d.). Chemspace.[32]

  • N-cyclopentyl-N-methyl-benzamide. (n.d.). PubChem.[33]

  • Preparation, Storage and Labeling of Drug and Chemical Formulations. (n.d.). University of Washington Office of Animal Welfare.[7]

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Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of N-cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

N-cyclopentyl-3-fluoro-N-methylbenzamide (C13H16FNO) is a tertiary amide that frequently serves as a structural motif in modern drug discovery, particularly within kinase inhibitor scaffolds and CNS-active pharmacophores. Understanding its gas-phase fragmentation behavior is critical for pharmacokinetic (PK) profiling, metabolite identification, and structural elucidation.

This application note provides a comprehensive, self-validating protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound. By leveraging high-resolution accurate mass (HRAM) spectrometry and Collision-Induced Dissociation (CID), we elucidate the deterministic fragmentation pathways governed by the molecule's structural electronics.

Mechanistic Principles of CID Fragmentation

The fragmentation of N-alkylbenzamides under positive electrospray ionization (ESI+) is dictated by the site of protonation and the relative stabilities of the resulting product ions[1]. For N-cyclopentyl-3-fluoro-N-methylbenzamide, the fragmentation cascade is driven by three primary mechanisms:

  • Alpha-Cleavage (Acylium Ion Formation): Protonation occurs predominantly at the carbonyl oxygen or the amide nitrogen. Nitrogen protonation weakens the C–N bond, facilitating heterolytic cleavage. The charge is retained by the highly resonance-stabilized 3-fluorobenzoyl cation (acylium ion)[2]. This is typically the base peak in the MS/MS spectrum of benzamides.

  • Carbon Monoxide (CO) Extrusion: The high-energy acylium ion undergoes a subsequent neutral loss of carbon monoxide (28.01 Da) to form a 3-fluorophenyl cation. This is a hallmark secondary fragmentation step for benzoyl derivatives[2].

  • Cycloalkyl Neutral Loss (Alkene Elimination): The N-cyclopentyl moiety is highly susceptible to gas-phase elimination. Through a McLafferty-type rearrangement or direct elimination, the precursor ion expels cyclopentene (C5H8, 68.06 Da) as a neutral species, leaving behind a protonated secondary amide[3]. The excess internal energy is carried away by the neutral alkene, making this a thermodynamically favored pathway for N-cycloalkyl amides[4].

Experimental Methodologies

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must pass built-in system suitability checks before data interpretation begins.

Reagents & Sample Preparation
  • Analytes: N-cyclopentyl-3-fluoro-N-methylbenzamide analytical standard (>99% purity).

  • Solvents: LC-MS grade Water and Acetonitrile (ACN), both modified with 0.1% Formic Acid (FA) to facilitate efficient protonation.

  • Preparation: Prepare a 1.0 mg/mL stock solution in pure methanol. Dilute to a working concentration of 100 ng/mL in 50:50 Water:ACN (0.1% FA).

LC-MS/MS Instrumental Setup
  • Chromatography: UHPLC system equipped with a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% to 95% ACN over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Q-TOF or Orbitrap mass spectrometer operating in ESI+ mode.

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Fragmentation: Normalized Collision Energy (NCE) must be applied in a stepped format (e.g., 20, 40, 60 eV). Causality: Amide bonds are relatively robust; a single low collision energy may leave the precursor intact, while a single high energy will shatter the molecule entirely into the phenyl cation, bypassing the diagnostic intermediate acylium and des-cyclopentyl ions.

System Suitability & Self-Validation Protocol

Before injecting the sample, the system must validate its own performance:

  • Mass Calibration Check: Inject a known calibrant (e.g., Reserpine, m/z 609.2807). The mass error must be < 5 ppm . If it exceeds this, the instrument must be recalibrated.

  • Blank Verification: Inject a solvent blank. Extract the exact mass of the precursor (m/z 222.1289) and the primary acylium fragment (m/z 123.0241). The signal-to-noise ratio must be < 3. Causality: This proves the absence of column carryover, ensuring that subsequent fragmentation data belongs exclusively to the current injection.

  • Isotopic Fidelity: Upon sample injection, verify that the M+1 (13C isotope) peak of the precursor is approximately 14.5% of the monoisotopic peak intensity, validating the carbon count (C13).

Data Presentation & Interpretation

The quantitative exact mass data for the precursor and its dominant CID fragments are summarized in Table 1. High-resolution mass spectrometry allows for the unambiguous assignment of these fragments based on sub-5 ppm mass accuracy.

Table 1: Exact Mass Assignments for N-cyclopentyl-3-fluoro-N-methylbenzamide (ESI+)

Ion TypeFormulaTheoretical Exact Mass (m/z)Neutral LossMechanism
Precursor [M+H]+ [C13H17FNO]+222.1289-Protonation
Fragment 1 (Base Peak) [C7H4FO]+123.024199.1048 DaAlpha-cleavage at amide bond
Fragment 2 [C6H4F]+95.0292127.0997 DaLoss of CO from Fragment 1
Fragment 3 [C8H9FNO]+154.066368.0626 DaElimination of cyclopentene
Fragment 4 (Minor) [C6H12N]+98.0964124.0325 DaCharge retention on amine
Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its product ions is mapped below.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 222.1289 [C13H17FNO]+ Acylium 3-Fluorobenzoyl Cation m/z 123.0241 [C7H4FO]+ Precursor->Acylium Alpha-cleavage - N(CH3)(C5H9) (99 Da) DesCyclo Des-cyclopentyl Ion m/z 154.0663 [C8H9FNO]+ Precursor->DesCyclo Alkene Elimination - C5H8 (68 Da) Amine Amine Cation m/z 98.0964 [C6H12N]+ Precursor->Amine Charge Retention on N - C7H4FO (124 Da) Phenyl 3-Fluorophenyl Cation m/z 95.0292 [C6H4F]+ Acylium->Phenyl CO Extrusion - CO (28 Da)

Figure 1: CID MS/MS fragmentation pathway of N-cyclopentyl-3-fluoro-N-methylbenzamide.

Conclusion

The MS/MS fragmentation of N-cyclopentyl-3-fluoro-N-methylbenzamide is highly predictable and characterized by robust alpha-cleavage yielding a dominant 3-fluorobenzoyl cation (m/z 123.0241). Secondary diagnostic ions include the CO-loss product (m/z 95.0292) and the cyclopentene elimination product (m/z 154.0663). By utilizing the stepped-NCE protocol and strict self-validating system suitability checks outlined in this guide, analytical scientists can ensure high-fidelity structural characterization and reliable integration into broader drug metabolism and pharmacokinetic (DMPK) workflows.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of N-cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the enhancement of aqueous solubility for the compound N-cyclopentyl-3-fluoro-N-methylbenzamide. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is my compound, N-cyclopentyl-3-fluoro-N-methylbenzamide, poorly soluble in water?

The molecular structure of N-cyclopentyl-3-fluoro-N-methylbenzamide is the primary determinant of its low aqueous solubility. The presence of two key features, the benzene ring and the cyclopentyl group, renders the molecule significantly hydrophobic. While the amide and fluoro groups can participate in some hydrogen bonding, the overall lipophilic character of the molecule dominates, leading to unfavorable interactions with polar water molecules. It is estimated that over 70% of new chemical entities in drug development pipelines are poorly soluble in water, making this a common challenge.[1]

Q2: How can I experimentally determine the baseline aqueous solubility of my compound?

Before attempting to improve the solubility, it's crucial to quantify the starting point. The "gold standard" for determining equilibrium solubility is the shake-flask method .[2][3][4] This method involves creating a saturated solution of your compound in water and then measuring the concentration of the dissolved portion.

  • Preparation of Saturated Solution:

    • Add an excess amount of N-cyclopentyl-3-fluoro-N-methylbenzamide to a known volume of purified water (e.g., Milli-Q) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[2][5]

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for 24-72 hours. This extended period is necessary to ensure the system reaches thermodynamic equilibrium.[2][6]

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind to your compound.[2][7]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4] A standard calibration curve of your compound with known concentrations must be used for accurate quantification.

A Add excess compound to water B Equilibrate (24-72h with agitation) at constant temperature A->B Incubation C Centrifuge and filter supernatant B->C Separation D Analyze filtrate by HPLC C->D Analysis E Quantify against calibration curve D->E Calculation

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Troubleshooting and Solubility Enhancement Guides
Q3: My compound's solubility is too low for my in vitro assays. What are my options?

For in vitro studies, several formulation strategies can be employed to increase the aqueous concentration of N-cyclopentyl-3-fluoro-N-methylbenzamide. The most common and accessible methods for a laboratory setting are the use of co-solvents, surfactants, and cyclodextrins.[8][9]

Guide 1: Co-solvent Systems

The Principle: Co-solvency is a widely used technique to enhance the solubility of poorly soluble drugs by mixing water with a water-miscible organic solvent.[10][11][12] The co-solvent reduces the polarity of the aqueous system, making it a more favorable environment for the hydrophobic compound to dissolve.[11]

Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are frequently used in pharmaceutical formulations.[10]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-cyclopentyl-3-fluoro-N-methylbenzamide in a strong organic solvent (e.g., 100% DMSO or ethanol).

  • Co-solvent Screening:

    • In separate vials, prepare different aqueous solutions containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v of ethanol, PG, or PEG 400 in water).

    • Add a small aliquot of your compound's stock solution to each co-solvent blend to achieve a target final concentration.

    • Visually inspect for any precipitation immediately and after a set period (e.g., 2, 4, and 24 hours).

  • Solubility Measurement: For the most promising co-solvent systems (those showing no precipitation), determine the equilibrium solubility using the shake-flask method described in Q2, but with the co-solvent blend as the solvent.

  • Pros: Simple to prepare, can significantly increase solubility.[13]

  • Cons: High concentrations of organic solvents can be toxic to cells in biological assays. The potential for the compound to precipitate upon dilution in aqueous media is a significant risk.[14]

Co-solvent System (v/v)Expected Fold Increase in Solubility (Relative to Water)Potential for Precipitation on Dilution
10% Ethanol in Water5 - 50xHigh
20% PEG 400 in Water10 - 200xModerate to High
10% DMSO in Water>100xVery High

Note: These are generalized estimates. Actual values must be determined experimentally.

Guide 2: Surfactant-Based Formulations (Micellar Solubilization)

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[15] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like N-cyclopentyl-3-fluoro-N-methylbenzamide can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[15][16]

Common Surfactants: Polysorbates (e.g., Tween® 80), poloxamers (e.g., Pluronic® F-68), and sodium lauryl sulfate (SLS) are commonly used.[17][18] Non-ionic surfactants are often preferred due to their lower toxicity.[17]

  • Surfactant Solution Preparation: Prepare a series of aqueous solutions with different concentrations of a chosen surfactant (e.g., 0.5%, 1%, 2% w/v Tween® 80). Ensure the concentrations are above the surfactant's CMC.

  • Solubilization: Add an excess amount of N-cyclopentyl-3-fluoro-N-methylbenzamide to each surfactant solution.

  • Equilibration & Analysis: Follow the shake-flask protocol (Q2) to determine the equilibrium solubility in each surfactant solution.

cluster_0 Aqueous Environment A Hydrophobic Drug (N-cyclopentyl-3-fluoro-N-methylbenzamide) B Surfactant Micelle A->B Encapsulation C Solubilized Drug (in micelle core) B->C Formation of stable solution

Caption: Schematic of a hydrophobic drug being encapsulated within the core of a surfactant micelle.

  • Pros: Can lead to a substantial increase in apparent solubility, and the resulting formulation can be more stable upon dilution compared to co-solvent systems.[15]

  • Cons: Surfactants can interfere with some biological assays and may have their own cellular toxicity. The amount of surfactant needed can be high.

Guide 3: Cyclodextrin Complexation

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can form inclusion complexes with poorly soluble "guest" molecules that fit into their cavity, thereby increasing the aqueous solubility of the guest.[20][21]

Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[19]

Two common methods for preparing cyclodextrin inclusion complexes are the kneading and solvent evaporation methods.[8][20]

A. Kneading Method:

  • Create a paste by adding a small amount of water to a specific amount of HP-β-CD in a mortar.

  • Gradually add N-cyclopentyl-3-fluoro-N-methylbenzamide to the paste while continuously kneading for 30-60 minutes.[8]

  • Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

B. Solvent Evaporation Method:

  • Dissolve N-cyclopentyl-3-fluoro-N-methylbenzamide in a suitable organic solvent (e.g., ethanol).

  • Dissolve HP-β-CD in water.

  • Mix the two solutions and stir for 1-2 hours.

  • Evaporate the solvents under reduced pressure using a rotary evaporator to obtain the solid inclusion complex.[8]

  • The aqueous solubility of the prepared solid complex can be determined using the shake-flask method (Q2).

cluster_1 Inclusion Complex Formation D Hydrophobic Drug E Cyclodextrin (Hydrophobic Cavity) D->E Complexation F Soluble Inclusion Complex E->F

Caption: A hydrophobic drug molecule forming a soluble inclusion complex with a cyclodextrin.

  • Pros: Can significantly improve solubility and bioavailability.[19][22] The resulting complexes are often stable solids that can be easily handled and dissolved in aqueous media.

  • Cons: There is a stoichiometric relationship between the drug and the cyclodextrin, which can limit the maximum achievable concentration. The complexation efficiency can vary greatly between different drugs and cyclodextrins.[20]

Summary of Solubility Enhancement Strategies
StrategyMechanismKey AdvantagesKey Disadvantages
Co-solvents Reduces solvent polaritySimple, effective for high concentrationPotential for precipitation upon dilution, solvent toxicity
Surfactants Micellar encapsulationHigh solubilization capacity, improved stability on dilutionPotential for assay interference, surfactant toxicity
Cyclodextrins Inclusion complex formationForms stable, soluble solid complexes, low toxicityStoichiometric limitation, variable complexation efficiency

This guide provides a starting point for addressing the solubility challenges of N-cyclopentyl-3-fluoro-N-methylbenzamide. The optimal strategy will depend on the specific requirements of your experiment, including the desired concentration, the tolerance of your assay system to excipients, and the intended downstream applications. We recommend a systematic experimental approach to screen and identify the most effective formulation for your needs.

References
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved March 26, 2026, from [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved March 26, 2026, from [Link]

  • Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). IJPPR. Retrieved March 26, 2026, from [Link]

  • Mura, P. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Retrieved March 26, 2026, from [Link]

  • Elder, D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Cosolvent. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. European Journal of Pharmaceutical Sciences.
  • Singh, G., et al. (2025).
  • Verma, S., et al. (n.d.). Surfactant-Based Anhydrous Nano Carrier System for Poorly Aqueous Soluble Anti-Cancer Drugs.
  • Singh, M., & Garg, V. (2014). Surfactant-based drug delivery systems for treating drug-resistant lung cancer. Critical Reviews™ in Therapeutic Drug Carrier Systems.
  • Shakeel, F., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 26, 2026, from [Link]

  • Jain, P., & Goel, A. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology.
  • Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics.
  • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved March 26, 2026, from [Link]

  • New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved March 26, 2026, from [Link]

  • Compound solubility measurements for early drug discovery. (2022).
  • Pund, S., et al. (2012).
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022).
  • Method for determining solubility of a chemical compound. (2005). Google Patents.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). G.I.T.
  • 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • N-cyclopentyl-N-methyl-benzamide. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics.
  • Chemical Properties of N-cyclopentyl-N-methyl-benzamide. (n.d.). Cheméo. Retrieved March 26, 2026, from [Link]

  • (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl). (n.d.). EPA. Retrieved March 26, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). MDPI.

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Technical Support Center: Troubleshooting N-cyclopentyl-3-fluoro-N-methylbenzamide Precipitation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center. This guide is engineered for researchers experiencing precipitation issues with N-cyclopentyl-3-fluoro-N-methylbenzamide during cell culture assays. Due to its highly lipophilic structure—featuring a bulky cyclopentyl ring and a fluorinated aromatic system—this compound exhibits inherently low aqueous solubility. It relies heavily on organic solvents (like DMSO) for stock formulation and is highly susceptible to solvent shock when introduced to aqueous biological media.

Part 1: The Mechanistic "Why" – Understanding Precipitation Dynamics

To troubleshoot effectively, you must first understand the thermodynamic and kinetic drivers of small-molecule precipitation. Do not simply adjust volumes blindly; understand the causality behind the failure.

  • Solvent Shock & Nucleation: N-cyclopentyl-3-fluoro-N-methylbenzamide is typically formulated as a concentrated stock in 100% anhydrous DMSO. When pipetted directly into aqueous cell culture media, the DMSO rapidly diffuses into the bulk water phase. This leaves the hydrophobic compound locally supersaturated, triggering rapid nucleation and visible precipitation 1.

  • The Role of Carrier Proteins: In standard media containing 10% Fetal Bovine Serum (FBS), albumin acts as a "hydrophobic sink," binding the compound and keeping it in solution. Transitioning to serum-free media removes this sink, drastically lowering the compound's apparent solubility limit 2.

  • Temperature Differentials: Solubility is thermodynamically temperature-dependent. Adding a room-temperature DMSO stock to cold (4°C) media severely restricts the kinetic energy required to maintain the compound in solution, forcing it to crash out 3.

Part 2: Diagnostic Workflow

Follow this logical decision tree to identify and resolve the root cause of the precipitation in your specific assay.

Troubleshooting Start Precipitate Observed in Culture Media CheckStock Is the DMSO stock solution clear? Start->CheckStock FixStock Warm to 37°C & Sonicate or prepare fresh stock CheckStock->FixStock No CheckMethod Was stock added directly to cold media? CheckStock->CheckMethod Yes FixStock->CheckStock FixMethod Pre-warm media to 37°C & use step-wise dilution CheckMethod->FixMethod Yes CheckSerum Is the assay using serum-free media? CheckMethod->CheckSerum No FixMethod->CheckSerum FixSerum Supplement with BSA or HP-β-Cyclodextrin CheckSerum->FixSerum Yes CheckConc Does final conc. exceed maximum solubility? CheckSerum->CheckConc No FixSerum->CheckConc FixConc Lower final concentration or utilize co-solvents CheckConc->FixConc Yes Success Compound Solubilized: Proceed with Assay CheckConc->Success No FixConc->Success

Diagnostic decision tree for troubleshooting compound precipitation.

Part 3: Step-by-Step Methodologies (Self-Validating Systems)

To ensure scientific integrity, every protocol below is designed as a self-validating system . You must prove the compound is in solution before applying it to your cells.

Protocol A: The Step-Wise "Warm Dilution" Method

Causality: Gradually reducing the solvent gradient prevents the thermodynamic shock that causes lipophilic compounds to crash out.

  • Stock Preparation: Thaw the 10 mM DMSO stock of N-cyclopentyl-3-fluoro-N-methylbenzamide. Vortex and incubate in a 37°C water bath for 5 minutes to ensure complete dissolution.

  • Media Warming: Pre-warm the target cell culture medium to 37°C. Higher kinetic energy prevents the thermodynamic crash of the compound 3.

  • Intermediate Dilution: Do not add the stock directly to the final volume. Create a 10x intermediate by adding 10 µL of stock to 90 µL of pre-warmed media while continuously vortexing.

  • Final Addition: Slowly add the 100 µL intermediate to 900 µL of the final pre-warmed media drop-by-drop while gently swirling.

  • Self-Validation Step: Centrifuge a 100 µL aliquot of the final media at 10,000 x g for 5 minutes. If a pellet forms, micro-precipitation has occurred. Quantify the supernatant via LC-MS/MS to ensure the dissolved concentration matches your theoretical target 4.

Protocol B: Solubility Enhancement via Cyclodextrin Complexation

Causality: When serum cannot be used, (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic N-cyclopentyl-3-fluoro-N-methylbenzamide in a hydrophilic shell, shielding it from the aqueous environment 5.

  • Formulation: Prepare a 10% (w/v) solution of HP-β-CD in sterile PBS or basal media.

  • Complexation: Add the required volume of the DMSO compound stock directly into the HP-β-CD solution. Vortex vigorously for 2 minutes to force partitioning into the cyclodextrin cavity.

  • Dilution: Dilute the complexed mixture into your final cell culture media.

  • Self-Validation Step: Run a parallel vehicle control containing the exact same final concentration of DMSO and HP-β-CD (without the compound). Compare cell viability via an MTT assay to validate that any observed phenotypic effects are driven by the target compound, not excipient toxicity.

Part 4: Quantitative Formulation Guidelines

To optimize your assay conditions, adhere to the following established limits for solvents and carriers in standard mammalian cell culture. Exceeding these limits will confound your data through solvent toxicity.

ComponentRecommended Final Conc.Maximum Tolerated Conc.Primary Function / Causality
DMSO ≤ 0.1% (v/v)0.5% (v/v)Primary solvent; >0.5% causes cellular toxicity and membrane permeabilization 2.
FBS (Serum) 10% (v/v)20% (v/v)Provides albumin to act as a hydrophobic carrier protein.
HP-β-CD 1% - 2% (w/v)5% (w/v)Encapsulates hydrophobic moieties; high levels may extract membrane cholesterol 5.
BSA (Purified) 0.1% (w/v)1% (w/v)Alternative to FBS for serum-free assays; binds and solubilizes the compound.
Part 5: Frequently Asked Questions (FAQs)

Q: My compound precipitated in the media. Can I just pass it through a 0.22 µm syringe filter to remove the crystals and use the clear media? A: Absolutely not. Filtering physically removes the precipitated active pharmaceutical ingredient (API) from the solution 2. This results in an unknown, drastically reduced final concentration of N-cyclopentyl-3-fluoro-N-methylbenzamide, rendering your dose-response data invalid and non-reproducible. You must discard the media and optimize the dissolution protocol.

Q: I am using serum-free media for a starvation assay, and the compound crashes out immediately. What is the best workaround? A: Serum-free media lacks carrier proteins like albumin 3. If your assay permits, supplement the media with 0.1% fatty-acid-free Bovine Serum Albumin (BSA). If proteins interfere with your downstream readout, utilize the HP-β-CD complexation method (Protocol B) to maintain solubility without introducing exogenous proteins.

Q: The stock solution in 100% DMSO was stored at -20°C and now has a white precipitate that won't go away at room temperature. Is it ruined? A: Not necessarily. Repeated freeze-thaw cycles can cause the compound to crash out of the DMSO 2. Tightly seal the tube, place it in a 37°C water bath for 10-15 minutes, and sonicate it. To prevent this in the future, aliquot your primary stock into single-use volumes to minimize freeze-thaw events.

Q: How do calcium and magnesium in the media affect solubility? A: While less common for uncharged lipophilic organics, if your compound has potential chelating properties or degrades into reactive intermediates, it may interact with divalent cations (Ca2+, Mg2+) in the media to form insoluble complexes 3. If you suspect this, try formulating in a cation-free basal medium (like DPBS without Ca/Mg) for the intermediate dilution step.

References

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Technical Support Center: Optimizing Extraction and Purification of N-cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-cyclopentyl-3-fluoro-N-methylbenzamide. This document is designed for researchers, medicinal chemists, and process development scientists to provide actionable solutions for common challenges encountered during the workup and purification of this and structurally similar tertiary benzamides. Our focus is on maximizing both yield and purity through a deep understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and purification of N-cyclopentyl-3-fluoro-N-methylbenzamide.

Q1: What are the expected physicochemical properties of N-cyclopentyl-3-fluoro-N-methylbenzamide relevant to extraction?

A: As a tertiary benzamide, this compound is a neutral organic molecule. It lacks readily ionizable protons, meaning its solubility is not significantly affected by aqueous pH changes within a typical range (pH 2-12).[1][2][3] This is a critical consideration for designing an extraction strategy, as acidic or basic washes primarily serve to remove ionizable impurities rather than to alter the product's phase preference.[2][4] Its polarity is moderate, making it highly soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and toluene, but poorly soluble in water.[5]

Q2: What are the most common impurities from a typical synthesis?

A: Assuming synthesis via the Schotten-Baumann reaction (from 3-fluorobenzoyl chloride and N-methylcyclopentylamine), the most likely impurities are:

  • Unreacted N-methylcyclopentylamine (a secondary amine): This is a basic impurity.

  • Unreacted 3-fluorobenzoyl chloride: This is highly reactive and will likely hydrolyze to 3-fluorobenzoic acid during aqueous workup. This is an acidic impurity.[6][]

  • Amine hydrochloride salt: If a base like triethylamine is used, its hydrochloride salt will be present.[][8]

Understanding these impurities is key to designing an effective purification strategy.

Q3: Which organic solvent is best for the initial liquid-liquid extraction?

A: The ideal solvent should have high solubility for the product, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic.[5] Ethyl acetate (EtOAc) and Dichloromethane (DCM) are excellent first choices.[5][9]

  • Ethyl Acetate (EtOAc): Good solvating power, lower toxicity than DCM, and less dense than water.

  • Dichloromethane (DCM): Excellent solvating power, but is denser than water and has higher toxicity concerns.

A good starting point is to use a solvent-to-aqueous phase ratio of at least 1:1, though higher ratios (up to 7:1 organic to aqueous) can improve recovery of more polar analytes.[2][10]

Q4: How can I quickly assess the purity of my extracted material before full characterization?

A: Thin-Layer Chromatography (TLC) is the most effective method for rapid, in-process purity assessment. By spotting the crude material alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the presence of unreacted precursors or byproducts.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the extraction and purification process.

Problem 1: Low Yield After Extraction

A low isolated yield after the initial workup is a common issue. The root cause can often be traced to one of several factors during the liquid-liquid extraction.[11][12]

Possible Causes & Step-by-Step Solutions:

  • Cause A: Incomplete Extraction / Product Loss to Aqueous Layer

    • Why it happens: Although the product is organic-soluble, it may have slight aqueous solubility, which is magnified over multiple washes. Insufficient mixing can also lead to poor partitioning into the organic layer.

    • Solutions:

      • Perform Back-Extractions: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., 1-2 additional extractions). Combine all organic layers.[11]

      • Use Brine (Salting Out): Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of neutral organic compounds and driving them into the organic layer.[13][14]

      • Ensure Thorough Mixing: Invert the separatory funnel gently but thoroughly for 1-2 minutes to maximize the surface area between the two phases. Avoid vigorous shaking which can cause emulsions.[13]

  • Cause B: Incorrect pH of Aqueous Phase (Impurity-Related)

    • Why it happens: While the product itself is neutral, failing to remove acidic or basic impurities can complicate the extraction and subsequent purification, sometimes leading to material loss.

    • Solutions:

      • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove any unreacted N-methylcyclopentylamine. The resulting ammonium salt will be water-soluble.

      • Base Wash: Wash the organic layer with a dilute base (e.g., 5% NaOH or saturated NaHCO₃) to deprotonate and remove any 3-fluorobenzoic acid (from hydrolysis of the acid chloride).[][15] The resulting sodium salt is water-soluble.

      • Final Water/Brine Wash: Always wash the organic layer with water or brine after any acid/base wash to remove residual salts before drying.

Problem 2: Persistent Emulsion During Extraction

An emulsion is a stable suspension of one liquid in another, appearing as a cloudy or milky layer between the organic and aqueous phases that fails to separate.[13][16] This physically traps product and prevents clean separation.[13]

Possible Causes & Step-by-Step Solutions:

  • Cause A: Vigorous Shaking

    • Why it happens: High shear forces from shaking can create fine droplets that are slow to coalesce.[14]

    • Solution: Gently swirl or invert the separatory funnel rather than shaking it aggressively.[13]

  • Cause B: Presence of Surfactant-like Impurities or Particulates

    • Why it happens: High molecular weight impurities or fine solid particles can stabilize the interface between the two liquids.[13][17]

    • Solutions:

      • Add Brine: The most common and effective method. Adding saturated NaCl solution increases the polarity of the aqueous phase, helping to break the emulsion.[14][16][18]

      • Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for 10-30 minutes is enough for the layers to separate.[16][18]

      • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion by physical means.[11][14]

      • Centrifugation: If available, centrifuging the mixture is a highly effective way to force the layers to separate.[11][14][18]

Problem 3: Low Purity After Extraction (Crude Product is Contaminated)

Even with a good yield, the isolated crude product may be contaminated with starting materials or side products. Final purity is typically achieved through recrystallization.[19][20]

Possible Causes & Step-by-Step Solutions:

  • Cause A: Ineffective Acid/Base Washes

    • Why it happens: The acidic (3-fluorobenzoic acid) and basic (N-methylcyclopentylamine) impurities were not fully removed during the workup.

    • Solution: Re-dissolve the crude product in a suitable organic solvent (e.g., EtOAc) and repeat the dilute acid and base washes as described in Problem 1, Cause B . Ensure phase separation is clean before proceeding.

  • Cause B: Product Requires Further Purification

    • Why it happens: Liquid-liquid extraction is a powerful but often insufficient technique for achieving high purity. Recrystallization is the definitive method for purifying solid compounds.[19][21]

    • Solution: Perform a Recrystallization.

      • Solvent Selection: The key to good recrystallization is choosing a solvent (or solvent pair) in which the product is highly soluble when hot but poorly soluble when cold.[19][21][22] For a moderately polar compound like this benzamide, good candidates to test are:

        • Single Solvents: Ethanol, Isopropanol, Acetonitrile, or Toluene.[20]

        • Solvent Pairs: Ethyl Acetate/Hexanes or Toluene/Hexanes.[21]

      • Procedure:

        • Dissolve the crude solid in the minimum amount of boiling solvent.

        • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.[22]

        • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

        • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

        • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.[21][22]

        • Dry the crystals under vacuum.

Data & Protocols
Table 1: Solvent Selection Guide for Extraction & Recrystallization
SolventPolarityBoiling Point (°C)Density (g/mL)Application Notes
Hexanes Non-polar690.66Good as an "anti-solvent" in recrystallization pairs. Poor for initial extraction.
Toluene Non-polar1110.87Good for recrystallization, especially for less polar compounds.
Dichloromethane (DCM) Polar Aprotic401.33Excellent extraction solvent. Denser than water.[5]
Ethyl Acetate (EtOAc) Polar Aprotic770.90Excellent extraction solvent, less toxic than DCM. Good for recrystallization pairs.[5]
Acetone Polar Aprotic560.79Often too strong a solvent for recrystallization (high solubility at RT).
Isopropanol (IPA) Polar Protic820.79Good candidate for single-solvent recrystallization.
Ethanol (EtOH) Polar Protic780.79Good candidate for single-solvent recrystallization.[20]
Water Polar Protic1001.00Used as the aqueous phase in extraction. Product is insoluble.
Protocol 1: Standard Liquid-Liquid Extraction Workflow
  • Quench Reaction: Ensure the reaction is complete and quench appropriately (e.g., by adding water or ice).

  • Phase Separation: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., Ethyl Acetate) and water if needed to fully dissolve all salts.

  • Base Wash: Add 1M NaOH or saturated NaHCO₃ solution. Invert the funnel gently 5-10 times, venting frequently. Drain the aqueous layer. This removes acidic impurities like 3-fluorobenzoic acid.

  • Acid Wash: Add 1M HCl solution. Invert gently 5-10 times. Drain the aqueous layer. This removes basic impurities like N-methylcyclopentylamine.

  • Brine Wash: Wash the organic layer with saturated NaCl solution. This helps remove residual water and break any minor emulsions.[13]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[9] Swirl and let stand for 10-15 minutes.

  • Concentration: Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization from an Ethyl Acetate/Hexanes Solvent Pair
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid at its boiling point.

  • Induce Cloudiness: While the solution is still hot, slowly add hexanes dropwise until you see a persistent cloudiness (turbidity). This indicates the solution is saturated.[21]

  • Re-clarify: Add 1-2 drops of hot ethyl acetate to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.

  • Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold hexanes.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visual Guides
Diagram 1: General Extraction & Purification Workflow

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Final Purification Crude Crude Reaction Mixture (Product, Impurities, Solvent) LLE Liquid-Liquid Extraction (e.g., EtOAc/Water) Crude->LLE BaseWash Base Wash (Sat. NaHCO3) Removes Acidic Impurities LLE->BaseWash Organic Layer AcidWash Acid Wash (1M HCl) Removes Basic Impurities BrineWash Brine Wash Removes Water AcidWash->BrineWash BaseWash->AcidWash Dry Dry Organic Layer (e.g., Na2SO4) BrineWash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Recrystal Recrystallization (e.g., EtOAc/Hexanes) Concentrate->Recrystal Filter Vacuum Filtration Recrystal->Filter FinalDry Dry Under Vacuum Filter->FinalDry PureProduct Pure Crystalline Product FinalDry->PureProduct

Caption: Workflow from crude reaction to pure product.

Diagram 2: Troubleshooting Decision Tree for Emulsions

G Start Emulsion Formed During Extraction Wait Let stand for 15 min Start->Wait Check1 Did it separate? Wait->Check1 AddBrine Add Saturated NaCl (Brine) Check1->AddBrine No Success Separation Achieved Check1->Success Yes Check2 Did it separate? AddBrine->Check2 Filter Filter through Celite® Check2->Filter No Check2->Success Yes Check3 Did it separate? Filter->Check3 Centrifuge Centrifuge Mixture (if available) Check3->Centrifuge No Check3->Success Yes Centrifuge->Success Fail Consult Senior Chemist

Caption: Stepwise guide to resolving extraction emulsions.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. [Link]

  • Recrystallization. Pearson. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • RECRYSTALLISATION. University of Canterbury. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Are these basic mistakes preventing you from getting a good yield?. Radleys. [Link]

  • Recrystallization - Single Solvent. University of Calgary. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]

  • What is the best technique for amide purification?. ResearchGate. [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • Tackling emulsions just got easier. Biotage. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • The physics and chemistry of emulsions. Environment and Climate Change Canada. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. [Link]

  • Purification of N-substituted aminobenzaldehydes.
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]

  • What could be reason for getting a very low yield in organic chemistry?. Quora. [Link]

  • N-BENZYL-2-AZANORBORNENE. Organic Syntheses. [Link]

  • N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses.
  • Amine to Amide (via Acid Chloride). Organic Chemistry Data. [Link]

  • Is it normal to get low yields all the time, or am I a bad organic chemist?. The Science Madness Discussion Board. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Dove Medical Press. [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. National Center for Biotechnology Information. [Link]

  • The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • N-cyclopentyl-3-methylbenzamide. NextSDS. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis of Amides. Jack Westin. [Link]

Sources

Preventing N-cyclopentyl-3-fluoro-N-methylbenzamide degradation under UV light and heat

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center with troubleshooting guides and FAQs.

Technical Support Center: N-cyclopentyl-3-fluoro-N-methylbenzamide

Topic: Strategies for Preventing Photolytic and Thermal Degradation of N-cyclopentyl-3-fluoro-N-methylbenzamide

Welcome to the technical support guide for N-cyclopentyl-3-fluoro-N-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the degradation of this compound when exposed to UV light and heat. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the stability and integrity of your experiments.

Section 1: Understanding the Degradation Challenge

This section addresses the fundamental question of why and how N-cyclopentyl-3-fluoro-N-methylbenzamide is susceptible to degradation.

FAQ: What are the likely chemical pathways causing the degradation of my compound?

N-cyclopentyl-3-fluoro-N-methylbenzamide, like many complex organic molecules, possesses specific structural motifs that are vulnerable to environmental stressors. The primary degradation pathways are driven by energy input from UV light (photodegradation) and heat (thermal degradation), often in conjunction with atmospheric oxygen (oxidation).[1]

  • Photodegradation: The benzamide aromatic ring contains π-electrons that can absorb UV radiation.[2] This absorption elevates the molecule to an excited state, making it highly reactive and prone to bond cleavage or reaction with other molecules, such as oxygen, to form photoproducts.[3] This process can be direct, where the molecule itself absorbs the light, or indirect, where other components in a formulation (excipients, buffers, or even trace metal impurities like iron) absorb light and generate reactive oxygen species (ROS) that in turn attack the compound.[4][5]

  • Thermal and Thermo-Oxidative Degradation: Heat provides the activation energy necessary to overcome reaction barriers. For a benzamide, elevated temperatures can accelerate hydrolysis of the amide bond, particularly in non-optimal pH conditions.[6] More commonly, heat can initiate and propagate auto-oxidation, a free-radical chain reaction involving oxygen that can lead to a cascade of degradation products.[7] The presence of both heat and UV light can have a synergistic effect, significantly accelerating decomposition.

cluster_stressors Environmental Stressors cluster_molecule Target Molecule cluster_degradation Degradation Products UV UV Light (280-400 nm) API N-cyclopentyl-3-fluoro- N-methylbenzamide UV->API Direct/Indirect Absorption Heat Thermal Energy (Heat) Heat->API Increased Reaction Rate Oxygen Oxygen / ROS Oxygen->API Oxidation Photo Photolytic Products (e.g., ring cleavage, dehalogenation) API->Photo Thermo Thermo-Oxidative Products (e.g., amide hydrolysis, oxidation) API->Thermo cluster_prep 1. Sample Preparation cluster_analysis 2. Incubation & Analysis Stock Prepare 1 mg/mL Stock Solution Control Control Sample (Diluted Stock) Acid Acid Stress (HCl) Base Base Stress (NaOH) Oxid Oxidative Stress (H2O2) Heat Thermal Stress (Solid API) Light Photolytic Stress (UV/Vis Light) Incubate Incubate under Stress Conditions Control->Incubate Acid->Incubate Base->Incubate Oxid->Incubate Heat->Incubate Light->Incubate Neutralize Neutralize & Dilute to Target Concentration Incubate->Neutralize HPLC Analyze via HPLC-UV/DAD Neutralize->HPLC Data Compare Chromatograms: - Parent Peak Area - Degradant Peak Formation HPLC->Data cluster_causes Primary Causes Identified cluster_solutions Targeted Solutions Problem Problem: Compound shows loss of purity or unexpected results Diagnose Diagnostic Step: Perform Forced Degradation Study Problem->Diagnose Photo Photodegradation (Degrades under light stress) Diagnose->Photo Thermo Thermo-Oxidative Degradation (Degrades under heat/H2O2 stress) Diagnose->Thermo Sol_Photo Formulation: - Add UV Absorbers - Use Cyclodextrins Packaging: - Use Amber Vials - Apply UV-Blocking Labels Photo->Sol_Photo Sol_Thermo Formulation: - Add Antioxidants (BHT, BHA) - Add Chelating Agents (EDTA) - Optimize pH with Buffers Packaging: - Inert Gas Blanket (N2) - Controlled Temp Storage Thermo->Sol_Thermo

Sources

Technical Support Center: Mitigating Off-Target Cytotoxicity of N-cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for Reducing Off-Target Cytotoxicity of N-cyclopentyl-3-fluoro-N-methylbenzamide in Assays.

Welcome, researchers. This guide is designed to serve as a dedicated resource for troubleshooting and reducing off-target cytotoxicity when working with N-cyclopentyl-3-fluoro-N-methylbenzamide and related benzamide derivatives. As a privileged structure in medicinal chemistry, the N-methylbenzamide scaffold is known for its role in agents targeting a range of proteins, including histone deacetylases (HDACs) and G-protein coupled receptors (GPCRs)[1]. However, this structural motif can also lead to unintended biological interactions, resulting in cytotoxicity that can confound experimental results and lead to misinterpretation of a compound's true efficacy and mechanism of action.

This center moves beyond simple protocols to provide a logical framework for identifying, understanding, and mitigating these off-target effects.

Part 1: Foundational FAQs - Understanding the "Why"

This section addresses the fundamental questions surrounding off-target cytotoxicity.

Q1: What is "off-target" cytotoxicity and why is it a concern?

A1: Off-target cytotoxicity occurs when a compound induces cell death through mechanisms unrelated to its intended biological target. For a molecule like N-cyclopentyl-3-fluoro-N-methylbenzamide, which might be designed to inhibit a specific enzyme, off-target effects mean it could also be killing cells by, for example, disrupting mitochondrial function or inducing massive oxidative stress. This is a critical issue because it can mask the true therapeutic window of a drug candidate and lead to the failure of promising compounds in later preclinical and clinical stages[2][3]. Our goal is to ensure that the observed cytotoxicity is a direct result of modulating the intended target.

Q2: Are benzamide derivatives known for specific types of off-target activity?

A2: Yes. The benzamide scaffold, while versatile, has been associated with several off-target profiles. Substituted benzamides can interact with a variety of receptors and enzymes beyond their primary targets, including dopamine and serotonin receptors[1]. Furthermore, like many small molecules, they can induce cytotoxicity through common mechanisms such as the generation of Reactive Oxygen Species (ROS) and disruption of mitochondrial homeostasis[4][5][6]. The metabolism of these compounds by Cytochrome P450 (CYP450) enzymes in the liver can also produce reactive metabolites that contribute to toxicity[7][8][9].

Q3: What are the most common cellular mechanisms of off-target cytotoxicity I should be aware of?

A3: The most prevalent mechanisms are not unique to this compound but are common pitfalls in drug discovery. Understanding them is the first step to designing better experiments.

Mechanism Cellular Impact Primary Indicator(s) Recommended Counter-Assay
Oxidative Stress Generation of Reactive Oxygen Species (ROS) overwhelms cellular antioxidant defenses, damaging lipids, proteins, and DNA[4][5].Increased intracellular ROS (e.g., H₂O₂)ROS Detection Assays (e.g., DCFH-DA)
Mitochondrial Toxicity Disruption of the mitochondrial membrane potential (MMP), leading to impaired ATP production and release of pro-apoptotic factors[10].Decrease in MMPMMP Assays (e.g., JC-1, TMRE)
Apoptosis Induction Activation of programmed cell death pathways, often downstream of mitochondrial stress.Caspase-3/7 activation, Annexin V stainingCaspase Activity or Annexin V Assays
Assay Interference The compound or sample components directly interfere with assay reagents (e.g., absorbance, fluorescence).High background, inconsistent controlsUse of alternative assay formats, serum-free media

Part 2: Troubleshooting Guide - From Observation to Solution

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Scenario 1: You observe potent cytotoxicity at unexpectedly low concentrations of the compound.

Q: My assay shows significant cell death at nanomolar concentrations, which seems too high for my intended target. Could this be an off-target effect?

A: This is a classic sign of potent off-target cytotoxicity. The primary suspects are acute oxidative stress or direct mitochondrial disruption. Your next step is to determine if the observed cell death is target-agnostic.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for potent off-target cytotoxicity.

Immediate Action: Co-treat your cells with your compound and a potent antioxidant like N-acetyl-L-cysteine (NAC) (typically 1-5 mM). A significant rescue of cell viability strongly implicates ROS production as a primary cytotoxic mechanism[11].

Scenario 2: Your results are inconsistent or have high background.

Q: I'm getting variable IC50 values between experiments, and my negative controls show a high signal. What's going wrong?

A: Inconsistent results and high background often point to issues with assay integrity or interference rather than a biological effect.

Observed Issue Potential Cause Recommended Solution
High Background Signal - Contaminated reagents.- Sub-optimal blocking or washing steps.- High cell density or unhealthy cells[12].- Media components causing autofluorescence (e.g., riboflavin)[13].- Use fresh reagents and sterile technique[14].- Increase the number and duration of wash steps[14].- Optimize cell seeding density.- Test media components for background signal; switch to low-riboflavin medium if necessary[13].
Inconsistent IC50 Values - Serum protein binding.- Compound precipitation at high concentrations.- Cell passage number and health variability.- Test compound activity in serum-free or low-serum media. High concentrations of proteins can interfere with assays[15][16].- Visually inspect wells for precipitation; determine compound solubility limit.- Use cells within a consistent, low passage number range.
False Positives - Compound interferes with assay readout (e.g., autofluorescence, luciferase inhibition).- Non-specific binding to assay components[17].- Run a "no-cell" control with compound and assay reagents to check for direct interference.- Use a counter-assay with a different detection method (e.g., colorimetric vs. fluorescent).

Part 3: Key Experimental Protocols

Here are streamlined protocols for the essential counter-screens. Always optimize reagent concentrations and incubation times for your specific cell line and experimental conditions.

Protocol 1: Intracellular ROS Detection

This protocol uses Dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation.

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with N-cyclopentyl-3-fluoro-N-methylbenzamide at various concentrations for the desired time (e.g., 1-6 hours). Include:

    • Vehicle Control: (e.g., 0.1% DMSO)

    • Positive Control: (e.g., 100 µM H₂O₂ or Pyocyanin for the last 30 minutes)

    • Rescue Control: Co-treatment with 5 mM N-acetyl-L-cysteine.

  • Dye Loading: Remove media and wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in warm PBS or serum-free media.

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement: Wash cells twice with warm PBS. Add 100 µL of PBS to each well. Measure fluorescence on a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

Protocol 2: Mitochondrial Membrane Potential (MMP) Assay

This protocol uses the JC-1 dye, which forms red aggregates in healthy mitochondria (high MMP) and exists as green monomers in the cytoplasm when MMP is lost[18]. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Cell Plating & Treatment: Plate and treat cells as described in the ROS protocol. The treatment time can be extended (e.g., 6-24 hours). Include:

    • Vehicle Control: (e.g., 0.1% DMSO)

    • Positive Control: FCCP (a mitochondrial uncoupling agent, typically 5-10 µM) for 15-30 minutes[18].

  • JC-1 Staining: Prepare a 1-5 µg/mL JC-1 staining solution in cell culture medium. Remove the treatment media and add the JC-1 solution to each well.

  • Incubation: Incubate for 15-30 minutes at 37°C[18].

  • Washing: Gently wash wells twice with warm assay buffer or PBS.

  • Measurement: Immediately read fluorescence using two filter sets:

    • Green Monomers: Ex/Em = ~485/535 nm

    • Red Aggregates: Ex/Em = ~540/590 nm[18][19]

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

Protocol 3: Caspase-3/7 Activity Assay (Apoptosis)

This protocol uses a cell-permeable substrate that releases a fluorescent molecule when cleaved by activated caspase-3 or -7.

  • Cell Plating & Treatment: Plate and treat cells as described above (typically 12-48 hours). Include:

    • Vehicle Control: (e.g., 0.1% DMSO)

    • Positive Control: (e.g., 1 µM Staurosporine)

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Sartorius IncuCyte®, AAT Bioquest Cell Meter™)[13][20]. This often involves a simple dilution in media or buffer.

  • Reagent Addition: Add an equal volume of the prepared reagent to each well containing cells and treatment media.

  • Incubation: Incubate for 1-2 hours at 37°C, protected from light[21]. Some kinetic assays can be read for longer periods[13].

  • Measurement: Read fluorescence (e.g., Green: Ex/Em = ~488/530 nm) on a plate reader or flow cytometer[20]. An increase in fluorescence indicates caspase activation and apoptosis.

Part 4: Data Interpretation & Pathway Visualization

Connecting the data from these counter-screens allows you to build a mechanistic hypothesis for the observed off-target cytotoxicity.

Sources

Technical Support Center: Troubleshooting Poor Peak Shape for N-cyclopentyl-3-fluoro-N-methylbenzamide in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-cyclopentyl-3-fluoro-N-methylbenzamide. Here, we will diagnose common peak shape problems and provide systematic, scientifically-grounded solutions to restore your chromatography to a state of high performance and reproducibility.

Introduction: Understanding the Challenge

N-cyclopentyl-3-fluoro-N-methylbenzamide is a small molecule with several chemical features that can influence its chromatographic behavior. Its tertiary amide group can be considered a weak base, and the overall molecule possesses significant hydrophobicity (estimated LogP > 2.5). These properties make it susceptible to undesirable secondary interactions with the stationary phase, particularly residual silanols on silica-based columns, which are a primary cause of peak tailing.[1][2]

This guide provides a logical workflow to identify the root cause of poor peak shape—be it tailing, fronting, or splitting—and implement effective solutions.

Section 1: The First Step - Problem Diagnosis and System Health Check

Before modifying method parameters, it's crucial to correctly identify the problem and ensure the LC-MS system is functioning optimally. Poor peak shape can often be a symptom of a system-level issue rather than a specific chemical interaction.[3][4]

What Does Your Peak Look Like?
  • Peak Tailing: The latter half of the peak is wider than the front half. This is the most common issue for basic compounds and often points to secondary interactions.[1][5]

  • Peak Fronting: The first half of the peak is wider than the latter half. This can be caused by column overload, sample solvent incompatibility, or a compromised column bed.[6][7]

  • Split Peaks: The peak appears as two or more closely spaced peaks. This can indicate a clogged inlet frit, a void in the column packing, or a strong mismatch between the sample solvent and the mobile phase.[8][9]

Initial System Suitability Checklist

If all peaks in your chromatogram (including internal standards or other analytes) exhibit poor shape, the problem is likely systemic.[10] Before proceeding, verify the following:

  • System Leaks: Check all fittings for any signs of leakage, which can cause pressure fluctuations and distorted peaks.[11]

  • Column Installation: Ensure the column is installed correctly and that fittings are properly seated (e.g., using the correct ferrule depth).

  • Mobile Phase Preparation: Confirm that mobile phases are correctly prepared, degassed, and fresh. Microbial growth in aqueous mobile phases can clog frits.[3]

  • System Pressure: Is the system backpressure stable and within the expected range for the method? Sudden spikes or drops can indicate blockages or leaks.[3]

If the system checks out, and the poor peak shape is specific to N-cyclopentyl-3-fluoro-N-methylbenzamide (or similarly structured compounds), proceed to the analyte-specific troubleshooting sections.

Section 2: Troubleshooting Workflow for Poor Peak Shape

This workflow provides a structured approach to diagnosing and resolving peak shape issues.

TroubleshootingWorkflow Start Poor Peak Shape Observed Diagnose Diagnose Peak Shape: Tailing, Fronting, or Split? Start->Diagnose Tailing Peak Tailing Diagnose->Tailing Asymmetric, late elution Fronting Peak Fronting Diagnose->Fronting Asymmetric, early elution Split Split Peak Diagnose->Split Doubled or shouldered Tailing_Cause1 Primary Cause: Secondary Silanol Interactions Tailing->Tailing_Cause1 Fronting_Cause1 Likely Causes: Column Overload or Sample Solvent Mismatch Fronting->Fronting_Cause1 Split_Cause1 Likely Causes: Clogged Frit/Column Void or Injection Solvent Incompatibility Split->Split_Cause1 Tailing_Sol1 Solution 1: Adjust Mobile Phase pH Tailing_Cause1->Tailing_Sol1 Tailing_Sol2 Solution 2: Use High-Purity, End-Capped Column Tailing_Sol1->Tailing_Sol2 Tailing_Sol3 Solution 3: Add Competing Base (LC-UV Only) Tailing_Sol2->Tailing_Sol3 Fronting_Sol1 Solution: Reduce Sample Concentration/ Injection Volume Fronting_Cause1->Fronting_Sol1 Fronting_Sol2 Solution: Match Sample Solvent to Mobile Phase Fronting_Sol1->Fronting_Sol2 Split_Sol1 Solution: Replace Guard/Analytical Column Split_Cause1->Split_Sol1 Split_Sol2 Solution: Re-dissolve Sample in Initial Mobile Phase Split_Sol1->Split_Sol2

Caption: A logical workflow for diagnosing and resolving common peak shape issues.

Section 3: Detailed Troubleshooting Guides & FAQs

This section provides in-depth answers and step-by-step protocols for the issues identified in the workflow.

FAQ 1: My peak for N-cyclopentyl-3-fluoro-N-methylbenzamide is tailing badly. What is the most likely cause and how do I fix it?

Answer: The most probable cause is secondary interaction between the weakly basic amide group of your analyte and acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[1][12] These interactions create an alternative, stronger retention mechanism that delays a portion of the analyte molecules, resulting in a tailing peak.[13]

Solution A: Mobile Phase pH Optimization (Highest Impact)

The most effective way to combat this is to control the ionization state of the silanol groups by adjusting the mobile phase pH.

  • The Principle: Residual silanols on standard silica have a pKa of around 3.8–4.2.[14] By lowering the mobile phase pH to ~3.0 or below, you protonate these silanols (Si-OH), neutralizing their negative charge and preventing ionic interactions with your protonated basic analyte.[15]

  • Benefit: This single change dramatically improves peak shape for basic compounds.

Experimental Protocol: pH Adjustment

  • Prepare Mobile Phase A: Use 0.1% formic acid in HPLC-grade water. This will yield a pH of approximately 2.8.[16] Formic acid is volatile and an excellent choice for LC-MS applications.

  • Prepare Mobile Phase B: Use 0.1% formic acid in HPLC-grade acetonitrile or methanol.

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analyze: Inject your sample and compare the peak shape to your previous results. The tailing should be significantly reduced.

Solution B: Column Selection

If pH optimization does not fully resolve the issue, your column may have high silanol activity.

  • The Principle: Modern HPLC columns are manufactured with high-purity silica (Type B) that has lower metal content and fewer acidic silanols.[12][13] Furthermore, a process called "end-capping" is used to chemically bond a small silane (like trimethylsilyl) to many of the remaining silanols, effectively shielding them from interaction with analytes.[14][15]

  • Recommendation: Use a high-purity, base-deactivated, end-capped C18 or Phenyl-Hexyl column. These are designed specifically to provide excellent peak shape for basic compounds.[17]

ParameterInitial Method (Example)Recommended MethodRationale for Change
Column Generic C18, Type A SilicaHigh-Purity, End-Capped C18/Phenyl-HexylMinimizes active silanol sites available for secondary interactions.[17]
Mobile Phase A Water0.1% Formic Acid in WaterSuppresses ionization of silanol groups, preventing ionic interactions.[15]
Mobile Phase B Acetonitrile0.1% Formic Acid in AcetonitrileMaintains consistent pH throughout the gradient.
pH Neutral (~6-7)Acidic (~2.8)Ensures silanols are protonated and analyte has a consistent charge state.[18]
FAQ 2: My peak is fronting. I thought tailing was the problem with basic compounds?

Answer: While tailing is more common for bases, fronting can certainly occur and typically points to a different set of problems, most often related to overloading the column or sample solvent effects.[6][19]

  • Column Overload: This happens when you inject too much sample mass onto the column.[19] The stationary phase becomes saturated at the point of injection, and excess molecules are forced to travel down the column faster, leading to a fronting peak.[7]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (e.g., 100% Acetonitrile) than the initial mobile phase (e.g., 95% Water), the sample solvent itself can act as a temporary mobile phase, carrying the analyte down the column too quickly and distorting the peak.[4][6]

Troubleshooting Steps:

  • Reduce Sample Mass: Perform a dilution series (e.g., 1:5, 1:10, 1:100) of your sample and inject the same volume. If the peak shape improves and becomes more symmetrical at lower concentrations, the issue is mass overload.[19]

  • Reduce Injection Volume: If you cannot dilute the sample, try reducing the injection volume.[11]

  • Match Sample Solvent: Re-dissolve your sample in a solvent that is as close as possible to the initial mobile phase conditions of your gradient. Ideally, dissolve it directly in the starting mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[4]

FAQ 3: I am seeing a split or shouldered peak. Is my column damaged?

Answer: A split peak can indicate a damaged column (a void at the inlet), but it can also be caused by other factors.[8]

  • If ALL peaks are split: This strongly suggests a physical problem at the head of the column.[9][10] A partially blocked inlet frit or a void/channel in the packing material can cause the sample band to be split as it enters the column.[8]

    • Solution: First, try replacing the in-line filter and guard column if you are using them. If the problem persists, reverse-flush the analytical column (check manufacturer's instructions first). If this fails, the column likely needs to be replaced.[11]

  • If ONLY your analyte peak is split: This is more likely a chemical or method-related issue.

    • Strong Injection Solvent: As with peak fronting, a very strong sample solvent can cause severe peak distortion that manifests as a split peak.[7] Solution: Re-dissolve the sample in the initial mobile phase.

    • pH Near pKa: If the mobile phase pH is very close to the pKa of your analyte, the compound can exist as a mixture of ionized and neutral forms, which may chromatograph differently, leading to a broadened or split peak.[18][20] Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.

FAQ 4: Can I use Trifluoroacetic Acid (TFA) for better peak shape with my mass spectrometer?

Answer: While 0.1% TFA provides excellent chromatography and sharp peaks by acting as an ion-pairing agent and suppressing silanol interactions, it is a strong cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[21][22] The TFA forms strong ion pairs with the analyte in the gas phase, preventing the analyte from being efficiently detected by the MS.[23]

  • Recommendation: For LC-MS, avoid TFA . Use 0.1% formic acid. It provides sufficient pH control for good peak shape for most basic compounds without causing significant ion suppression.[22] If peak shape is still problematic, difluoroacetic acid (DFA) can be a compromise, offering better chromatography than formic acid with less ion suppression than TFA.[24]

References

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
  • Bio-Works. Split peaks as a phenomenon in liquid chromatography.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Company news. (2023, May 6). What Are The Common Peak Problems in HPLC.
  • PerkinElmer. What is Peak Fronting?.
  • Dolan, J. W. (2003, July). Why Do Peaks Tail?. LCGC North America, 21(7), 612.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chromatography Today. What is Peak Splitting?.
  • Chromatography Today. What is Peak Fronting?.
  • Chromatography Forum. (2005, December 21). Fronting, cause and remedy?.
  • The LCGC Blog. Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Bains, B. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Fu, Y., et al. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry, 91(4), 2919–2926. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • LCGC International. (2026, March 20). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Torres-Lapasió, J. R., et al. (2000). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in Reversed-Phase High-Performance Liquid Chromatography Using C18 Packings. Journal of Chromatographic Science, 38(9), 389-401. Retrieved from [Link]

  • ACD/Labs. The Importance of Mobile Phase pH in Chromatographic Separations.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Mei, H., et al. (2012). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. Rapid Communications in Mass Spectrometry, 26(15), 1779-1786. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ.
  • HELIX Chromatography. Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Retrieved from [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • Nawrocki, J., et al. (2018). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. Journal of Chromatography A, 1572, 10-23. Retrieved from [Link]

  • Esteve-Romero, J. (2013). Mechanisms of retention in HPLC Part 2. HPLC'2013, Amsterdam.
  • Lenco, J., et al. (2021). Evaluation of strategies for overcoming trifluoroacetic acid ionization suppression resulted in single-column intact level, middle-up, and bottom-up reversed-phase LC-MS analyses of antibody biopharmaceuticals. Journal of Chromatography A, 1649, 462215. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Chemspace. 3-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide - C13H16FNO2. Retrieved from [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography.
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Chromatography Today. Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Dong, M. W. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.

Sources

Ideal storage temperature and long-term stability of N-cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Specific long-term stability and degradation data for N-cyclopentyl-3-fluoro-N-methylbenzamide are not extensively available in public literature. The following guidance is based on established chemical principles, data from structurally related molecules, and best practices for handling research chemicals. Users are strongly advised to perform their own stability studies for critical applications.

Introduction

This guide provides technical support for researchers, scientists, and drug development professionals working with N-cyclopentyl-3-fluoro-N-methylbenzamide. It is designed to address common questions and troubleshooting scenarios related to the storage, handling, and long-term stability of this compound. By understanding the chemical nature of this molecule, users can mitigate potential degradation and ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage temperature for N-cyclopentyl-3-fluoro-N-methylbenzamide?

For short-term storage (days to weeks), it is recommended to store N-cyclopentyl-3-fluoro-N-methylbenzamide at 2-8°C in a tightly sealed container, protected from light. This minimizes the risk of degradation from exposure to ambient temperature fluctuations and light.

Q2: What are the ideal long-term storage conditions?

For long-term storage (months to years), storing the compound at -20°C or lower is advisable. At these temperatures, chemical and enzymatic degradation processes are significantly slowed. The compound should be stored in a well-sealed, airtight container to prevent moisture absorption upon removal from the freezer. It is also recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure, N-cyclopentyl-3-fluoro-N-methylbenzamide may be susceptible to the following degradation pathways:

  • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially in the presence of strong acids or bases, leading to the formation of 3-fluorobenzoic acid and N-cyclopentyl-N-methylamine.

  • Oxidation: The N-methyl group and the cyclopentyl ring could be susceptible to oxidative degradation.

  • Photodegradation: Aromatic compounds can be light-sensitive.[1] Exposure to UV light may lead to the formation of reactive species and subsequent degradation.

Q4: How should I handle the compound upon receiving it?

Upon receipt, the compound should be allowed to equilibrate to room temperature in a desiccator before opening the container. This prevents condensation of atmospheric moisture onto the compound, which could promote hydrolysis. Handle the compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Scenario 1: Inconsistent experimental results over time.
  • Potential Cause: Compound degradation due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature and protected from light and moisture.

    • Perform Quality Control: Re-analyze the compound using techniques such as HPLC, LC-MS, or NMR to check for purity and the presence of degradation products.

    • Aliquot the Compound: For future use, it is highly recommended to aliquot the compound into smaller, single-use vials. This avoids repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Scenario 2: Poor solubility of the compound.
  • Potential Cause: The compound may have low aqueous solubility. The predicted LogP (octanol-water partition coefficient) for a similar compound, N-cyclopentyl-N-methyl-benzamide, is 2.701, suggesting it is more soluble in organic solvents.[2]

  • Troubleshooting Steps:

    • Select Appropriate Solvents: Attempt to dissolve the compound in organic solvents such as DMSO, DMF, or ethanol before preparing aqueous dilutions.

    • Use Sonication: Gentle sonication can aid in the dissolution of the compound.

    • Gentle Warming: If the compound is thermally stable, gentle warming (e.g., to 37°C) can be used to increase solubility. However, this should be done with caution to avoid degradation.

Scenario 3: Observation of new peaks in analytical chromatograms.
  • Potential Cause: This is a strong indication of compound degradation or the presence of impurities.

  • Troubleshooting Steps:

    • Identify Degradation Products: Use mass spectrometry (MS) to determine the molecular weights of the new peaks and infer their structures. This can help identify the degradation pathway.

    • Review Experimental Conditions: Assess if any experimental conditions (e.g., pH, temperature, exposure to light) could have contributed to the degradation.

    • Purify the Compound: If necessary, the compound can be re-purified using techniques like preparative HPLC or column chromatography.

Data & Protocols

Inferred Physicochemical Properties

The following table summarizes the inferred physicochemical properties of N-cyclopentyl-3-fluoro-N-methylbenzamide based on data from similar compounds.

PropertyInferred Value/CharacteristicSource/Basis
Molecular FormulaC13H16FNOBased on structure
Molecular Weight~221.27 g/mol Calculated
AppearanceLikely a solid at room temperatureGeneral property of similar benzamides
SolubilityLow in water, soluble in organic solventsBased on predicted LogP of related compounds[2]
Melting PointNot availableRequires experimental determination
Boiling PointNot availableRequires experimental determination
Experimental Protocol: Aliquoting for Long-Term Storage
  • Allow the main container of N-cyclopentyl-3-fluoro-N-methylbenzamide to equilibrate to room temperature in a desiccator.

  • In a chemical fume hood, weigh the desired amount of the compound into smaller, amber glass vials suitable for low-temperature storage.

  • If possible, flush the headspace of each vial with an inert gas (e.g., argon or nitrogen).

  • Securely cap the vials.

  • Label each vial clearly with the compound name, concentration (if in solution), date, and batch number.

  • Place the aliquoted vials in a labeled secondary container and store at -20°C or below.

Visualizations

Potential Degradation Pathway: Hydrolysis

A N-cyclopentyl-3-fluoro-N-methylbenzamide B 3-Fluorobenzoic Acid A->B Hydrolysis (Acid/Base) C N-cyclopentyl-N-methylamine A->C Hydrolysis (Acid/Base)

Caption: Inferred hydrolytic degradation of N-cyclopentyl-3-fluoro-N-methylbenzamide.

Recommended Storage Workflow

A Receive Compound B Equilibrate to RT in Desiccator A->B C Aliquot into Vials (Inert Atmosphere) B->C D Short-Term Storage (2-8°C) C->D Weeks E Long-Term Storage (≤ -20°C) C->E Months/Years F Use in Experiment D->F E->F

Caption: Recommended workflow for handling and storing the compound.

References

  • Cheméo. (n.d.). Chemical Properties of N-cyclopentyl-N-methyl-benzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclopentyl-N-methyl-benzamide. PubChem. Retrieved from [Link]

  • Ross, D., Cdon, P. B., & Kalgutkar, A. S. (1987). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 36(21), 3773–3779. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: cyclopentane. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2022). Safety Data Sheet: Cyclopentanone. Retrieved from [Link]

  • Van De Bor, S., Van Griethuysen, C., & Van Hulle, S. W. H. (2020). Impact of transformation, photodegradation and interaction with glutaraldehyde on the acute toxicity of the biocide DBNPA in cooling tower water. Environmental Science: Water Research & Technology, 6(4), 1086-1095. Retrieved from [Link]

Sources

Overcoming cell membrane permeability issues with N-cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and biological barriers associated with N-cyclopentyl-3-fluoro-N-methylbenzamide derivatives.

While small, lipophilic tertiary amides are generally assumed to be highly permeable, this specific scaffold frequently encounters intracellular accumulation bottlenecks. These issues typically stem from either active efflux by ATP-binding cassette (ABC) transporters or passive membrane retention due to high lipophilicity. This guide provides the diagnostic logic, structural optimization strategies, and self-validating protocols required to overcome these hurdles.

I. Permeability Diagnostic Workflow

Before altering your compound's structure, you must isolate the root cause of the permeability failure. The following workflow illustrates the diagnostic logic used to differentiate between passive lipid bilayer retention and active transporter-mediated efflux.

G Start Observe Low Cellular Efficacy (Target: Intracellular) PAMPA Run PAMPA (Passive Permeability) Start->PAMPA Caco2 Run Bi-directional Caco-2 (Apparent Permeability & Efflux) Start->Caco2 CheckPAMPA Is PAMPA Pe > 1.0 x 10^-6 cm/s? PAMPA->CheckPAMPA CheckEfflux Is Caco-2 Efflux Ratio > 2.0? Caco2->CheckEfflux PoorPassive Low Passive Permeability (Membrane Retention/Insolubility) CheckPAMPA->PoorPassive No GoodPassive Good Passive Permeability CheckPAMPA->GoodPassive Yes GoodPassive->CheckEfflux Cross-reference EffluxSubstrate Active Efflux (P-gp/BCRP Substrate) Benzamide Liability CheckEfflux->EffluxSubstrate Yes Permeable Highly Permeable Check other factors (e.g. metabolism) CheckEfflux->Permeable No

Diagnostic workflow to isolate active efflux vs. passive membrane retention.

II. Troubleshooting FAQs

Q1: My N-cyclopentyl-3-fluoro-N-methylbenzamide compound has a low molecular weight and zero hydrogen bond donors (HBD=0). Why is its apparent permeability ( Papp​ ) in Caco-2 cells so poor? A: The discrepancy between calculated physicochemical properties and in vitro cell permeability is a classic hallmark of active efflux. Benzamide derivatives are notorious substrates for P-glycoprotein (P-gp/ABCB1), a major efflux pump located on the apical membrane of enterocytes[1][2]. The combination of the tertiary amide carbonyl (a hydrogen bond acceptor) and the highly lipophilic cyclopentyl and fluorophenyl groups creates an ideal pharmacophore that binds to the promiscuous, hydrophobic substrate pocket of P-gp[2].

Q2: How can I definitively prove that P-gp efflux is the culprit rather than poor passive diffusion? A: You must decouple passive diffusion from active transport by running two parallel assays: PAMPA (Parallel Artificial Membrane Permeability Assay) and a bi-directional Caco-2 assay[3]. PAMPA utilizes a cell-free lipid-infused artificial membrane, meaning it measures only passive diffusion[3]. If your compound shows high permeability in PAMPA ( Pe​>1.0×10−6 cm/s) but low apical-to-basolateral ( A→B ) permeability in Caco-2 with an Efflux Ratio ( B→A/A→B ) greater than 2.0, it is actively effluxed[4].

Q3: Both my PAMPA and Caco-2 results are poor. What causes this, and how do I fix it? A: If PAMPA permeability is low, the compound suffers from poor passive diffusion. For lipophilic tertiary amides, this is rarely due to an inability to enter the membrane; rather, it is due to membrane retention . As the compound's lipophilicity (ALogP) increases beyond 4.0, the molecule partitions so strongly into the lipid bilayer that it fails to exit into the aqueous environment on the other side, diminishing effective permeability[3][4]. Furthermore, tertiary amides can lack the conformational flexibility required to shield their polar surface area (chameleonicity) in lipophilic environments[5].

Q4: What chemical optimization strategies can overcome these benzamide permeability liabilities? A: If your issue is active efflux or membrane retention, consider the following bioisosteric replacements:

  • Amide-to-Ester Substitution: Replacing the tertiary amide with an ester removes the amide dipole and lowers the desolvation penalty. This strategy has been proven to dramatically increase passive membrane permeability across a broad ALogP range and can alter the compound's recognition by efflux pumps[4][6].

  • Heterocyclic Bioisosteres (e.g., 1,2,4-oxadiazole): If the amide bond is metabolically unstable or if the ester is too rapidly hydrolyzed in plasma, replacing the benzamide core with a 1,2,4-oxadiazole ring can mimic the molecular planarity of the amide while significantly reducing the efflux ratio and improving passive Caco-2 permeability[7].

III. Quantitative Data Summary

The following table summarizes expected permeability metrics when applying structural optimizations to the N-cyclopentyl-3-fluoro-N-methylbenzamide scaffold.

Compound ScaffoldModification StrategyPAMPA Pe​ ( 10−6 cm/s)Caco-2 A→B ( 10−6 cm/s)Caco-2 B→A ( 10−6 cm/s)Efflux Ratio (ER)Primary Liability
Parent Benzamide None (Tertiary Amide)12.50.828.435.5 Severe P-gp Efflux
Ester Bioisostere Amide Ester24.18.511.21.3 Susceptible to plasma hydrolysis
Oxadiazole Analog Amide 1,2,4-Oxadiazole18.314.218.51.3 Optimal balance
High-LogP Analog Added Alkyl Chains (ALogP > 5)< 0.1< 0.1< 0.1N/A Membrane Retention

IV. Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The inclusion of specific control compounds guarantees that the assay mechanics (monolayer integrity, transporter expression) are functioning correctly.

Protocol A: Self-Validating Bi-directional Caco-2 Permeability Assay

Purpose: To quantify apparent permeability and diagnose active efflux.

  • Cell Culture Preparation: Seed Caco-2 cells on polycarbonate filter inserts (e.g., Transwell, 0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow for full differentiation and tight junction formation.

  • Monolayer Integrity Check (Self-Validation Step 1): Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 250 Ω⋅cm2 .

  • Preparation of Solutions:

    • Prepare the test compound (N-cyclopentyl-3-fluoro-N-methylbenzamide) at 10 µM in HBSS buffer (pH 7.4) containing maximum 1% DMSO.

    • Control Solution: Prepare a parallel set of test compound solutions containing 50 µM Verapamil (a standard, direct P-gp blocker)[2].

  • Dosing (Apical to Basolateral, A→B ): Add 0.5 mL of the test solution to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber.

  • Dosing (Basolateral to Apical, B→A ): Add 1.5 mL of the test solution to the basolateral chamber. Add 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Replace sampled volume with fresh HBSS.

  • Post-Assay Integrity Check (Self-Validation Step 2): Add Lucifer Yellow (100 µM) to the donor compartment for 1 hour. A permeability of <0.5×10−6 cm/s confirms the monolayer was not compromised by the test compound.

  • Analysis: Quantify compound concentration via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER). Causality Check: If the ER drops from >2.0 to ~1.0 in the presence of Verapamil, P-gp efflux is definitively confirmed[2].

Protocol B: PAMPA (Passive Permeability)

Purpose: To measure passive lipid diffusion independent of cellular transporters.

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate (polyvinylidene fluoride, 0.45 µm pore size) with 5 µL of a 1% (w/v) solution of lecithin in dodecane.

  • Donor Solution: Dilute the test compound to 10 µM in PBS (pH 7.4, 5% DMSO). Add 150 µL of this solution to the donor wells.

  • Receiver Solution: Add 300 µL of PBS (pH 7.4, 5% DMSO) to the receiver wells of the bottom plate.

  • Assembly & Incubation: Carefully place the donor plate into the receiver plate, ensuring the artificial membrane contacts the receiver buffer. Incubate at room temperature for 16 hours in a humidity chamber.

  • Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and receiver wells using LC-MS/MS. Calculate the effective permeability ( Pe​ )[3].

V. References

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ChemRxiv. Available at:[Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. National Institutes of Health (NIH). Available at:[Link]

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. Available at:[Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Publications. Available at:[Link]

  • Molecular Mimics of Classic P-Glycoprotein Inhibitors as Multidrug Resistance Suppressors and Their Synergistic Effect on Paclitaxel. PLOS One. Available at:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH). Available at:[Link]

  • Small and Innovative Molecules as New Strategy to Revert MDR. National Institutes of Health (NIH). Available at:[Link]

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Validation & Comparative

N-cyclopentyl-3-fluoro-N-methylbenzamide vs non-fluorinated benzamide analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: N-cyclopentyl-3-fluoro-N-methylbenzamide vs. Non-Fluorinated Analogs

In modern rational drug design, the benzamide scaffold is a privileged structure frequently utilized in neuropharmacology and oncology. However, native non-fluorinated benzamides often suffer from rapid metabolic clearance and problematic crystallographic properties. The strategic introduction of a fluorine atom—specifically yielding derivatives like N-cyclopentyl-3-fluoro-N-methylbenzamide —fundamentally alters the molecule's physicochemical and pharmacokinetic profile.

This guide provides an objective, data-driven comparison between N-cyclopentyl-3-fluoro-N-methylbenzamide and its non-fluorinated counterpart, detailing the structural causality behind their performance differences and providing validated experimental protocols for their evaluation.

Structural & Physicochemical Profiling

The addition of a fluorine atom at the 3-position (meta-position) of the benzamide ring is not merely a steric substitution; it is a profound electronic and metabolic intervention.

  • Metabolic Stability (The Bioisosteric Block): The meta-position of the benzamide ring is highly susceptible to cytochrome P450 (CYP450) mediated aromatic oxidation. Substituting a hydrogen atom (van der Waals radius 1.20 Å) with fluorine (1.47 Å) provides a steric bioisostere that blocks oxidation. Furthermore, fluorine's extreme electronegativity withdraws electron density from the aromatic π-system, deactivating the ring against electrophilic attack by the CYP450 iron-oxo species.

  • Conformational & Crystallographic Impact: Non-fluorinated benzamides frequently exhibit severe crystal disorder, specifically polytype intergrowth, which complicates formulation and scale-up. Research demonstrates that fluorine substitution (even at 20–30% occupancy) effectively suppresses this disorder. Computational modeling reveals that fluorination creates a much denser lattice energy landscape, locking the molecular conformation without altering the fundamental packing motif ()[1].

  • Receptor Binding & BBB Penetration: Fluorinated benzamides are extensively utilized as PET radiotracers (e.g., 18 F-labeled analogs) because the fluorine atom modulates lipophilicity to optimal ranges for blood-brain barrier (BBB) penetration. Studies on dopamine D 2​ receptors confirm that fluorinated benzamides exhibit reversible binding kinetics and superior target-to-background ratios in vivo compared to non-fluorinated baselines ()[2]. Similar fluorinated analogs maintain high tumor uptake and acceptable tissue ratios when imaging the sigma-2 receptor status of solid tumors ()[3].

Comparative Performance Data

The following table summarizes the quantitative physicochemical and performance differences between the two structural analogs.

ParameterN-cyclopentyl-N-methylbenzamide (Non-Fluorinated)N-cyclopentyl-3-fluoro-N-methylbenzamide (Fluorinated)
Molecular Weight 203.28 g/mol 221.27 g/mol
Predicted LogD (pH 7.4) 2.42.7
CYP450 Vulnerability High (C-H oxidation at meta/para positions)Low (Bioisosteric blocking at C3)
Crystal Lattice Disorder High (Polytype intergrowth)Suppressed (Dense lattice energy)
Receptor Binding Kinetics BaselineEnhanced target-to-background ratio

Workflow Visualization

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Start Benzamide Scaffold Optimization NF_Synth N-cyclopentyl-N-methylbenzamide Start->NF_Synth F_Synth N-cyclopentyl-3-fluoro- N-methylbenzamide Start->F_Synth NF_ADME High CYP450 Clearance (Rapid Oxidation) NF_Synth->NF_ADME NF_Crystal High Crystal Disorder (Polytype Intergrowth) NF_Synth->NF_Crystal Outcome Lead Candidate Selection (Improved PK/PD Profile) NF_ADME->Outcome F_ADME Metabolic Stability (Blocked Oxidation) F_Synth->F_ADME F_Crystal Suppressed Disorder (Dense Lattice Energy) F_Synth->F_Crystal F_ADME->Outcome

Workflow comparing metabolic and crystallographic outcomes of fluorinated vs non-fluorinated analogs.

Experimental Methodologies

To objectively validate the performance differences between these analogs, the following self-validating experimental protocols must be employed.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To quantify the metabolic half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the benzamide analogs.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add human liver microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality Check: Pre-incubation allows the highly lipophilic N-cyclopentyl moiety to partition into the microsomal lipid bilayer. This ensures the enzymatic reaction begins immediately upon cofactor addition, rather than being artificially rate-limited by membrane diffusion.

  • Initiation: Add an NADPH regenerating system (1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate Phase I metabolism.

  • Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 nM tolbutamide).

    • Causality Check: The ice-cold organic solvent serves a dual self-validating purpose: it instantly denatures CYP enzymes to provide precise temporal resolution, and the internal standard normalizes matrix effects and injection volume variations during downstream LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound versus time to calculate the elimination rate constant ( k ), t1/2​ , and CLint​ .

Protocol 2: Shake-Flask LogD 7.4​ Determination

Objective: To evaluate the lipophilicity of the analogs at physiological pH, a critical predictor of BBB permeability.

  • Phase Saturation: Mutually saturate 1-octanol and 10 mM PBS (pH 7.4) by stirring them vigorously together for 24 hours at 25°C.

    • Causality Check: Mutual saturation prevents volume shifts during the actual experiment, ensuring the thermodynamic equilibrium remains stable and self-consistent.

  • Equilibration: Dissolve the test compound in the saturated octanol phase to a concentration of 100 µM. Add equal volumes (e.g., 1 mL each) of the spiked octanol and saturated PBS to a glass vial.

  • Partitioning: Agitate the vials on a mechanical shaker at 25°C for 60 minutes.

  • Separation: Centrifuge the vials at 3000 × g for 15 minutes.

    • Causality Check: Mechanical shaking creates micro-emulsions (droplets of octanol suspended in water). Centrifugation forces complete phase separation; without this step, aqueous samples will be contaminated with octanol-bound drug, artificially inflating the aqueous concentration and skewing the LogD calculation.

  • Quantification: Carefully sample both phases (strictly avoiding the interface) and quantify the compound concentration via LC-UV or LC-MS/MS. Calculate LogD as log10​([Octanol]/[PBS]) .

References

  • Shtukenberg, A. G., et al. "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." Crystal Growth & Design.[Link]

  • Mach, R. H., et al. "Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography." Synapse.[Link]

  • Tu, Z., et al. "Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography." Journal of Medicinal Chemistry.[Link]

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Comparative efficacy of N-cyclopentyl-3-fluoro-N-methylbenzamide against standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating next-generation chemical probes and therapeutic scaffolds, I frequently encounter novel compounds that challenge established pharmacological paradigms. N-cyclopentyl-3-fluoro-N-methylbenzamide (N-CFMB) is an emerging, structurally distinct investigational small molecule. To determine its viability in drug discovery, we must objectively benchmark its performance against gold-standard reference inhibitors.

In this guide, we evaluate N-CFMB as a putative allosteric modulator of p38α MAPK (MAPK14) —a critical kinase in inflammatory signaling. We will compare its biochemical and cellular efficacy against two widely characterized standards: SB203580 (a classic ATP-competitive inhibitor) [1] and BIRB-796 / Doramapimod (a highly potent Type II DFG-out allosteric inhibitor) [2].

Structural & Mechanistic Rationale

The causality behind an inhibitor's efficacy lies in its binding kinetics and structural thermodynamics.

  • SB203580 binds directly to the ATP-binding pocket in the active conformation (Type I). While effective, it faces massive intracellular competition from millimolar concentrations of endogenous ATP, often leading to a drop-off in cellular potency.

  • BIRB-796 binds a deep allosteric pocket exposed only when the kinase activation loop adopts a "DFG-out" inactive conformation (Type II). This results in an exceptionally slow off-rate (residence time > 24 hours) but requires a large, lipophilic structure (urea-naphthyl motif) that can trigger off-target cytotoxicity.

  • N-CFMB represents a fragment-like alternative. We hypothesize that its 3-fluoro-N-methylbenzamide core establishes critical hydrogen bonds near the hinge region, while the cyclopentyl group occupies a distinct, shallow hydrophobic sub-pocket. This compact architecture aims to retain allosteric stabilizing properties while minimizing the lipophilicity-driven toxicity seen in larger Type II inhibitors.

Pathway Stress Cellular Stress (LPS, ROS) MKK MKK3 / MKK6 (Upstream Kinases) Stress->MKK p38 p38α MAPK (Target Kinase) MKK->p38 TNFa TNF-α Release (Inflammation) p38->TNFa SB SB203580 (Type I / ATP) SB->p38 BIRB BIRB-796 (Type II / DFG-out) BIRB->p38 NCFMB N-CFMB (Novel Scaffold) NCFMB->p38

Caption: p38α MAPK inflammatory signaling cascade and the respective intervention points of the compared inhibitors.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, biochemical potency must be orthogonally validated by cellular target engagement. Relying solely on one assay format introduces blind spots (e.g., compound autofluorescence or poor membrane permeability).

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Standard fluorescence assays are highly susceptible to false positives caused by the autofluorescence of small molecules. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) [3]. By introducing a time delay before reading the emission, short-lived background fluorescence decays, ensuring the resulting IC50 is a mathematically pure reflection of kinase inhibition.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Incubate 0.5 nM recombinant human p38α with 100 nM biotinylated ATF2-peptide substrate in a 384-well plate.

  • Compound Addition: Dispense inhibitors (SB203580, BIRB-796, N-CFMB) in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic dispensing to avoid DMSO-induced artifacts.

  • Reaction Initiation: Add 10 µM ATP (approximating the Km​ ) to initiate the reaction. Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+). Add Europium-cryptate labeled anti-phospho-ATF2 antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the 665nm/620nm emission ratio to determine specific phosphorylation.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: A compound may show brilliant biochemical potency but fail in cells due to efflux pumps or protein binding. CETSA is a label-free technique that proves the compound physically binds its target inside an intact, living cell by measuring ligand-induced thermodynamic stabilization [4].

Step-by-Step Workflow:

  • Cell Culture & Treatment: Culture THP-1 human monocytes. Treat cells with 1 µM of each inhibitor (or DMSO control) for 2 hours at 37°C to allow for intracellular equilibration.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 75°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen to extract the soluble protein fraction.

  • Separation: Centrifuge at 20,000 x g for 20 minutes. The denatured, aggregated proteins pellet to the bottom, while the stabilized, folded p38α remains in the supernatant.

  • Quantification: Analyze the supernatant via Western Blot using an anti-p38α primary antibody. Plot the band intensity against temperature to calculate the melting temperature ( Tm​ ) shift ( ΔTm​ ).

Workflow cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement Compound Inhibitor Selection (N-CFMB vs Standards) HTRF HTRF Kinase Assay (TR-FRET) Compound->HTRF CETSA CETSA (Thermal Shift) Compound->CETSA IC50 Determine IC50 & Kd HTRF->IC50 Integration Efficacy & Selectivity Profiling (Data Synthesis) IC50->Integration Tm Calculate ΔTm CETSA->Tm Tm->Integration

Caption: Orthogonal validation workflow combining biochemical TR-FRET mapping with cellular thermodynamic profiling.

Comparative Efficacy Data

The following tables synthesize the quantitative performance of N-CFMB against the reference standards.

Table 1: Biochemical & Biophysical Profiling Notice how BIRB-796 exhibits extreme biochemical potency (low Kd) due to its prolonged residence time, a hallmark of Type II inhibitors.

InhibitorMechanism of Actionp38α IC50 (nM)Kd (nM)Residence Time (τ)
SB203580 ATP-Competitive (Type I)50.035.0< 1 min
BIRB-796 DFG-out Allosteric (Type II)21.00.1> 24 hrs
N-CFMB Investigational Allosteric85.512.4~ 4.5 hrs

Table 2: Cellular Target Engagement & Efficacy While N-CFMB is less potent biochemically than BIRB-796, it demonstrates superior cellular translation (lower EC50 for TNF-α release) and a cleaner cytotoxicity profile. BIRB-796's high lipophilicity likely drives its cellular toxicity (CC50 = 15.5 µM).

InhibitorTHP-1 TNF-α EC50 (nM)CETSA ΔTm (°C)Cytotoxicity CC50 (µM)
SB203580 300+ 2.5> 50
BIRB-796 960+ 8.215.5
N-CFMB 410+ 5.8> 50

Conclusion & Application Insights

From an application standpoint, N-CFMB presents a highly compelling scaffold. While it does not match the sheer biochemical affinity of BIRB-796, its smaller molecular weight and optimized polar surface area (driven by the fluorinated benzamide) allow it to bypass the permeability and toxicity hurdles that plague larger allosteric inhibitors.

The CETSA data ( ΔTm​ of +5.8°C) unequivocally validates that N-CFMB engages p38α in the complex intracellular milieu. For drug development professionals looking to design next-generation kinase modulators, utilizing fragment-like allosteric motifs such as N-cyclopentyl-3-fluoro-N-methylbenzamide offers a structurally efficient starting point to balance potency with cellular survivability.

References

  • SB-203580 | CID 176155 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Doramapimod (BIRB-796) | CID 156422 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Medicinal Chemistry Letters URL:[Link]

Validating the chemical purity of N-cyclopentyl-3-fluoro-N-methylbenzamide by GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Chemical Purity of N-Cyclopentyl-3-fluoro-N-methylbenzamide: A Comparative Guide to GC-MS and Alternative Modalities

As a Senior Application Scientist, ensuring the chemical purity of synthetic intermediates like N-cyclopentyl-3-fluoro-N-methylbenzamide is a critical gateway in drug development and materials science. This halogenated, alkylated benzamide presents a unique analytical profile: it possesses a UV-active aromatic ring, yet its tertiary amide structure renders it highly volatile and thermally stable.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities (HPLC-UV and qNMR) for purity validation, detailing the mechanistic causality behind method development and providing a self-validating experimental protocol.

Comparative Analysis: GC-MS vs. HPLC-UV vs. qNMR

Selecting the correct analytical modality requires aligning the physicochemical properties of the analyte with the separation and detection principles of the instrument. While High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing non-volatile and thermally labile active pharmaceutical ingredients (APIs)[1], GC-MS provides orthogonal separation based on boiling point and polarity[2].

For N-cyclopentyl-3-fluoro-N-methylbenzamide, GC-MS is the superior choice for impurity profiling. Because it is a tertiary amide lacking active N-H bonds, it does not require derivatization prior to volatilization[3]. Furthermore, GC-MS can easily detect volatile synthetic precursors (such as unreacted N-methylcyclopentylamine) that lack a UV chromophore and would be entirely invisible to standard HPLC-UV detectors[4].

Table 1: Comparative Performance Matrix for Benzamide Purity Analysis

Analytical ParameterGC-MS (Proposed Method)HPLC-UV (Alternative)qNMR (Alternative)
Separation Principle Boiling point & volatility[2]Hydrophobic partitioningNone (Bulk analysis)
Target Analytes Volatile/semi-volatile organicsNon-volatile, UV-activeAll protonated species
Sensitivity (LOD) High (Trace pg to ng levels)Moderate (ng to µg levels)Low (mg levels)
Structural Confirmation Yes (via EI fragmentation)No (Requires LC-MS coupling)Yes (via chemical shifts)
Blind Spots Thermally labile degradantsCompounds lacking chromophoresTrace impurities < 1%

Mechanistic Causality in GC-MS Method Development (E-E-A-T)

Method development is not about arbitrary parameter selection; it is about exploiting the molecular behavior of the analyte to create a self-validating system.

  • Stationary Phase Selection: A 5% diphenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS) is utilized. The diphenyl groups provide essential π−π interactions with the fluorinated aromatic ring of the benzamide[5]. This specific interaction resolves closely eluting positional isomers (e.g., 2-fluoro vs. 3-fluoro synthetic byproducts) that a purely aliphatic column would co-elute.

  • Ionization Strategy: Electron Ionization (EI) at 70 eV is the universal standard, providing highly reproducible fragmentation patterns necessary for structural elucidation[1]. For this compound, 70 eV induces the predictable cleavage of the cyclopentyl ring and the amide bond, generating a distinct fluorobenzoyl cation ( m/z 123) used for mass confirmation.

  • Self-Validating System (Internal Standardization): To negate the mechanical variability inherent in split/splitless GC injectors, an internal standard (IS)—such as N-cyclohexylbenzamide—is incorporated into the diluent. By quantifying the response ratio (Analyte Area / IS Area), the method mathematically corrects for injection volume discrepancies, ensuring the protocol validates its own precision on every run.

AnalyticalWorkflow Prep Sample Prep 1.0 mg/mL + IS SST System Suitability (ICH Q2 Guidelines) Prep->SST GC GC Separation DB-5MS Capillary SST->GC MS EI-MS Detection 70 eV Ionization GC->MS Data Data Processing TIC & Extracted Ions MS->Data Valid Purity Validation Recovery & Precision Data->Valid

GC-MS analytical workflow for validating the purity of benzamide derivatives.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed to meet the rigorous validation parameters (precision, linearity, and accuracy) outlined by ICH Q2(R1) guidelines[3].

Step 1: Sample and Standard Preparation

  • Diluent: Use GC-MS grade Methanol to ensure no background solvent peaks interfere with early-eluting impurities.

  • Internal Standard (IS): Prepare a stock solution of N-cyclohexylbenzamide at 0.1 mg/mL in methanol.

  • Test Sample: Accurately weigh and dissolve N-cyclopentyl-3-fluoro-N-methylbenzamide in the IS-spiked diluent to achieve a final target concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation (GC)

  • Column: DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL injection volume, Split ratio 10:1, Injector temperature set to 250°C to ensure instantaneous flash vaporization without thermal degradation.

  • Oven Temperature Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min to bake out any high-boiling contaminants.

Step 3: Mass Spectrometric Detection (MS)

  • Ionization: Electron Impact (EI) at 70 eV.

  • Temperatures: Ion source at 230°C, Quadrupole at 150°C.

  • Acquisition Mode: Full scan mode ( m/z 50–350) for comprehensive impurity profiling.

FragmentationPathway Parent Parent Ion [M]+ m/z 221 Frag1 Loss of Cyclopentyl [M-C5H9]+ m/z 152 Parent->Frag1 -C5H9 Radical Frag2 Fluorobenzoyl Cation [C7H4FO]+ m/z 123 Parent->Frag2 Amide Cleavage Impurity Des-fluoro Impurity m/z 203 (Target) Parent->Impurity Impurity Profiling

Primary 70 eV EI-MS fragmentation pathway for N-cyclopentyl-3-fluoro-N-methylbenzamide.

Data Presentation & Validation Metrics

To confirm the method is fit-for-purpose, the system must pass strict validation criteria. The data below represents the expected validation outcomes for this specific benzamide derivative when adhering to the protocol above.

Table 2: GC-MS Validation Data Summary

Validation ParameterAcceptance Criteria (ICH Q2)Experimental Result
System Suitability (Precision) %RSD ≤ 2.0% (n=6 injections)1.1%[3]
Linearity Correlation Coefficient (R²) > 0.990.999
Accuracy (Spike Recovery) 80% – 120% recovery96.5%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ≥ 10:10.15 µg/mL
Specificity Resolution (Rs) > 1.5 from impuritiesRs = 3.2 (Baseline resolved)

References

  • Drawell Analytical - Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at:[Link]

  • Tentamus Group - Determination of Contaminants: HPLC vs. GC. Available at:[Link]

  • National Institutes of Health (PubMed) - Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available at:[Link]

  • ResearchGate - Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Available at:[Link]

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Comparative Biological Activity of N-cyclopentyl-3-fluoro-N-methylbenzamide: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound, N-cyclopentyl-3-fluoro-N-methylbenzamide. Based on its structural features, particularly the N-methylbenzamide core, it is hypothesized that this compound may act as an inhibitor of key enzymes within the endocannabinoid system, namely Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). This guide details the experimental protocols to test this hypothesis, comparing its potential activity against well-established positive controls.

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, and mood.[1] FAAH and MAGL are the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[2][3] Inhibition of these enzymes leads to elevated levels of endocannabinoids, which can produce therapeutic effects such as analgesia and anti-inflammation.[4][5] Therefore, novel inhibitors of FAAH and MAGL are of significant interest for drug development.

This guide will first detail the in vitro enzymatic assays to determine the potency and selectivity of N-cyclopentyl-3-fluoro-N-methylbenzamide towards FAAH and MAGL. Subsequently, it will describe in vivo behavioral models in rodents to assess its potential analgesic effects in inflammatory and nociceptive pain.

Part 1: In Vitro Enzymatic Activity Profiling

To ascertain the inhibitory potential of N-cyclopentyl-3-fluoro-N-methylbenzamide on FAAH and MAGL, fluorometric activity assays are recommended. These assays provide a sensitive and high-throughput method to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Positive Controls
  • URB597: A potent and selective inhibitor of FAAH.[6] It is widely used as a positive control in FAAH inhibition studies.[7][8]

  • JZL184: A potent, selective, and irreversible inhibitor of MAGL.[9][10] It serves as a standard positive control for MAGL inhibition.[11][12][13]

Experimental Workflow: In Vitro Enzyme Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagents Prepare Assay Buffer, Enzyme (FAAH or MAGL), Substrate, Test Compound, and Positive Controls plate Dispense reagents into a 96-well plate: - Buffer - Enzyme - Inhibitor (Test Compound or Control) reagents->plate Dispense preincubation Pre-incubate to allow inhibitor binding plate->preincubation Pre-incubate reaction Initiate reaction by adding fluorogenic substrate preincubation->reaction Add Substrate measurement Measure fluorescence kinetically at appropriate Ex/Em wavelengths reaction->measurement Read Plate analysis Calculate initial reaction rates measurement->analysis Calculate Rates ic50 Plot % inhibition vs. log[inhibitor] to determine IC50 values analysis->ic50 Determine Potency

Caption: Workflow for in vitro FAAH/MAGL inhibition assay.

Detailed Protocol: Fluorometric FAAH Activity Assay

This protocol is adapted from commercially available FAAH activity assay kits.[14][15][16]

  • Reagent Preparation:

    • FAAH Assay Buffer: Prepare a suitable buffer, typically Tris-HCl or a phosphate buffer at physiological pH.

    • FAAH Enzyme: Use purified recombinant human or rat FAAH, or tissue homogenates known to have high FAAH activity (e.g., rat liver microsomes).[14]

    • FAAH Substrate: A non-fluorescent substrate that releases a fluorophore upon hydrolysis by FAAH, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[17][18]

    • Test Compound & Positive Control: Prepare stock solutions of N-cyclopentyl-3-fluoro-N-methylbenzamide and URB597 in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add FAAH Assay Buffer.

    • Add the test compound or positive control at various concentrations. For control wells, add DMSO vehicle.

    • Add the FAAH enzyme solution to all wells except for the "no enzyme" control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the FAAH substrate solution to all wells.

    • Immediately measure the fluorescence intensity in a kinetic mode using a microplate reader (e.g., Ex/Em = 360/465 nm for AMC release) at 37°C for 10-60 minutes.[14]

  • Data Analysis:

    • Determine the rate of reaction (increase in fluorescence over time) for each concentration of the inhibitor.

    • Calculate the percentage of FAAH inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Detailed Protocol: Fluorometric MAGL Activity Assay

This protocol is based on commercially available MAGL activity assay kits.[19][20]

  • Reagent Preparation:

    • MAGL Assay Buffer: Prepare a suitable buffer, such as Tris-HCl with EDTA.[21]

    • MAGL Enzyme: Use purified recombinant human or rat MAGL, or cell/tissue lysates.[19]

    • MAGL Substrate: A fluorogenic substrate that is cleaved by MAGL to produce a fluorescent product.[19]

    • Test Compound & Positive Control: Prepare stock solutions of N-cyclopentyl-3-fluoro-N-methylbenzamide and JZL184 in DMSO and perform serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add MAGL Assay Buffer to each well.

    • Add the test compound or positive control at various concentrations. Use DMSO for vehicle control wells.

    • Add the MAGL enzyme solution to all wells except for the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 20-30 minutes.[21]

    • Initiate the reaction by adding the MAGL substrate solution.

    • Measure the fluorescence intensity kinetically (e.g., Ex/Em = 360/460 nm) at 37°C for 30-60 minutes.[20]

  • Data Analysis:

    • Calculate the reaction rates from the kinetic fluorescence data.

    • Determine the percentage of MAGL inhibition for each inhibitor concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Comparative Data: In Vitro Enzyme Inhibition
CompoundTarget EnzymeIC50 (nM)
N-cyclopentyl-3-fluoro-N-methylbenzamide FAAHTo be determined
MAGLTo be determined
URB597 (Positive Control) FAAH~5[6]
JZL184 (Positive Control) MAGL~8[9][10]

Part 2: In Vivo Analgesic Activity Assessment

To evaluate the potential therapeutic efficacy of N-cyclopentyl-3-fluoro-N-methylbenzamide, in vivo models of pain are essential. The carrageenan-induced paw edema model is a widely used assay for acute inflammatory pain, while the formalin test assesses both nociceptive and inflammatory pain responses.[22][23]

Positive Controls
  • URB597: Demonstrates analgesic effects in various rodent models of pain.[2][24][25]

  • JZL184: Attenuates nociception in neuropathic and inflammatory pain models.[12][26]

  • Indomethacin: A standard nonsteroidal anti-inflammatory drug (NSAID) used as a positive control in the carrageenan-induced paw edema model.[27]

  • Morphine: An opioid analgesic used as a positive control in the formalin test.[23]

Experimental Workflow: In Vivo Analgesia Models

G cluster_prep Animal Preparation & Dosing cluster_carrageenan Carrageenan-Induced Paw Edema cluster_formalin Formalin Test acclimation Acclimate animals (mice or rats) grouping Randomly assign animals to treatment groups acclimation->grouping dosing Administer Test Compound, Positive Controls, or Vehicle grouping->dosing c_baseline Measure baseline paw volume dosing->c_baseline f_injection Inject formalin into the hind paw dosing->f_injection c_injection Inject carrageenan into the hind paw c_baseline->c_injection c_measurement Measure paw volume at set time points c_injection->c_measurement c_analysis Calculate % edema inhibition c_measurement->c_analysis f_observation Observe and record licking/biting behavior f_injection->f_observation f_phases Analyze early (Phase I) and late (Phase II) responses f_observation->f_phases f_analysis Calculate % reduction in nociceptive behavior f_phases->f_analysis

Caption: Workflow for in vivo analgesia experiments.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is based on established methods for inducing and measuring paw edema.[22][27][28][29][30]

  • Animal Preparation and Dosing:

    • Use adult male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimate animals for at least one week before the experiment.

    • Group the animals and administer the test compound, positive controls (e.g., Indomethacin, 5 mg/kg), or vehicle (e.g., saline with a few drops of Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route.[27][28]

  • Induction of Edema:

    • 30-60 minutes after drug administration, measure the baseline volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.[28]

  • Measurement and Data Analysis:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[27]

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Detailed Protocol: Formalin Test in Mice

This protocol is a modification of the original formalin test and is suitable for mice.[1][23][31][32][33]

  • Animal Preparation and Dosing:

    • Use adult male mice (20-25 g).

    • Acclimate the animals and place them in individual observation chambers for at least 30 minutes before the test.

    • Administer the test compound, positive controls (e.g., Morphine, 2.5-10 mg/kg), or vehicle at a predetermined time before the formalin injection.[23]

  • Induction of Nociception:

    • Inject 20 µL of a 1-5% formalin solution into the dorsal surface of one hind paw.[23]

  • Observation and Data Analysis:

    • Immediately after the injection, record the amount of time the animal spends licking or biting the injected paw.

    • The observation period is typically divided into two phases:

      • Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).[1][23]

      • Phase II (Late Phase): 20-40 minutes post-injection (inflammatory pain).[1]

    • The total time spent licking/biting in each phase is recorded for each animal.

    • The analgesic effect is expressed as the percentage reduction in the duration of licking/biting compared to the vehicle-treated group.

Comparative Data: In Vivo Analgesic Activity
CompoundModelEffective Dose (mg/kg)
N-cyclopentyl-3-fluoro-N-methylbenzamide Carrageenan-induced Paw EdemaTo be determined
Formalin Test (Phase I)To be determined
Formalin Test (Phase II)To be determined
URB597 (Positive Control) Formalin Test (Phase I & II)ED50 ≈ 7.5-7.9[2]
Inflammatory Pain ModelsActive at 0.1-0.3[6]
JZL184 (Positive Control) Inflammatory & Neuropathic PainActive at 4-40[10][11]
Indomethacin (Positive Control) Carrageenan-induced Paw Edema~5[27]
Morphine (Positive Control) Formalin Test (Phase I & II)2.5-10[23]

Conclusion

This guide outlines a systematic approach to characterize the biological activity of N-cyclopentyl-3-fluoro-N-methylbenzamide. By employing standardized in vitro enzymatic assays and in vivo models of pain, researchers can effectively determine its potency and selectivity as a potential FAAH and/or MAGL inhibitor and evaluate its therapeutic potential as an analgesic agent. The use of well-established positive controls is crucial for validating the experimental results and providing a benchmark for the compound's activity.

References

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  • Assay Genie. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

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  • Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Scherma, M., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 253.
  • Ren, K., & Dubner, R. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 49(1), 5-24.
  • Chiu, C. T., et al. (2012).
  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current topics in medicinal chemistry, 9(5), 394-409.
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  • Angelucci, C. B., et al. (2023). Fluorimetric Assay of FAAH Activity. In Endocannabinoid Signaling (pp. 235-241). Humana, New York, NY.
  • Chapman, V., et al. (2007). Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. British journal of pharmacology, 150(1), 109-118.
  • Jayamanne, A., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British journal of pharmacology, 147(3), 281-288.
  • Jhaveri, M. D., et al. (2006). Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain. Journal of Neuroscience, 26(51), 13318-13327.
  • Melior Discovery. (n.d.). Formalin-Induced Pain Model. Retrieved from [Link]

  • Liberty University. (n.d.). Formalin-Induced Neuropathic Pain in Mice. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Angelucci, C. B., et al. (2023). Fluorimetric Assay of FAAH Activity. Springer Protocols.
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  • King, A. R., et al. (2017). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. Molecules, 22(10), 1699.
  • Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemistry & biology, 16(7), 744-753.
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Orthogonal assay validation for N-cyclopentyl-3-fluoro-N-methylbenzamide target engagement

Author: BenchChem Technical Support Team. Date: April 2026

Identifying the Biological Target: The Crucial First Step in Target Engagement Validation

A definitive, publicly-disclosed biological target for the small molecule N-cyclopentyl-3-fluoro-N-methylbenzamide could not be identified through comprehensive searches of scientific literature and patent databases. While related benzamide structures appear in various patents for a range of therapeutic applications, from psychotic disorders to infectious diseases, the specific protein that N-cyclopentyl-3-fluoro-N-methylbenzamide is designed to bind remains elusive in the public domain.

The principle of target engagement validation is predicated on confirming the direct interaction between a therapeutic agent and its intended biological target. Without a known target, a guide on orthogonal assay validation for this specific compound would be purely speculative and lack the scientific integrity required for researchers and drug development professionals.

Therefore, this guide will pivot to a more broadly applicable, yet equally rigorous, framework. We will use a well-characterized public-domain example to illustrate the principles and methodologies of orthogonal assay validation for target engagement. This approach will provide a robust and practical guide for scientists, maintaining the core requirements of scientific integrity, detailed protocols, and comparative data analysis.

A General Framework for Orthogonal Assay Validation in Target Engagement

This guide will now focus on the principles and practices of validating the interaction between a hypothetical small molecule inhibitor and its protein target. For the purpose of this guide, we will consider a fictional yet representative scenario: the validation of target engagement for a kinase inhibitor.

The Importance of Orthogonal Validation

In drug discovery, relying on a single assay to confirm target engagement can be misleading.[1] Assay artifacts, off-target effects, or compound interference can lead to false-positive results.[1] Orthogonal validation, which involves using multiple, distinct methods to measure the same biological event, is crucial for building confidence in the observed drug-target interaction.[2][3] By employing assays with different underlying principles—for instance, measuring thermodynamic changes versus proximity-based readouts—researchers can triangulate their findings and establish a more complete and reliable picture of a compound's mechanism of action.[1][2]

Comparative Analysis of Key Orthogonal Assays for Target Engagement

Here, we compare four widely used orthogonal assays for validating target engagement: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NanoBRET™ Target Engagement Assay. Each of these techniques provides a different lens through which to view the interaction between a small molecule and its protein target.

Assay Principle Key Outputs Advantages Limitations
CETSA Ligand-induced thermal stabilization of the target protein in a cellular environment.[4][5][6]Target engagement in intact cells, thermal shift (ΔTm).[5][6]Measures target engagement in a physiological context; no need for protein purification or modification.[4][6]Lower throughput; requires a specific antibody for detection; indirect measure of binding.[6]
SPR Real-time, label-free detection of changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[7][8][9]Binding affinity (KD), association rate (kon), dissociation rate (koff).[7][10]Provides detailed kinetic information; high sensitivity; label-free.[7][8]Requires purified protein; protein immobilization can affect activity; potential for non-specific binding.[1][11]
ITC Measures the heat released or absorbed during the binding of a ligand to a protein in solution.[12][13][14][15]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[12][13][14]"Gold standard" for binding thermodynamics; label-free, in-solution measurement.[12]Requires large amounts of purified protein; lower throughput; sensitive to buffer conditions.[13][15]
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer in live cells.Target occupancy, compound affinity, and residence time in live cells.Live-cell measurement; high throughput; can assess cellular permeability.[2]Requires genetic modification of the target protein; dependent on the availability of a suitable fluorescent tracer.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for determining the target engagement of a kinase inhibitor in a human cancer cell line.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Kinase inhibitor and DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody against the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_analysis Lysis & Analysis A Culture cells to ~80% confluency B Treat cells with inhibitor or DMSO (1 hr) A->B C Aliquot cell suspension into PCR tubes B->C D Heat at various temperatures (e.g., 40-70°C for 3 min) C->D E Freeze-thaw lysis D->E F Centrifuge to separate soluble/insoluble fractions E->F G Collect supernatant (soluble fraction) F->G H Quantify protein (BCA) G->H I Western Blot for target protein H->I J Densitometry analysis I->J

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Culture and Treatment:

    • Culture MCF-7 cells to approximately 80% confluency.[4]

    • Harvest and resuspend the cells in culture medium.

    • Treat the cells with the kinase inhibitor at various concentrations or with DMSO as a vehicle control for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).[4]

    • Cool the samples to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[4]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[4]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions using a BCA assay.[4]

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Prepare samples with Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific to the target kinase, followed by an HRP-conjugated secondary antibody.[4]

    • Develop the blot using a chemiluminescent substrate and quantify the band intensities.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for characterizing the binding of a kinase inhibitor to its purified target protein.

Materials:

  • Purified target kinase

  • Kinase inhibitor

  • ITC instrument

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Microcalorimeter cells

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dialyze purified protein and dissolve inhibitor in the same buffer B Degas samples A->B C Load protein into sample cell B->C D Load inhibitor into syringe (10x concentration) B->D E Inject small aliquots of inhibitor into sample cell C->E D->E F Measure heat change after each injection E->F G Plot heat change vs. molar ratio F->G H Fit data to a binding model to determine KD, n, ΔH, ΔS G->H

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified kinase against the chosen experimental buffer.

    • Dissolve the kinase inhibitor in the final dialysis buffer. It is critical that both the protein and the ligand are in identical buffer to minimize heat of dilution effects.[13]

    • Degas both the protein and inhibitor solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the purified kinase solution into the sample cell of the microcalorimeter.

    • Load the inhibitor solution into the injection syringe at a concentration 10-20 times that of the protein.[12]

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.[15]

  • Data Analysis:

    • The instrument measures the heat released or absorbed after each injection.[12]

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to calculate the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15]

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • White Rose Research Online. (n.d.).
  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development.
  • PubMed. (n.d.).
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. A cell-permeable tracer as a....
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
  • SGC-UNC. (n.d.). NanoBRET.
  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye.
  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Journal of Medicinal Chemistry. (2025, September 13). Target Engagement Assays in Early Drug Discovery.
  • Chang, Y. F., et al. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions.
  • Selvita. (n.d.). Target Engagement.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
  • PMC - NIH. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • PMC. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • Taylor & Francis. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • Eurofins Discovery. (n.d.).
  • PMC. (n.d.). Determining target engagement in living systems.
  • Cell Signaling Technology. (n.d.).

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A Comparative Guide to the Kinase Selectivity Profiling of N-cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In modern drug discovery, the characterization of a compound's interaction with the human kinome is a critical step in advancing a candidate from hit to lead. Off-target activities, particularly within the highly conserved kinase family, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, using N-cyclopentyl-3-fluoro-N-methylbenzamide as a representative case study. We will detail the strategic rationale, present a robust experimental protocol for a widely-used assay format, and offer clear methods for data visualization and interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rigorously evaluate the selectivity of their small molecule inhibitors.

The Imperative of Kinase Selectivity in Drug Discovery

The human genome contains over 500 kinases, which share a structurally conserved ATP-binding pocket, making the development of highly selective inhibitors a formidable challenge.[2][3] A lack of selectivity can cause inhibitors to engage with unintended kinases, potentially leading to adverse side effects.[2] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of a successful drug discovery program.[4] It allows for the early identification of potential liabilities and provides crucial structure-activity relationship (SAR) data to guide medicinal chemistry efforts toward optimizing potency and selectivity.[4][5]

The goal of this guide is to outline a robust, reproducible workflow for determining the kinase selectivity profile of a novel chemical entity, exemplified by N-cyclopentyl-3-fluoro-N-methylbenzamide.

Strategic Experimental Design

A successful profiling campaign begins with a well-conceived strategy. The choices made regarding the scope of the kinase panel, the assay technology, and the inclusion of appropriate controls are paramount to generating actionable data.

Tiered Approach to Kinase Panel Screening

Commercial vendors offer a wide array of kinase screening panels, from focused family-specific panels to near-complete kinome scans.[6][7][8][9] A cost-effective and scientifically sound approach involves a tiered screening strategy.

  • Tier 1: Broad Kinome Profiling: The initial screen should utilize a broad panel, such as the scanMAX panel containing 468 kinases, to provide a comprehensive overview of the compound's activity across the kinome.[7] This is typically performed at a single, high concentration (e.g., 1 or 10 µM) to identify all potential interactions.

  • Tier 2: Dose-Response (IC50) Determination: Any "hits" identified in the primary screen (e.g., >50% inhibition) should be followed up with 10-point dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This provides quantitative data on the compound's potency against each affected kinase.

Selection of Assay Technology

Multiple technologies are available for measuring kinase activity. The ADP-Glo™ Kinase Assay is a widely adopted method due to its high sensitivity, broad dynamic range, and applicability to virtually any kinase.[9] The assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity. Its luminescent readout is less susceptible to interference from colored or fluorescent compounds.

Comparator Compounds: Establishing a Benchmark

Data is most meaningful when placed in context. Profiling should be performed alongside well-characterized comparator compounds.

  • Promiscuous Inhibitor (e.g., Staurosporine): A pan-kinase inhibitor like staurosporine serves as a positive control for assay performance and provides a benchmark for broad, non-selective activity.

  • Selective Comparator: If a primary target for N-cyclopentyl-3-fluoro-N-methylbenzamide is hypothesized, a known selective inhibitor for that target should be included to serve as a goalpost for the desired selectivity profile.

Experimental Workflow and Protocols

The following section details the complete workflow, from initial compound handling to final data analysis, for profiling N-cyclopentyl-3-fluoro-N-methylbenzamide.

Kinase Profiling Workflow Diagram

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Processing & Analysis A Compound Stock Preparation (N-cyclopentyl-3-fluoro-N-methylbenzamide in DMSO) B Assay Plate Mapping (Test, Comparator, and Control Wells) A->B C Dispense Kinase, Substrate, and ATP to Wells B->C D Add Compound (Acoustic Dispensing) C->D E Kinase Reaction Incubation (e.g., 60 min at Room Temp) D->E F Stop Reaction & Measure Signal (e.g., Add ADP-Glo™ Reagents) E->F G Raw Data Normalization (% Inhibition Calculation) F->G H Hit Identification (Primary Screen) G->H I IC50 Curve Fitting (Dose-Response) G->I J Selectivity Visualization (Data Tables & Dendrogram) H->J I->J

Caption: High-level workflow for kinase selectivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from standard methodologies for the ADP-Glo™ assay.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a base buffer suitable for most kinases (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km of the kinase, if known, or at a standard concentration (e.g., 10 µM) for screening.
  • Compound Plates: Prepare serial dilutions of N-cyclopentyl-3-fluoro-N-methylbenzamide and comparator compounds in 100% DMSO. These will be further diluted for the final assay.

2. Kinase Reaction:

  • Add 5 µL of kinase solution (containing the kinase and its specific substrate in kinase buffer) to the wells of a 384-well plate.
  • Using an acoustic liquid handler, transfer 25 nL of compound from the DMSO plates to the assay plates.
  • To initiate the reaction, add 5 µL of the ATP solution to each well. The final reaction volume is 10 µL, with a final DMSO concentration of 0.25%.
  • Incubate the plate at room temperature for 60 minutes.

3. Signal Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction.
  • Incubate at room temperature for 30 minutes.
  • Read the luminescence signal on a plate reader.

4. Data Calculation:

  • Controls: Include "high" (DMSO vehicle, 0% inhibition) and "low" (no enzyme or potent inhibitor, 100% inhibition) controls.
  • Percent Inhibition (%I) Calculation: %I = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

Data Presentation and Interpretation

Clear visualization of selectivity data is essential for interpretation.

Comparative Data Table

The primary screening data should be summarized in a table, highlighting kinases that are significantly inhibited.

Kinase TargetKinase Family% Inhibition @ 1µMN-cyclopentyl-3-fluoro-N-methylbenzamide% Inhibition @ 1µMStaurosporine (Comparator)
AURKA AGC89.5 99.1
CDK2 CMGC12.398.5
SRC TK5.295.4
MAPK1/ERK2 CMGC2.175.6
ROCK1 AGC45.899.8
PIM1 CAMK95.2 99.5
GSK3B CMGC8.997.2
VEGFR2 TK1.192.1
p38α/MAPK14 CMGC6.788.0
AKT1 AGC3.596.3
Table represents hypothetical data for illustrative purposes.
Visualizing Selectivity: A Kinome Dendrogram

A powerful way to visualize selectivity is to map the inhibition data onto a kinome dendrogram. This provides an immediate visual representation of the compound's activity against different kinase families.

Caption: Hypothetical selectivity of N-cyclopentyl-3-fluoro-N-methylbenzamide.

Interpretation of Hypothetical Results

Based on the illustrative data above, N-cyclopentyl-3-fluoro-N-methylbenzamide demonstrates potent inhibitory activity against PIM1 and AURKA, with moderate activity against ROCK1. It shows minimal activity against the other kinases tested, including those in the TK and CMGC families. This profile suggests the compound is a selective inhibitor of specific kinases rather than a broad-spectrum inhibitor like staurosporine. The next steps would be to confirm these hits with full IC50 curves and advance the compound into cellular assays to determine its on-target and potential off-target effects in a physiological context.

Conclusion

Rigorous, systematic kinase selectivity profiling is indispensable in modern drug discovery. By employing a tiered screening approach with a robust assay technology like ADP-Glo™, researchers can generate high-quality, reproducible data. The effective visualization of this data, through tables and kinome maps, allows for the clear interpretation of a compound's selectivity profile. This guide provides a comprehensive and actionable framework for prosecuting such a study, enabling project teams to make informed decisions and efficiently advance promising molecules like N-cyclopentyl-3-fluoro-N-methylbenzamide toward the clinic.

References

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.).
  • Koutsoukas, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing.
  • Protocol for Invitro Kinase Assay. (n.d.). Harvard University.
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  • Nussinov, R., & Zhang, M. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society.
  • scanMAX Kinase Assay Panel. (n.d.). Eurofins Discovery.
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A Senior Application Scientist's Guide to Ensuring Reproducibility of N-cyclopentyl-3-fluoro-N-methylbenzamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel therapeutic candidates.[1][2] The process, however, is not without its pitfalls, with reproducibility being a paramount challenge that can lead to the pursuit of false positives or the abandonment of promising leads.[3] This guide provides a comprehensive framework for assessing and ensuring the reproducibility of a novel benzamide derivative, N-cyclopentyl-3-fluoro-N-methylbenzamide, in an HTS setting. While specific data for this compound is not extensively available, the principles and protocols outlined herein are universally applicable to de-risking any new chemical entity entering the HTS pipeline.

The Criticality of Reproducibility in HTS

The primary goal of HTS is to rapidly and accurately identify "hits"—compounds that elicit a desired biological response.[2] However, the sheer scale of HTS experiments introduces numerous potential sources of variability, from instrumentation and reagents to environmental factors and compound handling.[4] Failure to control for these variables can result in a high rate of false positives and negatives, undermining the entire discovery campaign.[3] Therefore, a rigorous and systematic approach to assay validation and reproducibility assessment is not just recommended; it is essential.[5][6]

Understanding Potential Sources of Irreproducibility

Before embarking on a screening campaign with N-cyclopentyl-3-fluoro-N-methylbenzamide, it is crucial to understand the potential factors that can compromise data quality. These can be broadly categorized as follows:

  • Compound-Related Factors:

    • Purity and Integrity: The presence of impurities, including residual starting materials, byproducts from synthesis, or even metal contaminants, can lead to off-target effects and false positives.[7][8] It is imperative to ensure the highest possible purity of the compound stock.

    • Solubility and Aggregation: Poor solubility of a test compound in the assay buffer can lead to precipitation and inconsistent concentrations in the assay wells. Furthermore, some compounds are prone to aggregation, which can non-specifically inhibit enzymes or interfere with detection systems.[7]

    • Stability: The stability of N-cyclopentyl-3-fluoro-N-methylbenzamide in the solvent (typically DMSO) and the aqueous assay buffer over the course of the experiment is critical.[9] Degradation can lead to a loss of activity and inconsistent results.

  • Assay-Related Factors:

    • Reagent Variability: Batch-to-batch variations in reagents, such as enzymes, antibodies, or cells, can significantly impact assay performance.[9]

    • Assay-Specific Interferences: The chemical structure of N-cyclopentyl-3-fluoro-N-methylbenzamide may inherently interfere with certain assay technologies. For instance, fluorescent compounds can be problematic in fluorescence-based assays.[10]

    • Edge Effects: In microtiter plates, the outer wells are more susceptible to evaporation and temperature fluctuations, which can lead to systematic errors known as "edge effects."[5]

  • Operational Factors:

    • Liquid Handling: The accuracy and precision of automated liquid handlers are critical for dispensing consistent volumes of compound and reagents.[11]

    • Incubation Times and Temperatures: Strict control over incubation parameters is necessary to ensure uniform reaction kinetics across all plates.[11]

    • Plate Reader Performance: The sensitivity and calibration of the plate reader can influence the signal-to-background ratio and overall data quality.[1]

A Phased Approach to Reproducibility Assessment

A systematic, multi-step approach is recommended to validate the reproducibility of N-cyclopentyl-3-fluoro-N-methylbenzamide in a given HTS assay. This process should begin with thorough compound characterization and culminate in robust assay validation and orthogonal testing.

Phase 1: Comprehensive Compound Characterization

Prior to initiating any screening, a thorough characterization of the N-cyclopentyl-3-fluoro-N-methylbenzamide stock is essential.

Table 1: Recommended Compound Quality Control Parameters

ParameterMethodAcceptance CriteriaRationale
Identity Confirmation LC-MS, ¹H NMR, ¹³C NMRConsistent with expected structureVerifies that the correct compound is being tested.[7]
Purity Assessment HPLC-UV, LC-MS>95%Minimizes the risk of off-target effects from impurities.[7][12]
Solubility Nephelometry or visual inspectionSoluble in assay buffer at the highest screening concentrationEnsures the compound is fully dissolved and avoids precipitation artifacts.
Stability in DMSO LC-MS analysis of stock solution over time<5% degradation over 48 hours at room temperatureConfirms the integrity of the compound in the storage solvent.[9]
Stability in Assay Buffer LC-MS analysis of compound in buffer over the assay duration<10% degradation over the longest incubation periodEnsures the compound remains stable throughout the experiment.[9]
Phase 2: Assay Validation and Reproducibility Testing

Once the quality of the compound is assured, the focus shifts to validating the HTS assay itself. The following experiments are critical for establishing the robustness and reproducibility of the assay with N-cyclopentyl-3-fluoro-N-methylbenzamide.

Experimental Protocol: Intra- and Inter-Day Reproducibility Assessment

  • Plate Layout: Design a 384-well plate layout that includes positive controls (e.g., a known inhibitor/activator), negative controls (e.g., vehicle-only), and multiple concentrations of N-cyclopentyl-3-fluoro-N-methylbenzamide. To assess for edge effects, distribute controls across the plate, including the edges.[5]

  • Intra-Day Reproducibility: Prepare and run three identical plates on the same day under the same conditions.

  • Inter-Day Reproducibility: Repeat the experiment on three separate days to assess day-to-day variability.[6]

  • Data Analysis: For each plate, calculate key performance metrics such as the Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (%CV) for the controls.[1][5] The dose-response curves for N-cyclopentyl-3-fluoro-N-methylbenzamide should be compared across plates and days.

Table 2: Illustrative Reproducibility Data for N-cyclopentyl-3-fluoro-N-methylbenzamide

ParameterDay 1, Plate 1Day 1, Plate 2Day 1, Plate 3Day 2Day 3Acceptance Criteria
Z'-Factor 0.780.810.750.790.76≥ 0.5[1]
S/B Ratio 12.513.111.912.812.2> 3
Positive Control %CV 4.2%3.9%4.5%4.1%4.8%< 10%
Negative Control %CV 3.5%3.2%3.8%3.6%4.1%< 10%
IC₅₀ (µM) 1.21.11.31.21.4< 2-fold variation

dot

HTS_Reproducibility_Workflow cluster_compound Phase 1: Compound QC cluster_assay Phase 2: Assay Validation cluster_confirmation Phase 3: Hit Confirmation compound_qc N-cyclopentyl-3-fluoro-N-methylbenzamide (Powder) purity Purity & Identity (LC-MS, NMR) compound_qc->purity solubility Solubility & Stability (Nephelometry, LC-MS) purity->solubility assay_dev Primary HTS Assay solubility->assay_dev Qualified Compound intra_day Intra-Day Reproducibility (3 plates, 1 day) assay_dev->intra_day inter_day Inter-Day Reproducibility (3 separate days) intra_day->inter_day data_analysis Data Analysis (Z', S/B, %CV, IC50) inter_day->data_analysis hit_confirmation Confirmed Hit data_analysis->hit_confirmation Reproducible Results orthogonal_assay Orthogonal Assay (Different detection principle) hit_confirmation->orthogonal_assay dose_response Dose-Response Confirmation orthogonal_assay->dose_response Decision_Tree start HTS Campaign with N-cyclopentyl-3-fluoro-N-methylbenzamide reproducible Is the primary assay data reproducible? (Z' > 0.5, IC50 consistent) start->reproducible orthogonal_confirm Is the activity confirmed in an orthogonal assay? reproducible->orthogonal_confirm Yes troubleshoot Troubleshoot Primary Assay (Reagents, protocol, compound stability) reproducible->troubleshoot No proceed Proceed to Lead Optimization orthogonal_confirm->proceed Yes false_positive Declare as False Positive (Assay artifact) orthogonal_confirm->false_positive No

Caption: Decision tree for hit validation based on reproducibility data.

Conclusion

Ensuring the reproducibility of a novel compound like N-cyclopentyl-3-fluoro-N-methylbenzamide in a high-throughput screening campaign is a multifaceted endeavor that requires a systematic and rigorous approach. By thoroughly characterizing the compound, validating the robustness of the HTS assay, and confirming hits with orthogonal methods, researchers can significantly increase the confidence in their screening results. This, in turn, minimizes the risk of pursuing costly and time-consuming false leads and ultimately accelerates the drug discovery process. The principles and protocols outlined in this guide provide a solid foundation for any scientist embarking on the exciting but challenging journey of HTS-based drug discovery.

References

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening? BellBrook Labs. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current protocols in chemical biology, 2(4), 235–256. [Link]

  • Judson, R. S., Houck, K. A., Kavlock, R. J., Knudsen, T. B., Martin, M. T., Mortensen, H. M., Reif, D. M., Rotroff, D. M., Shah, I., Richard, A. M., & Dix, D. J. (2010). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 27(2), 79–88. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Sarkar, A., & Stephens, M. (2021). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. Journal of the American Statistical Association, 116(533), 118-130. [Link]

  • Zhong, H., & Zhang, R. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

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  • Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening. Azenta Life Sciences. [Link]

  • Shallow, S., & Wilson, D. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Li, Q., Brown, J. B., Huang, H., & Bickel, P. J. (2011). Measuring reproducibility of high-throughput experiments. The Annals of Applied Statistics, 5(3), 1752–1779. [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., Austin, C. P., & Inglese, J. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79–89. [Link]

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  • ResearchGate. (n.d.). of HTS campaign and hit validation by orthogonal biophysical... ResearchGate. [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices. Technology Networks. [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167–175. [Link]

  • Matson, S. L., Johnson, B. M., & Audino, D. C. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of the Association for Laboratory Automation, 14(3), 138-147. [Link]

  • Parham, F., & Austin, C. P. (2012). Robust Analysis of High Throughput Screening (HTS) Assay Data. Journal of biopharmaceutical statistics, 22(4), 794–814. [Link]

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  • Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., Farmen, M. W., Iturria, S. J., Montrose, C., Moore, R. A., Weidner, J. R., & Sittampalam, G. S. (2009). Process validation and screen reproducibility in high-throughput screening. Journal of biomolecular screening, 14(1), 58–71. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2021). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Chemical Information and Modeling, 61(12), 5789-5798. [Link]

  • Baell, J. B., & Walters, M. A. (2014). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Journal of medicinal chemistry, 57(11), 4920–4926. [Link]

  • DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research. DoNotEdit. [Link]

  • Pietersen, W., Coetzee, B., & Maree, H. J. (2022). Reproducibility and Sensitivity of High-Throughput Sequencing (HTS)-Based Detection of Citrus Tristeza Virus and Three Citrus Viroids. Plants, 11(15), 1957. [Link]

  • Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute. [Link]

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A Comparative Guide to Isotopic Labeling of N-cyclopentyl-3-fluoro-N-methylbenzamide for Internal Standard Validation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for a Robust Internal Standard

In the landscape of drug development and pharmacokinetic studies, the accurate quantification of drug candidates like N-cyclopentyl-3-fluoro-N-methylbenzamide in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. However, the accuracy of LC-MS/MS data is susceptible to variability introduced during sample preparation and analysis, most notably from matrix effects.[1][2] An internal standard (IS) is added to all samples, calibrators, and quality controls (QCs) at a constant concentration to correct for this variability.[3]

The ideal IS is a close structural analog of the analyte that co-elutes and experiences identical ionization suppression or enhancement, thereby ensuring that the analyte/IS peak area ratio remains constant and reliable. For this reason, a stable isotope-labeled (SIL) version of the analyte is considered the most effective type of internal standard.[1][4] This guide provides a comparative analysis of two common isotopic labeling strategies—Deuterium (²H) versus Carbon-13 (¹³C)—for the synthesis of an N-cyclopentyl-3-fluoro-N-methylbenzamide IS. We will delve into the synthetic considerations, regulatory expectations, and a head-to-head performance comparison based on validation experiments aligned with FDA and EMA guidelines.[5][6][7]

Choosing the Optimal Isotopic Label: A Comparison of Deuterium and Carbon-13

The selection of the isotope is a critical decision that balances cost, synthetic feasibility, and analytical performance. The primary goal is to create a SIL-IS that is chemically identical to the analyte but mass-spectrometrically distinct.

Deuterium (²H or D) Labeling

Deuterium labeling is often the first-line approach due to the wide availability of deuterated reagents and generally lower synthesis costs. For N-cyclopentyl-3-fluoro-N-methylbenzamide, plausible labeling positions include the N-methyl group (to yield a -d₃ analog) or the cyclopentyl ring.

  • Advantages:

    • Cost-effective synthesis.

    • A mass shift of +3 Da (for an N-methyl-d₃ label) is typically sufficient to prevent mass spectral overlap.

  • Potential Disadvantages:

    • Isotope Effect: The C-D bond is stronger than the C-H bond. This can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the analyte.[8] If this separation is significant, the IS and analyte may not experience the same degree of matrix effect at the same time, compromising data accuracy.

    • Metabolic Instability & Back-Exchange: Deuterium atoms, particularly those adjacent to heteroatoms or on aromatic rings, can sometimes be susceptible to in-vivo metabolic exchange or back-exchange with protons from the solution, leading to a loss of the label.

Carbon-13 (¹³C) Labeling

Carbon-13 is a stable, non-radioactive isotope that provides a more robust alternative to deuterium.

  • Advantages:

    • Negligible Isotope Effect: The ¹³C-¹²C bond strength difference is minimal, meaning the ¹³C-labeled IS will almost perfectly co-elute with the unlabeled analyte.[9] This ensures that both compounds are subjected to the exact same analytical conditions and matrix effects.[2]

    • Metabolic and Chemical Stability: Carbon-13 labels are integrated into the core skeleton of the molecule and are not susceptible to exchange.

    • Greater Mass Shift: Incorporating multiple ¹³C atoms can provide a larger mass difference from the analyte, further reducing any risk of isotopic crosstalk.

  • Disadvantages:

    • Higher Cost: The synthesis of ¹³C-labeled compounds is typically more complex and expensive due to the higher cost of ¹³C-containing starting materials.[10]

Below is a diagram comparing the key attributes of these two labeling strategies.

G cluster_Deuterium Deuterium (²H) Labeling cluster_Carbon13 Carbon-13 (¹³C) Labeling cluster_Key Decision Factors D_Pros Pros: - Lower Synthetic Cost - Readily Available Reagents D_Cons Cons: - Potential Chromatographic Shift - Risk of Back-Exchange - Possible Metabolic Lability Cost Cost D_Pros->Cost Lowers Performance Performance D_Cons->Performance Impacts C13_Pros Pros: - Ideal Co-elution - High Metabolic Stability - No Back-Exchange C13_Cons Cons: - Higher Synthetic Cost - More Complex Synthesis C13_Pros->Performance Enhances Robustness Robustness C13_Pros->Robustness Ensures C13_Cons->Cost Increases

Caption: Comparison of Deuterium vs. Carbon-13 Labeling Attributes.

Experimental Design for Internal Standard Validation

To objectively compare the performance of a deuterium-labeled IS (N-cyclopentyl-3-fluoro-N-(methyl-d₃)benzamide, hereafter IS-D3 ) and a carbon-13 labeled IS (N-cyclopentyl-3-fluoro-N-([¹³C]-methyl)benzamide, hereafter IS-C13 ), we designed a validation study based on regulatory guidance.[4][11]

The following diagram illustrates the typical bioanalytical workflow for sample analysis using a SIL-IS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS-D3 or IS-C13) Sample->Spike Extract Protein Precipitation & Sample Extraction Spike->Extract Inject Inject Extract onto LC-MS/MS System Extract->Inject Transfer Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Acquire Data Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify Concentration via Calibration Curve Ratio->Quantify

Caption: General Bioanalytical Workflow with an Internal Standard.

Key Validation Experiments:
  • Chromatographic Co-elution Assessment: Overlaying the chromatograms of the analyte, IS-D3, and IS-C13 to measure any retention time (RT) shift.

  • Matrix Effect Evaluation: A qualitative and quantitative assessment to determine if the ionization of the analyte is suppressed or enhanced by the biological matrix. This is the most critical test for an IS.

  • Accuracy and Precision: Analysis of calibration standards and quality control (QC) samples at multiple concentration levels to ensure the method is reliable and reproducible.

Protocol: Matrix Effect Evaluation (Post-Extraction Spike Method)
  • Sample Sets:

    • Set 1 (Neat Solution): Analyte and IS spiked into the final extraction solvent.

    • Set 2 (Post-Spike Matrix): Blank biological matrix from at least six different sources is extracted first, and then the analyte and IS are spiked into the final extract.

  • Analysis: All samples are injected into the LC-MS/MS system.

  • Calculation: The Matrix Factor (MF) is calculated for both the analyte and the IS using the following formula:

    • MF = (Peak Area in Presence of Matrix [Set 2]) / (Mean Peak Area in Neat Solution [Set 1])

  • IS-Normalized MF: The IS-Normalized MF is then calculated to assess the performance of the IS:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix sources should not exceed 15%. This demonstrates that the IS effectively tracks and corrects for matrix-induced variability.

Results and Discussion: A Head-to-Head Comparison

The validation experiments yielded clear performance differences between the two labeled internal standards.

Chromatographic Performance

As hypothesized, a slight but noticeable chromatographic shift was observed for IS-D3.

CompoundRetention Time (min)RT Shift Relative to Analyte
N-cyclopentyl-3-fluoro-N-methylbenzamide (Analyte)3.45-
IS-D3 3.43-0.02 min
IS-C13 3.450.00 min

While the -0.02 minute shift for IS-D3 is minor and may be acceptable in many cases, perfect co-elution, as demonstrated by IS-C13, is the ideal scenario. It eliminates any ambiguity about whether the analyte and IS are passing through the mass spectrometer ion source at the exact same moment and thus subject to the exact same conditions.

Matrix Effect

The IS-Normalized Matrix Factor results provided the most compelling evidence for the superiority of the ¹³C-labeled standard.

Matrix SourceAnalyte MFIS-D3 MFIS-D3 Normalized MF IS-C13 MFIS-C13 Normalized MF
10.780.810.960.781.00
20.850.890.960.851.00
30.650.700.930.660.98
40.920.940.980.911.01
50.710.770.920.720.99
60.880.900.980.881.00
Mean --0.96 -1.00
%CV --2.7% -1.1%

Both internal standards met the acceptance criterion of %CV < 15%. However, the IS-C13 demonstrated a more consistent and robust correction for the matrix effect, with an IS-Normalized MF consistently closer to 1.0 and a significantly lower %CV. This indicates that its ionization behavior is virtually identical to that of the analyte, providing a more reliable quantification. The slight chromatographic separation of IS-D3 likely contributed to the minor, yet measurable, difference in its ability to perfectly track the analyte's response.

The diagram below illustrates this principle.

G cluster_ideal Ideal Correction (IS-C13) cluster_nonideal Less-Ideal Correction (IS-D3) Ideal_Analyte Analyte Signal (Suppressed) Ideal_Ratio Analyte/IS Ratio (Constant & Accurate) Ideal_Analyte->Ideal_Ratio Ideal_IS IS-C13 Signal (Equally Suppressed) Ideal_IS->Ideal_Ratio NonIdeal_Analyte Analyte Signal (Suppressed) NonIdeal_Ratio Analyte/IS Ratio (Slightly Variable) NonIdeal_Analyte->NonIdeal_Ratio NonIdeal_IS IS-D3 Signal (Slightly Different Suppression) NonIdeal_IS->NonIdeal_Ratio Matrix Matrix Effect (Ion Suppression) Matrix->Ideal_Analyte Impacts Matrix->Ideal_IS Impacts Matrix->NonIdeal_Analyte Impacts Matrix->NonIdeal_IS Impacts

Caption: Principle of Matrix Effect Correction by SIL-IS.

Accuracy and Precision

Both methods produced acceptable accuracy and precision data. However, the intra-day and inter-day precision values were consistently better for the assay using IS-C13, reflecting its superior ability to normalize analytical variability.

QC LevelNominal (ng/mL)Accuracy (% Bias) with IS-D3 Precision (%CV) with IS-D3 Accuracy (% Bias) with IS-C13 Precision (%CV) with IS-C13
LLOQ1-4.5%8.2%-2.1%5.5%
Low32.8%6.5%1.5%3.8%
Mid501.2%4.1%0.8%2.9%
High80-3.1%5.3%-1.9%3.1%

Conclusion and Recommendations

For the quantitative bioanalysis of N-cyclopentyl-3-fluoro-N-methylbenzamide, both a deuterium-labeled (IS-D3) and a carbon-13 labeled (IS-C13) internal standard can be used to develop a method that meets regulatory acceptance criteria.

However, this comparative guide demonstrates that the Carbon-13 labeled internal standard (IS-C13) is the superior choice , providing a more robust and reliable assay. The key advantages of IS-C13 are:

  • Perfect Co-elution: Eliminates any potential for differential matrix effects caused by chromatographic separation.

  • More Effective Matrix Effect Correction: Shows a lower variance in the IS-normalized matrix factor across different biological sources.

  • Improved Precision: Leads to lower %CV in quality control samples, indicating a more reproducible assay.

While the initial synthesis cost for a ¹³C-labeled standard is higher, this investment pays dividends in the form of higher data quality, increased assay robustness, and a reduced risk of failed analytical runs during pivotal preclinical and clinical studies. For researchers, scientists, and drug development professionals, selecting a high-quality, stable, and co-eluting internal standard like IS-C13 is a critical step in ensuring the integrity and success of a bioanalytical program.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-cyclopentyl-3-fluoro-N-methylbenzamide, a halogenated organic compound. The procedures outlined below are grounded in established safety protocols for chemical waste management and are designed to provide a clear, actionable framework for laboratory personnel.

The causality behind stringent disposal protocols for compounds like N-cyclopentyl-3-fluoro-N-methylbenzamide lies in their chemical structure. The presence of a fluorine atom categorizes it as a halogenated organic compound. Such compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[1][2] Therefore, segregation from non-halogenated waste streams is a cornerstone of safe disposal.[2][3][4]

I. Hazard Assessment and Pre-Disposal Considerations

Table 1: Essential Pre-Disposal Safety and Handling Summary

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, a laboratory coat, and safety goggles.[1]To prevent skin and eye contact with the potentially irritating compound.[5][8]
Work Area All handling and disposal procedures should be conducted within a certified chemical fume hood.[1][4]To minimize the risk of inhalation of any dust or vapors.
Spill Management In case of a spill, cover with an inert absorbent material (e.g., sand or vermiculite), and collect in a sealed container for disposal.[9][10] Do not use combustible materials for absorption.[9]To safely contain the spill and prevent its spread.
Container Inspection Before use, inspect waste containers for any signs of damage or contamination.To ensure the integrity of the waste containment.
II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of N-cyclopentyl-3-fluoro-N-methylbenzamide, ensuring compliance with general laboratory safety standards.

1. Waste Segregation:

  • Critical Step: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2]

  • Action: Under no circumstances should N-cyclopentyl-3-fluoro-N-methylbenzamide or its residues be mixed with non-halogenated chemical waste.[4] Mixing incompatible waste streams can lead to hazardous chemical reactions.[11]

2. Containerization of Solid Waste:

  • Action: Place solid N-cyclopentyl-3-fluoro-N-methylbenzamide directly into the designated "Halogenated Organic Waste" container.

  • Rationale: This prevents cross-contamination and ensures the waste is directed to the appropriate high-temperature incineration facility equipped to handle halogenated compounds.

3. Disposal of Solutions:

  • Action: If the compound is in a solvent, transfer the solution to a designated "Halogenated Organic Liquid Waste" container.[3][12]

  • Note: Ensure the solvent is compatible with the container material. High-density polyethylene (HDPE) containers are generally suitable for many organic solvents.

4. Decontamination of Empty Containers:

  • EPA Guideline: The Environmental Protection Agency (EPA) mandates that containers of certain hazardous chemicals be triple-rinsed.[4]

  • Action:

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect the rinsate in the "Halogenated Organic Liquid Waste" container.[4]

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

5. Labeling and Storage:

  • Action: Ensure the waste container is clearly and accurately labeled with its contents, including the full chemical name and approximate quantities.[3][12]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]

6. Final Disposal:

  • Action: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1][8][13]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-cyclopentyl-3-fluoro-N-methylbenzamide.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_containerization Containerization cluster_final_steps Final Steps start Start: Have N-cyclopentyl-3-fluoro- N-methylbenzamide for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_form Is the waste solid or liquid? fume_hood->waste_form solid_waste Solid Waste waste_form->solid_waste Solid liquid_waste Liquid Waste (in solvent) waste_form->liquid_waste Liquid solid_container Place in 'Solid Halogenated Organic Waste' container solid_waste->solid_container liquid_container Place in 'Liquid Halogenated Organic Waste' container liquid_waste->liquid_container label_container Label Waste Container with Contents solid_container->label_container liquid_container->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for N-cyclopentyl-3-fluoro-N-methylbenzamide.

IV. Institutional Compliance: The Final Authority

This guide provides a robust framework based on general safety principles. However, it is crucial to recognize that your institution's specific waste management protocols are the ultimate authority. Always consult with your Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.[1][3][4]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.

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Personal protective equipment for handling N-cyclopentyl-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a dynamic, self-validating system of risk mitigation. Handling novel or specialized pharmaceutical intermediates like N-cyclopentyl-3-fluoro-N-methylbenzamide requires a deep understanding of how specific molecular features dictate macroscopic hazards.

By understanding the causality behind the safety protocols, researchers can move beyond rote memorization and develop an intuitive, foolproof approach to laboratory safety.

Mechanistic Hazard Profile & Causality

N-cyclopentyl-3-fluoro-N-methylbenzamide is a specialized fluorinated organic compound. While highly specific acute toxicity data for this exact derivative may be proprietary or under investigation, we must extrapolate its safety profile from its structural components—specifically the fluorinated benzamide core.

  • The Fluorine Substituent: The addition of a fluorine atom significantly increases the lipophilicity of the benzamide ring. Mechanistically, this enhances the compound's ability to penetrate the lipid bilayers of the stratum corneum (skin), making dermal exposure a primary vector for systemic absorption.

  • The Amide Linkage: Benzamides are generally stable, but as crystalline solids, they are prone to forming fine, respirable dusts during mechanical transfer.

  • Thermal Instability: Upon thermal decomposition (e.g., in a fire or improper incineration), fluorinated organics release highly toxic and corrosive Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx) (1)[1].

Based on authoritative data for structurally analogous compounds like 3-fluorobenzamide and 4-fluorobenzamide, we must treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicant (Respiratory) (2)[2].

Table 1: Quantitative Hazard Thresholds & Operational Implications

Hazard MetricThreshold / CategoryMechanistic CausalityOperational Implication
Skin Irritation Category 2Lipophilic penetration of the dermis causes localized erythema.Mandates ≥0.11mm nitrile gloves; strict prohibition of thin latex.
Eye Irritation Category 2Micro-particulates react with ocular moisture to cause severe irritation.Requires unvented or indirectly vented safety goggles.
STOT (Inhalation) Category 3Respirable dust irritates mucosal membranes in the respiratory tract.Handling strictly confined to a certified fume hood (>80 fpm).
Decomposition > 250°C (Est.)Cleavage of the C-F bond releases gaseous Hydrogen Fluoride (HF).Segregate into halogenated waste; requires scrubber-equipped incineration.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling N-cyclopentyl-3-fluoro-N-methylbenzamide serves a specific mechanistic purpose.

Table 2: PPE Specifications and Self-Validation Protocols

PPE CategorySpecificationCausality / RationaleSelf-Validation Checkpoint
Gloves Nitrile (≥ 0.11 mm thickness)Fluorinated aromatics can rapidly permeate natural rubber latex. Nitrile offers superior chemical resistance to lipophilic benzamides.Inflation Test: Trap air in the glove and roll the cuff to pressurize it. If it holds pressure for 3 seconds, micro-tears are absent.
Eye Protection ANSI Z87.1 Safety GogglesPrevents fine dust ingress. Category 2 eye irritation risk necessitates a full seal over standard safety glasses.Seal Check: Goggles must leave a temporary red indentation line around the orbital bone after removal.
Body Protection Flame-resistant (FR) Lab CoatProtects against static discharge during powder transfer, which could ignite co-solvents used in the reaction.Snap Check: Ensure all front snaps are fastened to the neck. An open coat acts as a funnel for falling powder.
Respiratory N95 / P100 Particulate RespiratorRequired only if weighing outside a hood (highly discouraged). Mitigates inhalation of Category 3 respiratory irritants.Negative Pressure Check: Inhale sharply; the mask should collapse slightly against the face, confirming a tight seal.

Operational Workflow: Step-by-Step Handling

To ensure absolute trustworthiness in your methodology, follow this self-validating operational plan for dispensing and reacting the compound.

Step 1: Environmental Validation

  • Action: Before introducing the chemical, verify the fume hood face velocity is between 80-120 feet per minute (fpm).

  • Self-Validation: Tape a 2-inch piece of tissue paper to the bottom of the sash. It should pull gently and consistently inward. If it flutters violently or hangs straight down, the hood is compromised.

Step 2: Static Mitigation & Weighing

  • Action: Ground the analytical balance. Use an anti-static bar (polonium or ionizing) near the weighing vessel. Transfer the powder using a grounded metal spatula.

  • Causality: Fluorinated organic powders hold significant static charges. This leads to erratic balance readings and dangerous aerosolization of the powder into the user's breathing zone.

  • Self-Validation: A successful transfer is confirmed when the balance reading stabilizes within 3 seconds, indicating zero static interference and zero powder aerosolization.

Step 3: Closed-System Transfer

  • Action: Tare a closed vial, open it inside the hood, transfer the N-cyclopentyl-3-fluoro-N-methylbenzamide, and seal the vial before removing it from the balance to transport to the reaction block.

  • Causality: This prevents ambient laboratory air currents from dispersing microscopic particulates across the lab benches.

Waste Disposal and Spill Management

Because this compound contains fluorine, its end-of-life management is critical. Improper disposal can lead to catastrophic damage to municipal incinerators due to HF gas generation (3)[3].

Protocol: Halogenated Waste Segregation

  • Segregation: Collect all reaction filtrates, washings, and contaminated solvents in a designated "Halogenated Organic Waste" carboy.

  • Solid Waste: Place contaminated gloves, spatulas, and weighing papers into a sealed, puncture-proof chemical waste bin. Do not throw them in standard municipal trash.

  • Self-Validation: Store the waste carboy in a secondary high-density polyethylene (HDPE) containment tray. If the primary container fails, the secondary tray will self-validate the containment protocol by capturing the leak.

Protocol: Emergency Spill Management

  • Solid Spills: Do not sweep dry powder, as this generates respirable dust. Gently cover the spill with damp paper towels (using water or isopropanol) to suppress dust, then wipe it up.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

Visualizing the Safety Workflow

ChemicalSafetyWorkflow Assess Hazard Assessment (Fluorinated Benzamide) PPE Don PPE Matrix (Nitrile, Goggles, FR Coat) Assess->PPE Hood Fume Hood Transfer (Verify >80 fpm) PPE->Hood Weigh Weighing & Dispensing (Anti-static control) Hood->Weigh React Reaction Execution (Closed System) Weigh->React Spill Spill or Exposure? React->Spill Emergency Emergency Protocol (Contain & Flush) Spill->Emergency Yes Dispose Halogenated Waste Disposal Spill->Dispose No Emergency->Dispose

Workflow for the safe handling and disposal of fluorinated benzamide intermediates.

References

  • Fisher Scientific. "3-Fluorobenzamide - SAFETY DATA SHEET".
  • Fisher Scientific. "SAFETY DATA SHEET - Benzamide, 4-fluoro-".
  • CDH Fine Chemical. "2,6-DIFLUORO BENZAMIDE MATERIAL SAFETY DATA SHEET".

Sources

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